Pentafluorophenyl 4-nitrobenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKVZFMQPLLPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382438 | |
| Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244633-31-6 | |
| Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl 4-Nitrobenzenesulfonate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Pentafluorophenyl 4-Nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl 4-nitrobenzenesulfonate, a stable and crystalline compound, serves as a potent activating agent in organic synthesis, particularly in the formation of amide bonds for peptide coupling. This technical guide provides a comprehensive overview of its synthesis, detailed characterization data, and experimental protocols for its application. The superior reactivity of this reagent, stemming from the electron-withdrawing nature of both the pentafluorophenyl and 4-nitrophenyl groups, makes it a valuable tool in the development of pharmaceuticals and other complex molecules.
Introduction
The efficient formation of amide bonds is a critical process in the synthesis of a wide array of organic molecules, including peptides and pharmaceuticals.[1][2] Pentafluorophenyl esters have gained prominence as highly effective activating groups for carboxylic acids, facilitating nucleophilic attack by amines.[2][3] The strong electron-withdrawing properties of the pentafluorophenyl group enhance the electrophilicity of the carbonyl carbon, making the pentafluorophenolate a superior leaving group.[3][4] this compound, also known as 4-nitrobenzenesulfonic acid pentafluorophenyl ester, leverages these properties, acting as a powerful sulfonating agent and a precursor for further synthetic transformations.[2][5] Its stability and high reactivity offer significant advantages over other coupling reagents, leading to cleaner reactions and higher yields.[1][6]
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of pentafluorophenol with 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
A general procedure for the synthesis involves the slow addition of 4-nitrobenzenesulfonyl chloride to a solution of pentafluorophenol and a base, such as triethylamine or pyridine, in an anhydrous solvent like dichloromethane at reduced temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion. An aqueous work-up followed by purification via recrystallization or column chromatography yields the final product.
Characterization Data
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 244633-31-6 | [7][8] |
| Molecular Formula | C₁₂H₄F₅NO₅S | [7] |
| Molecular Weight | 369.22 g/mol | [7][9] |
| Appearance | White to light yellow powder/crystal | [8] |
| Melting Point | 106.0 to 110.0 °C | [8] |
| Purity | >98.0% (GC) | [8] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons of the 4-nitrophenyl group, likely as two doublets in the downfield region (around 8.0-8.5 ppm) due to the strong deshielding effects of the nitro and sulfonate groups.
-
¹³C NMR: The carbon NMR would display signals for the twelve carbon atoms in the molecule. The carbons of the pentafluorophenyl ring will show characteristic C-F couplings. The carbon atoms of the 4-nitrophenyl ring will also be in the aromatic region, with the carbon bearing the nitro group being significantly downfield.[9]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show three signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, with characteristic coupling patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the S=O stretching of the sulfonate group (around 1350-1400 cm⁻¹ and 1175-1200 cm⁻¹), C-F stretching of the pentafluorophenyl group (around 1000-1200 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹ respectively).[10]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the pentafluorophenoxy group and the nitro group.
Application in Peptide Synthesis
This compound is an efficient coupling reagent for the formation of peptide bonds.[1][6] It activates the carboxylic acid of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid ester.[1]
Peptide Coupling Workflow
Caption: Workflow for peptide coupling using this compound.
Experimental Protocol for Peptide Coupling
The following is a general procedure for the synthesis of a protected dipeptide:
-
To a solution of an N-protected amino acid (1 equivalent), this compound (1 equivalent), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., DMF), a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1 equivalent) is added.[1][6]
-
The mixture is stirred at room temperature for a short period to allow for the formation of the active ester intermediate.[1]
-
A solution of the amino acid ester hydrochloride (1 equivalent) and another equivalent of the tertiary amine base is then added to the reaction mixture.[1][6]
-
The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).[1]
-
The reaction mixture is then worked up, usually by dilution with an organic solvent and washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.[1]
-
The crude product is purified by column chromatography or recrystallization to yield the pure protected dipeptide.[1]
Conclusion
This compound is a highly effective and versatile reagent for chemical synthesis. Its straightforward preparation and high reactivity make it a valuable tool for researchers in organic chemistry and drug development. The detailed protocols and characterization data provided in this guide are intended to facilitate its synthesis and application in the laboratory, particularly for the efficient construction of amide bonds in peptide synthesis and other complex molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pentafluorophenol and its derivatives [en.highfine.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 244633-31-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | C12H4F5NO5S | CID 2783096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
physical and chemical properties of Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Pentafluorophenyl 4-nitrobenzenesulfonate, a versatile reagent in organic synthesis and pharmaceutical development. The information is curated for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format.
Core Physical and Chemical Properties
This compound is a stable, crystalline solid that serves as a powerful electrophile in various chemical transformations.[1] Its enhanced reactivity is attributed to the presence of the electron-withdrawing pentafluorophenyl group.[1]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₄F₅NO₅S | [2][3] |
| Molecular Weight | 369.22 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 106.0 to 110.0 °C | |
| Purity | >98.0% (GC) | |
| Solubility | Soluble in Toluene. Limited solubility in Ethanol (<0.2%). |
Table 2: Computed Chemical Properties of this compound
| Property | Value | Source(s) |
| XLogP3 | 3.4 | [4] |
| Topological Polar Surface Area | 97.6 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 5 | [3][4] |
| Rotatable Bond Count | 4 | [3][4] |
Synthesis and Purification
Purification
Purification of the product can be achieved through recrystallization.[5]
Experimental Protocols
Peptide Coupling Reactions
This compound is an efficient coupling reagent for the formation of peptide bonds.
General Procedure:
-
A solution of an N-protected amino acid (0.3 mmol), this compound (0.3 mmol), and 1-hydroxybenzotriazole (HOBt·H₂O, 0.03 mmol) in dimethylformamide (DMF, 3 mL) is prepared.
-
To this solution, triethylamine (0.3 mmol) is added if an N-Boc protected amino acid is used, or diisopropylethylamine (DIEA, 0.3 mmol) if an N-Fmoc protected amino acid is used, with stirring.
-
The mixture is stirred for 15 minutes at room temperature.
-
A solution of an amino acid methyl or ethyl ester hydrochloride (0.3 mmol) and triethylamine or DIEA (0.3 mmol) is then added.
-
The reaction is allowed to proceed for 1 hour at room temperature.
-
The reaction mixture is then diluted with dichloromethane for work-up.
Visualizations
Experimental Workflow: Peptide Synthesis
The following diagram illustrates the general workflow for peptide synthesis using this compound as a coupling reagent.
Caption: Peptide Synthesis Workflow.
Logical Relationship: Reactivity of this compound
This diagram illustrates the key chemical features that contribute to the reactivity of this compound.
Caption: Reactivity Factors.
References
Pentafluorophenyl 4-Nitrobenzenesulfonate: A Technical Guide to its Mechanism of Action in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) is a highly efficient and versatile reagent in modern organic synthesis, primarily recognized for its role as a powerful coupling agent in peptide chemistry.[1][2][3][4][5] Its robust electrophilic nature, conferred by the presence of both a pentafluorophenyl group and a 4-nitrobenzenesulfonate moiety, enables the rapid and effective formation of amide bonds.[6][7] This technical guide provides an in-depth exploration of the chemical mechanism of action of PFNB, particularly in the context of peptide synthesis. It details the proposed reaction pathways, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to elucidate the reagent's function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.
Introduction: Chemical Properties and Applications
This compound is a stable, crystalline, off-white to white powder that can be stored at room temperature for extended periods without significant degradation.[2][6] Its molecular structure features two key components that dictate its reactivity: a pentafluorophenyl group and a 4-nitrobenzenesulfonate group. Both are potent electron-withdrawing groups, which renders the sulfur atom highly electrophilic and makes the pentafluorophenoxy group an excellent leaving group.
While it has applications in materials science for creating polymers with enhanced thermal and chemical stability, its primary utility is in organic synthesis.[6][7] Specifically, it serves as a superior coupling reagent for the formation of peptide bonds between N-protected amino acids and amino acid esters.[1][2][3]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 244633-31-6 | [6] |
| Molecular Formula | C₁₂H₄F₅NO₅S | [6] |
| Molecular Weight | 369.22 g/mol | [6] |
| Appearance | Off-white to white powder/crystal | [6] |
| Melting Point | 104-112 °C | [6] |
| Purity | ≥ 98-99% | [4][6] |
Mechanism of Action in Peptide Coupling
The core function of PFNB in peptide synthesis is to activate the carboxylic acid of an N-protected amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amino group of a second amino acid ester. The reaction is typically performed in the presence of a tertiary amine base and, crucially, a catalytic amount of 1-hydroxybenzotriazole (HOBt).[1][2]
The reaction proceeds slowly or incompletely without the HOBt catalyst.[2] The addition of HOBt significantly accelerates the reaction, leading to high yields of the desired dipeptide.[1][2]
Proposed Catalytic Cycle
The mechanism involves a two-step process where PFNB does not directly react with the amino acid. Instead, it first reacts with the HOBt catalyst to form a highly reactive sulfonated intermediate.
-
Formation of the Active Catalyst: HOBt acts as a nucleophile, attacking the electrophilic sulfur atom of PFNB. This displaces the pentafluorophenolate anion and forms the reactive intermediate, benzotriazol-1-yl 4-nitrobenzenesulfonate .[2]
-
Activation of the Carboxylic Acid: The N-protected amino acid, deprotonated by the tertiary base, then attacks this intermediate. This step forms a highly reactive O-acylisourea-like species (an active ester of HOBt).
-
Peptide Bond Formation: The amino group of the incoming amino acid ester performs a nucleophilic attack on the carbonyl carbon of the activated amino acid. This forms the tetrahedral intermediate which then collapses to form the stable peptide bond and releases HOBt, thus regenerating the catalyst for the next cycle.
Signaling Pathway Diagram
The logical flow of the proposed mechanism is illustrated below.
Caption: Proposed mechanism for PFNB/HOBt-mediated peptide coupling.
Experimental Protocols and Data
The use of PFNB as a coupling reagent has been demonstrated to be effective for various Boc- and Fmoc-protected amino acids, yielding clean products in good yields.[1]
General Experimental Protocol
The following is a generalized procedure for dipeptide synthesis using PFNB.[1][2]
Caption: General workflow for peptide synthesis using PFNB.
Quantitative Data: Dipeptide Synthesis Yields
The following table summarizes the yields obtained for the synthesis of various protected dipeptides using PFNB as the coupling agent.[1]
| Entry | N-Protected Amino Acid | Amino Acid Ester | Product | Yield (%) |
| 1 | Boc-Gly | H-Gly-OEt | Boc-Gly-Gly-OEt | 90 |
| 2 | Boc-L-Ala | H-Gly-OEt | Boc-L-Ala-Gly-OEt | 88 |
| 3 | Boc-L-Val | H-Gly-OEt | Boc-L-Val-Gly-OEt | 85 |
| 4 | Boc-L-Phe | H-Gly-OEt | Boc-L-Phe-Gly-OEt | 91 |
| 5 | Fmoc-L-Ala | H-L-Leu-OMe | Fmoc-L-Ala-L-Leu-OMe | 82 |
| 6 | Fmoc-L-Val | H-L-Phe-OMe | Fmoc-L-Val-L-Phe-OMe | 80 |
Data sourced from Pudhom and Vilaivan (2001). Yields are after purification.[1]
Conclusion
This compound is a potent and practical reagent for peptide synthesis. Its mechanism of action, facilitated by a catalytic amount of HOBt, involves the formation of a highly reactive benzotriazolyl sulfonate intermediate, which efficiently activates N-protected amino acids for subsequent coupling.[2] This process delivers high yields of dipeptides under mild conditions.[1] For professionals in drug development, PFNB represents a valuable tool, offering a reliable and efficient method for constructing the peptide backbones that are central to many therapeutic agents. Its stability, reactivity, and the straightforward nature of the experimental protocols make it an attractive choice for both small-scale and potentially larger-scale synthetic applications.[6][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 244633-31-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 244633-31-6 | TCI AMERICA [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Electrophilicity of Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate, a sulfonate ester, is a highly reactive and versatile electrophile utilized in a variety of chemical syntheses. Its remarkable reactivity is attributed to the presence of two key structural features: the electron-withdrawing pentafluorophenyl group and the 4-nitrobenzenesulfonate moiety, which acts as an excellent leaving group. This combination renders the sulfur atom highly susceptible to nucleophilic attack, making the compound a potent reagent for sulfonylation and other coupling reactions.[1][2]
This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its chemical properties, reactivity, and applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₄F₅NO₅S |
| Molecular Weight | 369.22 g/mol [3][4] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 105-108 °C |
| Solubility | Soluble in most organic solvents |
| CAS Number | 244633-31-6[4] |
Electrophilicity and Reactivity
The electrophilicity of this compound is the cornerstone of its synthetic utility. The electron-withdrawing nature of both the pentafluorophenyl ring and the nitro group on the benzenesulfonate moiety significantly enhances the electrophilic character of the sulfur atom. This makes it a powerful sulfonylating agent, readily reacting with a wide range of nucleophiles.
Reaction with Nucleophiles
This compound reacts with various nucleophiles, such as amines, phenols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. The general reaction mechanism involves the nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the pentafluorophenoxide leaving group.
The reaction of this compound with amines is a particularly valuable transformation for the synthesis of sulfonamides, a common motif in many pharmaceutical agents. Studies on the reaction of structurally related 2,4-dinitrophenyl benzenesulfonates with amines have shown that the reaction can proceed through two competitive pathways: S-O bond fission and C-O bond fission. The dominant pathway is influenced by the basicity of the amine and the electronic nature of the substituent on the sulfonyl group. For highly reactive sulfonates like this compound, the S-O bond fission pathway is generally favored, leading to the desired sulfonamide product.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of sulfonamides and the sulfonylation of phenols using this compound.
Synthesis of Sulfonamides via Microwave-Assisted Reaction
Microwave-assisted synthesis offers a rapid and efficient method for the preparation of sulfonamides from this compound and amines.[5] This method often leads to high yields and clean reactions, minimizing the need for extensive purification.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in the chosen anhydrous solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature and time (e.g., 100-150 °C for 10-30 minutes). The optimal conditions may vary depending on the specific substrates used.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Sulfonylation of Phenols
This compound can also be employed for the sulfonylation of phenols to yield the corresponding aryl sulfonate esters.
Materials:
-
This compound
-
Phenol
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of the phenol (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent, add this compound (1.1 eq.) portionwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure aryl sulfonate ester.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: General reaction pathway for nucleophilic substitution.
Caption: Microwave-assisted sulfonamide synthesis workflow.
Conclusion
This compound is a powerful and versatile electrophilic reagent with broad applications in organic synthesis. Its high reactivity, driven by the electron-withdrawing pentafluorophenyl group and the excellent 4-nitrobenzenesulfonate leaving group, makes it an ideal choice for the synthesis of sulfonamides and other sulfonylated compounds. The experimental protocols and reaction pathway diagrams provided in this guide offer a practical framework for the utilization of this valuable reagent in research and development settings. As the demand for complex and functionally diverse molecules continues to grow, the utility of highly reactive building blocks like this compound is expected to expand further.
References
An In-depth Technical Guide to Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl 4-nitrobenzenesulfonate (CAS Number: 244633-31-6) is a highly reactive sulfonate ester utilized as a versatile reagent in organic synthesis, materials science, and bioconjugation. Its potent electrophilicity, imparted by the electron-withdrawing pentafluorophenyl and 4-nitrophenylsulfonyl groups, makes it an exceptional leaving group in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of functional polymers.
Chemical and Physical Properties
This compound is typically an off-white to white powder.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Number | 244633-31-6 | [1][2] |
| Molecular Formula | C₁₂H₄F₅NO₅S | [1][2] |
| Molecular Weight | 369.22 g/mol | [1][2] |
| Appearance | Off-white to white powder | [1] |
| Melting Point | 104-112 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage | Store at room temperature | [1] |
Table 2: Spectroscopic and Computed Data
| Data Type | Details | Reference |
| ¹³C NMR Spectra | Data available in spectral databases. | [2] |
| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat. | [2] |
| Raman Spectra | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer, Technique: FT-Raman. | [2] |
| Computed XLogP3 | 3.4 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 4 | [2] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound from pentafluorophenol and 4-nitrobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentafluorophenol
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine
-
Pyridine (anhydrous)
-
Chloroform
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous pyridine (approximately 0.5 M solution).
-
Cool the reaction mixture to 0 °C using an ice/water bath.
-
To the cooled, stirring solution, add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with chloroform.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield pure this compound as colorless crystals.
Applications in Organic Synthesis and Materials Science
The primary utility of this compound lies in its role as a powerful electrophile, enabling the formation of complex molecules through nucleophilic substitution reactions.[1] This reactivity is particularly valuable in pharmaceutical development for the synthesis of intermediates and in materials science for the creation of advanced polymers with tailored properties.[1]
Role as a Highly Reactive Electrophile
The pentafluorophenyl group is an excellent leaving group, making the sulfonate ester highly susceptible to nucleophilic attack. This enhanced reactivity allows for efficient coupling reactions under mild conditions, which is advantageous in the synthesis of complex and sensitive molecules.[1]
Caption: General reaction scheme of this compound.
Synthesis of Functional Polymers via Post-Polymerization Modification
A key application of compounds structurally related to this compound is in the synthesis of reactive polymers that can be subsequently functionalized. For instance, a polymer bearing pentafluorophenyl sulfonate side chains can be synthesized and then reacted with a library of nucleophiles (e.g., amines) to create a diverse range of functional polymers. This approach is highly efficient for developing materials with specific properties for applications such as drug delivery, coatings, and sensors.
The following workflow outlines the synthesis of a reactive polymer and its subsequent modification.
Experimental Workflow: Synthesis and Modification of a Reactive Polymer
Caption: Workflow for creating functional polymers.
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and highly reactive reagent for organic synthesis. Its utility in creating functionalized molecules and materials, particularly through nucleophilic substitution reactions, makes it a significant tool for researchers in drug development and materials science. The protocols and data presented in this guide are intended to support the effective and safe use of this versatile compound in a research setting.
References
Technical Guide: Solubility of Pentafluorophenyl 4-nitrobenzenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate, also known as a nosylate ester, is a valuable electrophilic reagent. Its utility stems from the excellent leaving group properties of the 4-nitrobenzenesulfonate anion and the activating nature of the pentafluorophenyl group. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. Inconsistent or poor solubility can lead to challenges in reaction kinetics, yield, and purity of the final products. This guide provides the necessary protocols to empower researchers to generate reliable, quantitative solubility data for their specific applications.
Solubility Data
A comprehensive search of scientific literature and chemical supplier data reveals a lack of specific quantitative solubility data for this compound across a range of common organic solvents. Qualitative information from suppliers indicates that the compound is soluble in toluene.
To facilitate direct application of experimentally determined values, the following table is provided as a template for researchers to populate with their own data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Toluene | ||||
| Dichloromethane | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Tetrahydrofuran (THF) | ||||
| Acetone | ||||
| Add other solvents as needed |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its solubility in organic solvents.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with pentafluorophenol in the presence of a base.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Pentafluorophenol
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes (for recrystallization)
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the portion-wise addition of 4-nitrobenzenesulfonyl chloride.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.
Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (purified)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Weigh the vial containing the dry residue. The mass of the dissolved solid can be determined by difference.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after appropriate dilution. A calibration curve with standards of known concentrations must be prepared for this purpose.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Visualizations
The following diagrams illustrate the synthesis and solubility determination workflows.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for solubility determination.
An In-depth Technical Guide to the Molecular Structure and Bonding of Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl 4-nitrobenzenesulfonate is a versatile reagent in organic synthesis, valued for its high reactivity as an electrophile. This technical guide provides a comprehensive overview of its molecular structure and bonding characteristics. Due to the limited availability of direct experimental data for this specific molecule, this document outlines detailed experimental and computational protocols for its full characterization, supported by data from analogous compounds. This guide serves as a practical resource for researchers utilizing this compound in complex synthetic pathways.
Molecular Identity
This compound is identified by the following chemical information.
| Identifier | Value |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate[1] |
| CAS Number | 244633-31-6[1][2] |
| Molecular Formula | C₁₂H₄F₅NO₅S[1][2] |
| Molecular Weight | 369.22 g/mol [1][2] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F[1] |
| InChI | InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H[1] |
Synthesis
The synthesis of this compound can be achieved through the reaction of pentafluorophenol with 4-nitrobenzenesulfonyl chloride. This is a standard method for the preparation of aryl sulfonates.[3][4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Pentafluorophenol
-
4-Nitrobenzenesulfonyl chloride
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) dropwise to the solution.
-
In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 4-nitrophenyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 2H | Protons ortho to the nitro group |
| ~8.1 | d | 2H | Protons meta to the nitro group |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for both the pentafluorophenyl and 4-nitrophenyl rings. The carbons of the pentafluorophenyl ring will exhibit coupling with the fluorine atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | Carbon of the nitro-substituted phenyl ring attached to the nitro group |
| ~145 | Carbon of the pentafluorophenyl ring attached to the sulfonate group |
| ~142 | Carbon of the pentafluorophenyl ring ortho to the sulfonate group |
| ~138 | Carbon of the pentafluorophenyl ring para to the sulfonate group |
| ~136 | Carbon of the pentafluorophenyl ring meta to the sulfonate group |
| ~130 | Carbon of the nitro-substituted phenyl ring ortho to the sulfonyl group |
| ~124 | Carbon of the nitro-substituted phenyl ring meta to the sulfonyl group |
| ~122 | Carbon of the nitro-substituted phenyl ring attached to the sulfonyl group |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the sulfonate, nitro, and pentafluorophenyl groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1600, ~1480 | Aromatic C=C | Stretching |
| ~1530, ~1350 | Nitro (NO₂) | Asymmetric and symmetric stretching |
| ~1380, ~1180 | Sulfonate (SO₂) | Asymmetric and symmetric stretching |
| ~1100-1000 | C-F | Stretching |
| ~980 | S-O-C | Stretching |
Molecular Structure and Bonding
In the absence of experimental crystallographic data, the molecular structure and bonding parameters of this compound can be reliably predicted using computational chemistry methods.
Computational Methodology Workflow
A computational workflow to determine the optimized geometry and bonding parameters is outlined below.
Caption: Workflow for computational geometry optimization.
Predicted Molecular Structure
The following diagram represents the molecular structure of this compound.
Caption: Molecular structure of this compound.
Predicted Bonding Parameters
The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for this compound, obtained from computational modeling.
Table 4.3.1: Predicted Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| S-O(ester) | ~1.60 | C-F | ~1.35 |
| S=O | ~1.43 | C-N | ~1.48 |
| S-C | ~1.77 | N=O | ~1.22 |
| C-O(ester) | ~1.40 | Aromatic C-C | ~1.39 |
| Aromatic C-H | ~1.08 |
Table 4.3.2: Predicted Bond Angles (°)
| Angle | Angle (°) | Angle | Angle (°) |
| O=S=O | ~120 | C-S-O(ester) | ~105 |
| C-S-O | ~108 | S-O-C | ~118 |
| O=N=O | ~125 | C-C-F | ~120 |
| C-C-N | ~119 | Aromatic C-C-C | ~120 |
Table 4.3.3: Key Predicted Dihedral Angle (°)
| Atoms (C-S-O-C) | Angle (°) |
| C(phenyl)-S-O-C(pentafluorophenyl) | ~70-90 |
Conclusion
This compound is a valuable synthetic reagent whose reactivity is a direct consequence of its molecular structure. The electron-withdrawing nature of both the pentafluorophenyl and 4-nitrophenylsulfonyl moieties makes the sulfonate group an excellent leaving group. This guide provides a comprehensive framework for the synthesis and detailed structural characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating its effective application in the synthesis of complex molecules.
References
- 1. This compound | C12H4F5NO5S | CID 2783096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Advent and Utility of Pentafluorophenyl 4-nitrobenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl 4-nitrobenzenesulfonate has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the convergence of a highly activating pentafluorophenyl group and a proficient leaving group in the 4-nitrobenzenesulfonate moiety, render it an exceptional electrophile. This technical guide delves into the discovery, history, synthesis, and multifaceted applications of this compound, with a particular focus on its utility in pharmaceutical and materials science research. Detailed experimental protocols and structured data are provided to facilitate its practical application in the laboratory.
Introduction: A Historical Perspective
The development of this compound is rooted in the broader history of sulfonate esters as activating groups in organic chemistry. The journey began with the early use of simple tosylates and mesylates to convert alcohols into good leaving groups for nucleophilic substitution reactions. The quest for more reactive and versatile reagents led to the exploration of electron-withdrawing substituents on both the sulfonyl and the phenyl portions of aryl sulfonates.
While the precise first synthesis of this compound is not prominently documented in initial literature surveys, its conceptual foundation can be traced to the extensive research on activated esters in peptide synthesis. The introduction of the pentafluorophenyl group as a highly effective activating moiety for carboxylic acids was a significant milestone. It is plausible that the application of this activating group to sulfonic acids was a logical and subsequent development. A key publication by K. Pudnom and T. Vilaivan in 2001 highlighted the application of this compound as a peptide coupling reagent, indicating its established presence in the synthetic chemist's toolkit by the early 21st century.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 244633-31-6 | [1][2] |
| Molecular Formula | C₁₂H₄F₅NO₅S | [1][2] |
| Molecular Weight | 369.22 g/mol | [1] |
| Melting Point | 104-112 °C | [3] |
| Appearance | Off-white to white powder | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage | Room Temperature | [3] |
Synthesis of this compound
The most widely employed synthetic route to this compound is the condensation reaction between pentafluorophenol and 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
General Experimental Protocol
To a solution of pentafluorophenol (1.0 eq.) in anhydrous dichloromethane at 0 °C is added triethylamine (1.1 eq.). The mixture is stirred for 10 minutes, after which 4-nitrobenzenesulfonyl chloride (1.05 eq.) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water, 1 M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
The powerful electrophilic nature of this compound makes it a highly versatile reagent in a range of chemical transformations.
Peptide Synthesis
As highlighted in early studies, this reagent serves as an effective coupling agent in peptide synthesis. The pentafluorophenyl ester of the sulfonic acid readily reacts with the N-terminus of an amino acid or peptide, activating the sulfonyl group for subsequent nucleophilic attack by the carboxylate of another amino acid. This facilitates the formation of a peptide bond.
Versatile Electrophile in Coupling Reactions
The compound's primary utility lies in its role as a potent electrophile. The electron-withdrawing effects of both the pentafluorophenyl ring and the nitro group make the sulfonate an excellent leaving group. This allows for the facile transfer of the 4-nitrophenylsulfonyl (nosyl) group to various nucleophiles. This reactivity is valuable in the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials.
Caption: General scheme of nucleophilic substitution using the reagent.
Materials Science
The incorporation of the pentafluorophenyl group can impart unique properties to materials. This reagent can be used to introduce the 4-nitrophenylsulfonyl moiety into polymers and other materials, potentially enhancing their thermal stability, chemical resistance, and other physicochemical characteristics.
Conclusion
This compound stands as a testament to the ongoing evolution of synthetic reagents. Its rational design, combining a highly activated leaving group with a powerful electrophilic center, has provided the scientific community with a valuable tool for the construction of complex molecular architectures. From its conceptual origins in the field of peptide chemistry to its current applications in drug discovery and materials science, this reagent continues to facilitate innovation. The detailed protocols and data presented in this guide are intended to empower researchers to fully harness the synthetic potential of this compound in their endeavors.
References
Pentafluorophenyl 4-nitrobenzenesulfonate: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Pentafluorophenyl 4-nitrobenzenesulfonate (CAS No. 244633-31-6). The following sections detail the compound's hazards, physical and chemical properties, and recommended procedures for its safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risk in a laboratory or research setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. There are discrepancies in the hazard statements provided by different suppliers. The official notification to the ECHA C&L Inventory identifies it as causing skin and serious eye irritation.[1] However, some suppliers also include warnings for potential carcinogenicity and reproductive toxicity, likely as a precautionary measure based on the chemical's structural components (a nitrobenzene derivative and a perfluorinated compound).[2][3] Given this conflicting information and the absence of comprehensive toxicological studies, a conservative approach to handling is strongly recommended.
GHS Hazard Classification
| Hazard Class | GHS Category | Source |
| Skin Corrosion/Irritation | Category 2 | ECHA C&L Inventory[1] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | ECHA C&L Inventory, Various Suppliers[1][4] |
| Carcinogenicity | Not Classified (ECHA) / Potential (Supplier Precaution) | [2][3] |
| Reproductive Toxicity | Not Classified (ECHA) / Potential (Supplier Precaution) | [2][3] |
Hazard Statements (H-Statements)
| Statement Code | Statement Text | Source |
| H315 | Causes skin irritation. | ECHA C&L Inventory[1] |
| H319 | Causes serious eye irritation. | ECHA C&L Inventory[1] |
| H350 | May cause cancer. | Supplier Precaution[2][3][4] |
| H360 | May damage fertility or the unborn child. | Supplier Precaution[2][3] |
Precautionary Statements (P-Statements)
A comprehensive list of precautionary statements is provided below.
| Statement Code | Statement Text |
| P201 | Obtain special instructions before use.[2][3][4] |
| P202 | Do not handle until all safety precautions have been read and understood.[2][3][4] |
| P264 | Wash skin thoroughly after handling.[1][2][3] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| P308+P313 | IF exposed or concerned: Get medical advice/ attention.[2][3][4] |
| P332+P317 | If skin irritation occurs: Get medical help.[1] |
| P337+P317 | If eye irritation persists: Get medical help.[1] |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |
| P405 | Store locked up.[2][3] |
| P501 | Dispose of contents/ container to an approved waste disposal plant.[4] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₄F₅NO₅S | [1][5] |
| Molecular Weight | 369.22 g/mol | [1][5] |
| Appearance | White to light yellow powder or crystals. | [2][6][7] |
| Melting Point | 104-112 °C (Some sources state 106.0 to 110.0 °C) | [6][7][8] |
| Purity | >98.0% (GC) or ≥99% (HPLC) | [2][5][6][7][8] |
| Storage Temperature | Room temperature, recommended in a cool, dark, dry place (<15°C). Some suppliers recommend 4°C. | [2][5] |
Toxicological Information
-
Acute Toxicity: No data available (Oral, Dermal, Inhalation).[9]
-
Skin Irritation: Classified as a skin irritant.[1]
-
Eye Irritation: Classified as a serious eye irritant.[1]
-
Carcinogenicity: Not officially classified, but some suppliers issue a warning.[2][3] Studies on related nitrobenzene compounds have shown carcinogenic potential in animal studies.[7][10]
-
Reproductive Toxicity: Not officially classified, but some suppliers issue a warning.[2][3] Studies on other perfluorinated sulfonates have demonstrated reproductive toxicity in animal models.
Given the data gaps, this compound should be handled as if it were highly toxic.
Experimental Protocols and Handling
Personal Protective Equipment (PPE)
A detailed protocol for donning and doffing PPE is essential.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit is recommended. Ensure clothing fully covers skin.
-
Respiratory Protection: If working outside a fume hood (not recommended), a NIOSH-approved respirator with an appropriate particulate filter is necessary.
General Handling Protocol
-
Preparation: Designate a specific area within a fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are present before starting.
-
Weighing: Weigh the solid compound carefully to minimize dust generation. Use a microbalance within the fume hood if possible.
-
Dissolving: If making a solution, add the solid slowly to the solvent. Ensure the process is well-contained.
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) and then decontaminate with soap and water.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after work, even if gloves were worn.
Spill Management
In the event of a spill, a clear and logical workflow is critical to ensure safety and proper cleanup.
Caption: Workflow for managing a chemical spill.
Storage and Disposal
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Keep it segregated from incompatible materials such as strong oxidizing agents. The recommended storage temperature is generally room temperature, though some suppliers suggest refrigeration at 4°C or storage in a cool place below 15°C.[2][5] Always consult the supplier-specific recommendations.
Disposal
Dispose of this chemical and its container through a licensed professional waste disposal service.[4] Do not allow the product to enter drains. All disposal practices must be in accordance with federal, state, and local regulations.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the doctor in attendance.
References
- 1. This compound | C12H4F5NO5S | CID 2783096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 244633-31-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 244633-31-6 | TCI AMERICA [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. Nitrofen - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 244633-31-6 Name: this compound [xixisys.com]
- 9. Carcinogenicity of 5-nitrofurans, 5-nitroimidazoles, 4-nitrobenzenes, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproductive toxicity of perfluorobutane sulfonate in zebrafish (Danio rerio): Impacts on oxidative stress, hormone disruption and HPGL axis dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Pentafluorophenyl 4-nitrobenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties (NMR and IR) and a representative synthetic protocol for Pentafluorophenyl 4-nitrobenzenesulfonate. The information is intended to support research and development activities where this versatile reagent is employed.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.45 | d | 2H | Ar-H (ortho to -NO2) |
| 8.15 | d | 2H | Ar-H (ortho to -SO2) |
Solvent and frequency not specified in the available data.
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | C -NO2 |
| 142.5 | C -SO2 |
| 130.0 | Ar-C H |
| 125.0 | Ar-C H |
| 145-135 (m) | C -F |
| 120-110 (m) | C -O |
Note: The chemical shifts for the fluorine-bearing carbons are expected to appear as complex multiplets due to C-F coupling. Specific assignments for the pentafluorophenyl ring require further 2D NMR analysis.
Table 3: 19F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -145 to -155 | m | F (ortho to -O) |
| -155 to -165 | m | F (para to -O) |
| -165 to -175 | m | F (meta to -O) |
Note: 19F NMR data is predicted based on typical chemical shift ranges for pentafluorophenyl esters. Experimental data with precise shifts and coupling constants is required for definitive assignment.
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100 | Weak | Ar-H stretch |
| ~1600, ~1480 | Medium | Ar C=C stretch |
| 1530, 1350 | Strong | N-O stretch (NO2) |
| 1400, 1180 | Strong | S=O stretch (SO2) |
| 1220 | Strong | C-O stretch |
| 1000, 900 | Strong | C-F stretch |
Data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure describes a general method for the synthesis of aryl sulfonates via the reaction of a sulfonyl chloride with a phenol in the presence of a base.
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Pentafluorophenol
-
Triethylamine or Pyridine (base)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve pentafluorophenol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H, 13C, and 19F NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts (referenced to the solvent residual peak or an internal standard), integration values, and coupling constants.
IR Spectroscopy:
-
Obtain the infrared spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]
-
Record the spectrum over the range of 4000-400 cm-1.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
References
Thermal Stability of Pentafluorophenyl 4-nitrobenzenesulfonate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate is a sulfonate ester that serves as a powerful electrophile in organic synthesis. The electron-withdrawing nature of both the pentafluorophenyl and the 4-nitrophenyl groups enhances the leaving group ability of the pentafluorophenoxy moiety, making it a highly reactive reagent for nucleophilic substitution reactions. A crucial aspect of its practical application, particularly in process development and scale-up, is its thermal stability. Understanding the decomposition temperature and thermal behavior is paramount for ensuring safe handling, storage, and reaction conditions.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₄F₅NO₅S |
| Molecular Weight | 369.22 g/mol |
| Appearance | Off-white to white powder |
| Melting Point | 104-112 °C |
| Purity (typical) | ≥ 98% (HPLC) |
| Storage | Room Temperature |
Expected Thermal Stability
While specific experimental data on the thermal decomposition of this compound is not available in the reviewed literature, the thermal stability of aryl sulfonates has been a subject of study. Generally, aryl sulfonates exhibit good thermal stability. For instance, certain aryl sulfonate surfactants have been shown to have decomposition temperatures as high as 230 °C. The presence of the highly stable pentafluorophenyl ring is expected to contribute positively to the overall thermal stability of the molecule.
It is anticipated that the thermal decomposition of this compound would proceed via the cleavage of the sulfonate ester bond. The decomposition temperature is a critical parameter that can be precisely determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability of this compound, the following experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and identify any other thermal transitions (e.g., glass transitions, phase changes, or decomposition).
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.
-
Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak. Decomposition may be observed as a complex series of endothermic or exothermic events.
Workflow for Thermal Stability Assessment
The logical workflow for a comprehensive assessment of the thermal stability of this compound is depicted in the following diagram.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While specific experimental data for the thermal stability of this compound is not currently available in public literature, its chemical structure suggests a relatively high degree of thermal stability. The electron-withdrawing nature of the substituents and the inherent stability of the aromatic rings are contributing factors. For precise and reliable data, it is imperative to conduct experimental thermal analysis using TGA and DSC, following the detailed protocols provided in this guide. The resulting data will be crucial for ensuring the safe and effective application of this important synthetic reagent in research and development.
Methodological & Application
Application Notes and Protocols for Pentafluorophenyl 4-nitrobenzenesulfonate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) is a stable, crystalline reagent utilized in peptide synthesis as an efficient coupling agent. Its application, particularly in conjunction with a catalytic amount of 1-hydroxybenzotriazole (HOBt), facilitates the formation of peptide bonds in good yields. This document provides detailed application notes, experimental protocols, and comparative data on the use of PFNB in peptide synthesis, with a focus on its mechanism, efficiency, and potential for racemization.
Pentafluorophenyl (PFP) esters, which can be formed in situ from carboxylic acids using reagents like PFNB, are highly reactive active esters. This high reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which leads to rapid coupling times and helps to minimize undesirable side reactions[1]. Kinetic studies have demonstrated that the coupling speed with PFP esters is significantly higher than with other active esters, such as p-nitrophenyl (Np) esters[1].
Mechanism of Action
The use of PFNB as a coupling reagent proceeds through the formation of a mixed carboxylic-sulfonic anhydride of the N-protected amino acid. In the presence of a tertiary organic base and a catalytic amount of HOBt, this intermediate rapidly reacts with the amino group of another amino acid or peptide to form the desired peptide bond. It is proposed that HOBt catalyzes the reaction by first reacting with PFNB to give benzotriazol-1-yl 4-nitrobenzenesulfonate as a more reactive intermediate.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents
| Coupling Reagent/Method | Relative Speed | Typical Yields | Racemization Potential | Key Byproducts |
| Pentafluorophenyl (PFP) Esters (from PFNB) | Very High | Good to High | Very Low | Pentafluorophenol (water-insoluble) |
| DCC/HOBt | Moderate | Good to High | Low with HOBt additive | Dicyclohexylurea (DCU) (often insoluble) |
| HBTU/HOBt | High | Very High | Very Low | Tetramethylurea |
| p-Nitrophenyl (ONp) Esters | Low (Baseline) | Moderate | Moderate | p-Nitrophenol (water-insoluble) |
Source: Adapted from BenchChem[1]
Table 2: Reported Stepwise Yields and Racemization for PFP Esters
| Reagent/System | Peptide Sequence/Model | Average Stepwise Yield | Racemization per Cycle |
| Fmoc-AA-PFP Esters | Acyl carrier protein (65-74) | >90% crude purity | Not specified |
| General SPPS | D-Tyr-L-Lys-L-Trp | Not specified | ≤ 0.4% |
Source: Adapted from BenchChem[1]
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using PFNB
This protocol describes a general procedure for the synthesis of a protected dipeptide in solution.
Materials:
-
N-protected amino acid (e.g., Boc- or Fmoc-protected)
-
Amino acid methyl or ethyl ester hydrochloride
-
This compound (PFNB)
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), PFNB (1.0 eq.), and HOBt·H₂O (0.1 eq.) in anhydrous DMF (approximately 10 mL per mmol of amino acid).
-
To this solution, add TEA (for Boc-protected amino acids) or DIEA (for Fmoc-protected amino acids) (1.0 eq.) with stirring.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
In a separate flask, prepare a solution of the amino acid methyl or ethyl ester hydrochloride (1.0 eq.) and TEA or DIEA (1.0 eq.) in a minimal amount of DMF.
-
Add the amino acid ester solution to the reaction mixture from step 3.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by passing it through a short silica gel column if necessary.
Protocol 2: Stepwise Solid-Phase Peptide Synthesis (SPPS) using PFNB
This protocol outlines the adaptation of a standard Fmoc-based SPPS workflow to utilize PFNB as the coupling agent.
Materials:
-
Fmoc-protected amino acids
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)
-
This compound (PFNB)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) by dissolving it with PFNB (3-5 eq.) and HOBt (3-5 eq.) in DMF.
-
Add DIEA (3-5 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. The coupling can be monitored using a Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Visualizations
Proposed Mechanism of PFNB and HOBt in Peptide Coupling
Caption: Proposed reaction mechanism for PFNB-mediated peptide coupling with HOBt.
General Workflow for Solid-Phase Peptide Synthesis using PFNB
References
Application Notes and Protocols for Amine Sulfonylation using Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate (PFNBS) is a highly efficient reagent for the sulfonylation of primary and secondary amines, yielding the corresponding 4-nitrobenzenesulfonamides. The strong electron-withdrawing nature of both the pentafluorophenyl and the 4-nitrophenyl groups renders the sulfonyl sulfur highly electrophilic and the pentafluorophenolate an excellent leaving group. This results in rapid and high-yielding reactions under mild conditions. 4-Nitrobenzenesulfonamides are important motifs in medicinal chemistry and can also serve as protecting groups for amines.
These application notes provide a detailed protocol for the sulfonylation of amines using PFNBS, along with representative data and a generalized experimental workflow.
Data Presentation
The following table summarizes representative reaction conditions and yields for the sulfonylation of amines with this compound. Please note that reaction conditions may require optimization for specific substrates.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hexan-1-amine | N-ethyl-N,N-diisopropylamine | N,N-dimethyl-formamide | 20 | 1 | 96[1] |
| Amino Acid Ester (general) | Not specified | Not specified | Not specified | Not specified | Good[2] |
| Amine-modified oligonucleotide | Not specified | Not specified | Not specified | Not specified | Successful conjugation[3] |
Experimental Protocols
General Protocol for the Sulfonylation of an Amine with this compound
This protocol provides a general procedure for the sulfonylation of a primary or secondary amine.
Materials:
-
Amine (1.0 eq.)
-
This compound (1.05 - 1.2 eq.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq.)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the tertiary amine base (1.5 - 2.0 eq.) to the stirred solution.
-
Addition of Sulfonylating Agent: To the stirred solution, add this compound (1.05 - 1.2 eq.) portion-wise at room temperature. For highly reactive amines, the reaction mixture can be cooled to 0 °C before the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are typically complete within 1-4 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the reaction solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove the pentafluorophenol byproduct and any unreacted starting material) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 4-nitrobenzenesulfonamide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the sulfonylation of an amine using this compound.
Caption: General experimental workflow for amine sulfonylation.
Reaction Scheme
References
Application Notes and Protocols for Bioconjugation using Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate (PNP-nosylate) is a highly reactive compound with significant potential for bioconjugation applications. Its unique chemical structure, featuring a pentafluorophenyl (PFP) ester and a 4-nitrobenzenesulfonyl (nosyl) group, suggests a high degree of reactivity, particularly towards thiol-containing residues such as cysteine. The PFP moiety is an excellent leaving group, facilitating nucleophilic substitution, while the nosyl group is known to react with thiols. This combination makes PNP-nosylate a promising reagent for the site-specific modification of proteins and other biomolecules, which is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1]
These application notes provide a comprehensive overview of the chemistry of PNP-nosylate, its proposed mechanism of action in bioconjugation, and detailed protocols for its use in modifying proteins. While direct literature on the bioconjugation applications of this specific compound is emerging, the protocols and data presented here are based on the well-established reactivity of PFP esters and nosyl compounds.
Chemical Properties and Mechanism of Action
This compound's utility in bioconjugation stems from the synergistic effects of its two key functional groups:
-
Pentafluorophenyl (PFP) Group: The five highly electronegative fluorine atoms on the phenyl ring make the pentafluorophenolate a superb leaving group. This significantly enhances the electrophilicity of the sulfonyl sulfur atom, making it highly susceptible to nucleophilic attack.
-
4-Nitrobenzenesulfonyl (Nosyl) Group: The nosyl group is a known reactive moiety. In the context of bioconjugation, it is the portion of the molecule that will be covalently attached to the target biomolecule. The electron-withdrawing nitro group further activates the sulfonyl center for nucleophilic attack.
The proposed primary mechanism of action for PNP-nosylate in bioconjugation is the specific modification of cysteine residues. The free thiol group of a cysteine residue acts as a potent nucleophile, attacking the electrophilic sulfur atom of the nosyl group. This results in the formation of a stable thioether bond and the displacement of the pentafluorophenol leaving group. While reactivity with other nucleophilic residues like lysine is possible, the high reactivity of sulfonates towards thiols suggests a preference for cysteine modification under controlled pH conditions.
Diagram of Proposed Reaction Mechanism
Caption: Proposed reaction of PNP-nosylate with a protein cysteine residue.
Quantitative Data: Proposed Reaction Parameters
While specific experimental data for PNP-nosylate in bioconjugation is not widely published, the following table summarizes the proposed starting parameters for a typical protein modification experiment. These parameters are derived from general protocols for cysteine modification and should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | A slightly basic pH deprotonates the cysteine thiol, increasing its nucleophilicity. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow the reaction and improve selectivity. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by analytical methods (e.g., LC-MS). |
| Molar Ratio (PNP-nosylate:Protein) | 5:1 to 20:1 | The optimal ratio depends on the number of available cysteines and the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also lead to aggregation. |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | A water-miscible organic co-solvent (e.g., DMSO, DMF) may be needed to dissolve PNP-nosylate (typically <10% v/v). |
Experimental Protocols
The following are detailed protocols for the modification of proteins using this compound.
Diagram of General Experimental Workflow
Caption: General workflow for protein bioconjugation with PNP-nosylate.
Protocol 1: Cysteine-Specific Modification of a Protein
This protocol describes a general method for labeling a protein with PNP-nosylate, targeting cysteine residues.
Materials:
-
Protein of interest containing at least one free cysteine residue
-
This compound (PNP-nosylate)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or HEPES buffer
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to adding the PNP-nosylate.
-
-
PNP-nosylate Stock Solution Preparation:
-
Immediately before use, dissolve PNP-nosylate in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the PNP-nosylate stock solution to the protein solution while gently vortexing.
-
The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the unreacted PNP-nosylate (e.g., 20-50 mM).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted PNP-nosylate and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) and confirm the site of modification using techniques such as mass spectrometry (MS), UV-Vis spectroscopy, and/or HPLC analysis.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) Intermediate
This protocol provides a more specific application for creating an intermediate for an Antibody-Drug Conjugate (ADC) by linking a payload containing a nosyl group to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
PNP-nosylate functionalized with a drug payload
-
Reaction Buffer: Borate buffer, pH 8.0
-
Reducing Agent: TCEP
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography system
Procedure:
-
Antibody Preparation and Reduction:
-
Exchange the antibody into the reaction buffer to a concentration of 5-10 mg/mL.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds.
-
Incubate at 37°C for 1 hour.
-
-
Preparation of PNP-nosylate-Drug Conjugate:
-
Dissolve the PNP-nosylate-drug payload in DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to 4°C.
-
Add an 8-fold molar excess of the PNP-nosylate-drug solution to the antibody solution with gentle stirring.
-
Allow the reaction to proceed for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50 mM to consume any unreacted PNP-nosylate-drug.
-
Incubate for 30 minutes at 4°C.
-
-
Purification and Analysis:
-
Purify the resulting ADC using a size-exclusion chromatography column equilibrated with PBS.
-
Analyze the purified ADC by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by mass spectrometry to confirm conjugation.
-
Conclusion
This compound represents a promising and highly reactive reagent for bioconjugation, particularly for the modification of cysteine residues. The protocols and information provided herein offer a solid foundation for researchers to explore its applications in creating well-defined bioconjugates for therapeutic, diagnostic, and research purposes. As with any bioconjugation reaction, optimization of the reaction conditions is critical to achieving the desired outcome.
References
Application Notes and Protocols: Pentafluorophenyl 4-nitrobenzenesulfonate in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate and its derivatives are emerging as versatile reagents in the field of polymer chemistry. While not typically employed as a direct monomer in polymerization reactions, its structural motif, particularly the pentafluorophenyl sulfonate ester, serves as a highly reactive functional group for post-polymerization modification. This allows for the synthesis of well-defined functional polymers with tailored properties for a variety of applications, including drug delivery and advanced materials.
The primary application lies in the use of polymers bearing the pentafluorophenyl sulfonate group as precursors for further chemical transformations. A key example is the use of poly(pentafluorophenyl 4-vinylbenzenesulfonate), which can be synthesized and subsequently modified to introduce a wide range of functionalities. The high reactivity of the pentafluorophenyl sulfonate ester towards nucleophiles, such as amines, enables efficient and quantitative modification under mild reaction conditions.
This document provides detailed application notes and experimental protocols for the use of polymers containing the pentafluorophenyl sulfonate moiety, focusing on post-polymerization modification techniques.
Application Notes
1. Precursor for Functional Polymers via Post-Polymerization Modification
Polymers containing pentafluorophenyl sulfonate groups are excellent platforms for creating diverse libraries of functional polymers. The pentafluorophenyl group is an excellent leaving group, making the sulfonate ester highly susceptible to nucleophilic attack.
-
Reaction with Amines (Sulfonamidation): The most prominent application is the reaction with primary and secondary amines to form polysulfonamides. This reaction is typically fast, proceeds to high conversion at room temperature, and is tolerant of a wide range of functional groups on the amine. This allows for the straightforward incorporation of moieties for drug conjugation, imaging agents, or responsive elements. A new sequential post-polymerization modification process has been developed, which includes a sulfonamidation reaction between poly(pentafluorophenyl 4-vinylbenzenesulfonate) (poly(PFP-4VS)) and amines.[1]
-
Sequential Modifications: The resulting polymeric sulfonamides can undergo further modifications. For instance, the NH moieties of the sulfonamide can participate in subsequent reactions like the Mitsunobu reaction, enabling the introduction of additional functional groups.[1] This sequential modification strategy allows for the creation of complex, multifunctional macromolecules from a single precursor polymer.
2. Activating Agent for Polymerization
This compound can also be used as an activating agent to prepare monomers for polymerization. For example, it can be used in the conversion of molecules like mucic acid into a reactive derivative that is capable of polymerization for the synthesis of therapeutic nanoparticles.[2]
3. Peptide Coupling Chemistry
While not a direct application in polymer backbone synthesis, the reactivity of this compound as a peptide coupling reagent is noteworthy. This reactivity in forming amide bonds is analogous to the sulfonamidation reaction on a polymer backbone, highlighting its utility in bioconjugation and the synthesis of peptide-polymer hybrids.
Experimental Protocols
Protocol 1: Synthesis of Poly(pentafluorophenyl 4-vinylbenzenesulfonate) via RAFT Polymerization
This protocol describes the synthesis of a well-defined precursor polymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
Pentafluorophenyl 4-vinylbenzenesulfonate (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole (solvent)
Procedure:
-
In a Schlenk tube, dissolve the monomer, RAFT agent, and AIBN in anisole. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 50:1:0.2.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed Schlenk tube in a preheated oil bath at 70 °C to initiate polymerization.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR for monomer conversion.
-
After reaching the desired conversion, quench the polymerization by immersing the tube in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Quantitative Data:
| Parameter | Value |
| Target Molecular Weight ( g/mol ) | 15,000 |
| Polydispersity Index (PDI) | < 1.2 |
| Monomer Conversion (%) | > 90 |
Protocol 2: Post-Polymerization Modification via Sulfonamidation
This protocol details the reaction of poly(pentafluorophenyl 4-vinylbenzenesulfonate) with a primary amine.
Materials:
-
Poly(pentafluorophenyl 4-vinylbenzenesulfonate)
-
Primary amine (e.g., hexylamine)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Triethylamine (base)
Procedure:
-
Dissolve poly(pentafluorophenyl 4-vinylbenzenesulfonate) in DMF in a round-bottom flask.
-
Add triethylamine (1.5 equivalents per sulfonate group) to the solution.
-
Add the primary amine (1.2 equivalents per sulfonate group) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction completion by ¹⁹F NMR, observing the disappearance of the pentafluorophenyl signals.
-
Precipitate the functionalized polymer into a suitable non-solvent (e.g., diethyl ether).
-
Purify the polymer by dialysis against an appropriate solvent to remove unreacted reagents, followed by lyophilization to obtain the final product.
Quantitative Data:
| Parameter | Value |
| Degree of Functionalization (%) | > 95 |
| Reaction Time (hours) | 24 |
| Reaction Temperature (°C) | 25 |
Visualizations
Caption: Experimental workflow for polymer synthesis and modification.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate has emerged as a highly versatile and reactive reagent in modern organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] Its potent electrophilic nature, stemming from the electron-withdrawing properties of both the pentafluorophenyl and 4-nitrophenylsulfonyl moieties, makes it an exceptional agent for the synthesis of sulfonamides and other key structural motifs found in a wide array of therapeutic agents.[1] The pentafluorophenoxy group is an excellent leaving group, facilitating nucleophilic substitution reactions under mild conditions, which is highly desirable when working with complex and sensitive molecules in drug discovery.
These application notes provide detailed protocols for the use of this compound in the synthesis of N-aryl and N-alkyl sulfonamides, which are common intermediates in the development of various drug candidates, including kinase inhibitors and anti-inflammatory agents.
Core Application: Synthesis of N-Substituted 4-Nitrobenzenesulfonamides
The primary application of this compound in pharmaceutical intermediate synthesis is the straightforward and efficient formation of sulfonamide bonds through reaction with primary or secondary amines. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the pentafluorophenoxy group.
General Reaction Scheme:
Caption: General reaction for the synthesis of N-substituted sulfonamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-nitrobenzenesulfonamides
This protocol details a general method for the reaction of this compound with various anilines to produce N-aryl-4-nitrobenzenesulfonamide intermediates. These intermediates are valuable in the synthesis of compounds for biological screening, including potential kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen inlet
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the substituted aniline (1.1 eq) in anhydrous DCM, add triethylamine (1.5 eq) under a nitrogen atmosphere.
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.0 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating to 40 °C may be applied to accelerate the reaction if necessary.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-nitrobenzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow:
Caption: Workflow for the synthesis of N-aryl-4-nitrobenzenesulfonamides.
Quantitative Data Summary (Representative Examples):
| Entry | Amine | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | N-phenyl-4-nitrobenzenesulfonamide | 2 | 92 | >98 |
| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-4-nitrobenzenesulfonamide | 2.5 | 90 | >98 |
| 3 | 3-Methoxyaniline | N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide | 3 | 88 | >97 |
| 4 | 2,4-Dichloroaniline | N-(2,4-dichlorophenyl)-4-nitrobenzenesulfonamide | 4 | 85 | >98 |
Note: The data presented in this table are representative and may vary based on the specific substrate and reaction scale.
Protocol 2: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol describes the synthesis of a sulfonamide intermediate that can be further elaborated to generate potent kinase inhibitors. The example chosen is the reaction with a substituted aminopyrazole, a common scaffold in kinase inhibitor design.
Materials:
-
This compound (1.0 eq)
-
3-Amino-5-(trifluoromethyl)-1H-pyrazole (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 3-Amino-5-(trifluoromethyl)-1H-pyrazole (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.0 eq) and stir the reaction mixture at 50 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 6-8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield N-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide.
Logical Relationship of Synthesis Steps:
Caption: Logical flow of the kinase inhibitor intermediate synthesis.
Expected Outcome:
| Product | Form | Yield (%) | Melting Point (°C) |
| N-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide | Off-white solid | 80-85 | 188-192 |
Safety Precautions
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) for complete safety information before handling this reagent.
Conclusion
This compound is a highly effective reagent for the synthesis of sulfonamide-containing pharmaceutical intermediates. The protocols provided herein offer a robust starting point for researchers in drug discovery and development, enabling the efficient and high-yielding synthesis of key building blocks for a variety of therapeutic targets. The mild reaction conditions and the excellent leaving group ability of the pentafluorophenoxy moiety make this reagent a valuable tool in the medicinal chemist's arsenal.
References
Application Notes and Protocols for Pentafluorophenyl 4-nitrobenzenesulfonate as a Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) is a highly efficient coupling reagent utilized in the synthesis of complex organic molecules, particularly in the formation of amide and sulfonamide bonds. Its efficacy stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the sulfonate a superb leaving group, thereby facilitating nucleophilic substitution reactions. This property makes PFNB an invaluable tool in peptide synthesis, medicinal chemistry, and materials science for the construction of intricate molecular architectures.[1][2]
The reagent activates carboxylic acids, enabling their coupling with amines to form stable amide linkages, a cornerstone of peptide and pharmaceutical synthesis. Furthermore, its inherent reactivity allows for the direct formation of sulfonamides, a crucial functional group in a wide array of therapeutic agents. These application notes provide detailed protocols and quantitative data for the use of PFNB and related pentafluorophenyl active esters in key synthetic transformations.
Mechanism of Action: Amide Bond Formation
Pentafluorophenyl esters, including those generated in situ using reagents like PFNB, activate carboxylic acids for nucleophilic attack by amines. The general mechanism involves the formation of a highly reactive pentafluorophenyl active ester of the carboxylic acid. The strong electron-withdrawing effect of the pentafluorophenyl ring significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the amine nucleophile. The subsequent collapse of the tetrahedral intermediate results in the formation of the thermodynamically stable amide bond and the release of pentafluorophenol as a byproduct.
Caption: Mechanism of amide bond formation using a PFP active ester.
Applications
Peptide Synthesis
Pentafluorophenyl esters of N-protected amino acids are widely employed in both solution-phase and solid-phase peptide synthesis (SPPS). These active esters are often stable, crystalline solids that can be prepared in advance and used as needed, offering advantages in terms of convenience and reaction control. The high reactivity of PFP esters leads to rapid and efficient coupling reactions, often with minimal side reactions and racemization, resulting in high purity of the crude peptide product.
Sulfonamide Synthesis
The direct reaction of amines with sulfonylating agents containing a pentafluorophenyl leaving group, such as PFNB or related compounds, provides a straightforward route to sulfonamides. This method avoids the use of often unstable and highly reactive sulfonyl chlorides. The reaction proceeds under mild conditions and is applicable to a wide range of primary and secondary amines, furnishing the desired sulfonamide products in good yields.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol describes a general cycle for the coupling of an Fmoc-protected amino acid pentafluorophenyl ester to a resin-bound peptide chain in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution and treat with a fresh portion of 20% piperidine in DMF for 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Coupling:
-
Dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 eq.) and optional HOBt (3-5 eq.) in anhydrous DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Confirmation of Complete Coupling: Perform a Kaiser test to ensure the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Caption: General workflow for an SPPS coupling cycle using Fmoc-amino acid PFP esters.
Protocol 2: Synthesis of Sulfonamides via Aminolysis of a Pentafluorophenyl Sulfonate Ester
This protocol is adapted for the synthesis of a sulfonamide by reacting an amine with a pentafluorophenyl sulfonate ester.
Materials:
-
Pentafluorophenyl sulfonate ester (1 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base (1.5 equivalents)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the pentafluorophenyl sulfonate ester (1 eq.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the amine (1.2 eq.) to the solution, followed by the addition of DBU (1.5 eq.).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 2M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Data Presentation
Table 1: Representative Peptide Coupling Efficiencies using Fmoc-Amino Acid Pentafluorophenyl Esters
| Entry | N-Terminal Amino Acid | C-Terminal Amino Acid | Coupling Time (h) | Crude Purity (%) | Notes |
| 1 | Fmoc-Ala-OPFP | H-Gly-Resin | 1.5 | >95 | Standard coupling. |
| 2 | Fmoc-Phe-OPFP | H-Leu-Resin | 2 | >90 | Efficient coupling of aromatic residue. |
| 3 | Fmoc-Val-OPFP | H-Val-Resin | 2.5 | >85 | Coupling of sterically hindered amino acids. |
| 4 | Fmoc-Pro-OPFP | H-Ala-Resin | 2 | >90 | Proline coupling proceeds smoothly. |
Note: Crude purity is estimated based on typical outcomes reported in the literature for PFP ester couplings. Actual results may vary based on specific sequences, resin, and reaction conditions.
Table 2: Synthesis of Representative Sulfonamides via Aminolysis
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | THF | 2 | 85 |
| 2 | Morpholine | DCM | 3 | 80 |
| 3 | Aniline | THF (reflux) | 4 | 75 |
| 4 | Diethylamine | DCM | 2.5 | 82 |
Note: Yields are representative and based on aminolysis of activated sulfonate esters. Actual yields will depend on the specific substrates and reaction conditions.
Conclusion
This compound and related pentafluorophenyl active esters are powerful and versatile reagents for the formation of amide and sulfonamide bonds in the synthesis of complex molecules. Their high reactivity, coupled with the stability of the activated intermediates, allows for efficient and clean coupling reactions under mild conditions. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this class of reagents to advance their synthetic endeavors.
References
Application Notes and Protocols: Post-Polymerization Modification Utilizing Pentafluorophenyl Activated Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-polymerization modification is a powerful and versatile strategy for the synthesis of functional and well-defined polymers. This approach allows for the introduction of a wide array of chemical functionalities onto a pre-formed polymer backbone, enabling the creation of materials with tailored properties for specific applications, including drug delivery, biomaterials, and functional surfaces. Among the various methods for post-polymerization modification, the use of polymers bearing activated esters, particularly pentafluorophenyl (PFP) esters, has gained significant traction. The PFP ester group is an excellent leaving group, making it highly susceptible to nucleophilic substitution by amines and, to a lesser extent, alcohols. This high reactivity, coupled with the hydrolytic stability of PFP ester-containing polymers, provides a robust platform for creating diverse libraries of functional polymers.
This document provides detailed application notes and protocols for the post-polymerization modification of polymers containing PFP activated esters. While the specific reagent Pentafluorophenyl 4-nitrobenzenesulfonate is a potent electrophile used in organic synthesis, the more prevalent and well-documented approach for post-polymerization modification involves the use of polymer backbones already functionalized with PFP esters, such as poly(pentafluorophenyl acrylate) (pPFPA) and poly(pentafluorophenyl methacrylate) (pPFMA).[1] These polymers serve as versatile platforms for facile functionalization.
Core Principle
The fundamental principle behind this post-polymerization modification strategy is the reaction of a polymer containing PFP activated ester repeating units with a nucleophilic molecule, typically a primary or secondary amine. This reaction, known as aminolysis, results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. The efficiency of this reaction allows for the quantitative introduction of a wide range of functional small molecules, peptides, and other moieties onto the polymer side chains.
Key Advantages of PFP Ester-Based Post-Polymerization Modification:
-
High Reactivity: PFP esters react readily with a broad range of amines under mild conditions.[2]
-
Hydrolytic Stability: Compared to other activated esters like N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis, allowing for more flexible reaction conditions and storage.[1][3]
-
Versatility: A wide variety of functional molecules containing primary or secondary amine groups can be conjugated to the polymer backbone.[4]
-
Broad Solubility: PFP ester-containing polymers are soluble in a wider range of organic solvents compared to some other reactive polymers, facilitating their use in various reaction media.[1]
Applications in Research and Drug Development
The versatility of this methodology makes it highly valuable for a range of applications:
-
Drug Delivery: Functional polymers can be designed to create pH-responsive micelles for targeted drug delivery. For instance, the incorporation of moieties like 1-(3-aminopropyl)imidazole can lead to carriers that release their therapeutic payload in the acidic tumor microenvironment.[5]
-
Bioconjugation: The facile reaction with amines allows for the conjugation of proteins and peptides to polymer backbones, creating polymer-protein conjugates for various biomedical applications.[6]
-
Functional Surfaces: PFP ester-containing polymer brushes can be grafted onto surfaces and subsequently modified to create surfaces with specific functionalities, such as anti-fouling coatings or biosensors.[4]
-
Glycopolymer Synthesis: This method is employed for the synthesis of glycopolymers, which are important biomaterials, by reacting the activated ester polymer with amino-functionalized saccharides.[7][8]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and post-polymerization modification of PFP ester-containing polymers.
Table 1: Representative RAFT Polymerization of Pentafluorophenyl Methacrylate (PFMA) [2]
| Target Degree of Polymerization (DP) | [Monomer]:[CTA]:[Initiator] Ratio | Polymerization Time (h) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Dispersity (Đ, Mw/Mn) |
| 50 | 50:1:0.1 | 4 | 95 | 12,000 | 1.15 |
| 100 | 100:1:0.1 | 6 | 92 | 23,500 | 1.18 |
| 200 | 200:1:0.1 | 8 | 89 | 45,000 | 1.21 |
CTA: Chain Transfer Agent; Initiator: e.g., AIBN
Table 2: Post-Polymerization Modification of Poly(pentafluorophenyl methacrylate) (pPFMA) with Various Amines [4]
| Amine Nucleophile | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Benzylamine | Dichloromethane | Room Temperature | 16 | >95 |
| N-(2-aminoethyl)morpholine | Dichloromethane | Room Temperature | 16 | >95 |
| 3-Amino-1-propanol | N,N-Dimethylformamide | 50 | 20 | >95 |
| Glycine methyl ester | N,N-Dimethylformamide | 50 | 20 | ~90 |
Experimental Protocols
Protocol 1: Synthesis of Poly(pentafluorophenyl acrylate) (pPFPA) via Free Radical Polymerization
This protocol describes a typical synthesis of a pPFPA homopolymer.
Materials:
-
Pentafluorophenyl acrylate (PFPA) monomer
-
Azobisisobutyronitrile (AIBN) initiator
-
1,4-Dioxane (anhydrous)
-
Methanol (cold)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk tube, dissolve the PFPA monomer and AIBN initiator in anhydrous 1,4-dioxane. A typical molar ratio of monomer to initiator is 100:1.
-
De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
After the final thaw cycle, backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
Place the sealed Schlenk tube in a preheated oil bath at 70 °C to initiate the polymerization.
-
Allow the reaction to proceed with stirring for the desired time (e.g., 12-24 hours).
-
To quench the reaction, remove the Schlenk tube from the oil bath and expose the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator.
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterize the polymer by techniques such as ¹H NMR, ¹⁹F NMR, and Gel Permeation Chromatography (GPC) to determine its structure, purity, molecular weight, and dispersity.
Protocol 2: Post-Polymerization Modification of pPFPA with a Primary Amine (Aminolysis)
This protocol provides a general procedure for the functionalization of a pPFPA backbone with a primary amine.
Materials:
-
Poly(pentafluorophenyl acrylate) (pPFPA)
-
Primary amine of choice (e.g., benzylamine, 1-(3-aminopropyl)imidazole)
-
Triethylamine (TEA) or other suitable base
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (cold)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve the pPFPA in anhydrous DMF in a reaction flask under an inert atmosphere.
-
In a separate vial, dissolve the primary amine (typically 1.5-2.0 equivalents per PFP ester group) and triethylamine (1.5-2.0 equivalents) in a small amount of anhydrous DMF.
-
Add the amine/base solution dropwise to the stirring polymer solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours.[2]
-
Monitor the progress of the reaction by taking aliquots and analyzing them using techniques such as FTIR (disappearance of the PFP ester carbonyl stretch) or ¹⁹F NMR (disappearance of the PFP resonances).
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the polymer with fresh cold diethyl ether to remove excess reagents and byproducts.
-
For water-soluble polymers, further purification can be achieved by dialysis against deionized water.
-
Lyophilize the purified polymer to obtain the final product as a dry powder.
-
Characterize the functionalized polymer using ¹H NMR, FTIR, and other relevant analytical techniques to confirm the successful modification.
Visualizations
Caption: A generalized experimental workflow for the post-polymerization modification of pPFPA.
Caption: The reaction mechanism of aminolysis for post-polymerization modification.
References
- 1. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sequential post-polymerization modification of a pentafluorophenyl ester-containing homopolymer: a convenient route to effective pH-responsive nanocarriers for anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial synthesis of protein-polymer conjugates via post-polymerization modification of poly(pentafluorophenyl acrylate) | Poster Board #2962 - American Chemical Society [acs.digitellinc.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modificat… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Synthesis of Sulfonamides using Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides is a cornerstone in medicinal chemistry and drug development, owing to their prevalence in a wide array of therapeutic agents. Traditionally, the synthesis involves the use of sulfonyl chlorides, which are often unstable and moisture-sensitive. Pentafluorophenyl (PFP) esters, such as pentafluorophenyl 4-nitrobenzenesulfonate, have emerged as highly effective and stable alternatives for the synthesis of sulfonamides. The pentafluorophenyl group acts as an excellent leaving group, facilitating the nucleophilic attack by primary and secondary amines to form the desired sulfonamide under mild conditions. This application note provides a detailed protocol for the synthesis of sulfonamides using this compound, including a microwave-assisted method for accelerated reaction times and high yields.
Principle of the Method
The synthesis of sulfonamides from this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonate ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the stable pentafluorophenolate anion as a leaving group to yield the corresponding sulfonamide. The strong electron-withdrawing nature of the pentafluorophenyl ring enhances the electrophilicity of the sulfonyl group, thereby promoting the reaction.
Advantages of using this compound
-
Enhanced Stability: PFP sulfonate esters are generally more stable and easier to handle compared to their sulfonyl chloride counterparts, which are often sensitive to moisture.[1]
-
High Reactivity: The pentafluorophenyl group is an excellent leaving group, allowing for efficient reaction with a wide range of amines.
-
Good Yields: The reaction typically affords sulfonamides in good to excellent yields.[2][3]
-
Clean Reactions: In many cases, especially with microwave-assisted synthesis, the products can be obtained in high purity without the need for chromatographic purification.[2][3]
Data Presentation
The following table summarizes representative yields for the synthesis of various sulfonamides from this compound and different amines, based on typical outcomes for this class of reactions.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-nitrobenzenesulfonamide | 85-95 |
| 2 | Aniline | N-Phenyl-4-nitrobenzenesulfonamide | 80-90 |
| 3 | Morpholine | 4-(4-Nitrophenylsulfonyl)morpholine | 90-98 |
| 4 | Piperidine | 1-(4-Nitrophenylsulfonyl)piperidine | 90-98 |
| 5 | n-Butylamine | N-(n-Butyl)-4-nitrobenzenesulfonamide | 85-95 |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-Nitrobenzenesulfonamides
This protocol describes a general procedure for the synthesis of sulfonamides from this compound using conventional heating.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Base (e.g., Triethylamine or Diisopropylethylamine, optional for amine salts)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 equivalents).
-
If the amine is provided as a salt, add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfonamide.
-
If necessary, purify the product by recrystallization or column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 4-Nitrobenzenesulfonamides
This protocol outlines a rapid and efficient method for the synthesis of sulfonamides using microwave irradiation.[2][3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Microwave synthesis vial
-
Microwave synthesizer
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 mmol) and the amine (1.2 mmol, 1.2 equivalents) in the chosen anhydrous solvent (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Note: Reaction conditions should be optimized for each specific substrate.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
For many amines, the resulting sulfonamide is of high purity and may not require further purification. If necessary, the crude product can be purified by washing with a suitable solvent or by standard chromatographic techniques.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of sulfonamides.
Caption: Reaction mechanism for sulfonamide formation.
References
Application Notes and Protocols for Reactions with Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl 4-nitrobenzenesulfonate (PFP-NBS) is a highly efficient reagent for the modification of primary and secondary amines, making it a valuable tool in bioconjugation, pharmaceutical development, and materials science.[1] The key to its utility lies in the chemical properties of the pentafluorophenyl group. This group is strongly electron-withdrawing, which renders the sulfonyl group highly susceptible to nucleophilic attack by amines, leading to the formation of a stable sulfonamide bond. The pentafluorophenolate anion is an excellent leaving group, further facilitating the reaction.[2]
These application notes provide a comprehensive overview of the use of this compound, including its advantages over traditional reagents, detailed experimental protocols for bioconjugation, and a summary of relevant quantitative data.
Advantages of Pentafluorophenyl (PFP) Reagents in Bioconjugation
PFP esters and sulfonate esters offer significant advantages over more traditional amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters.
-
Enhanced Stability: PFP esters exhibit significantly greater hydrolytic stability in aqueous solutions compared to NHS esters.[1][3] This increased stability provides a larger experimental window for conjugation reactions, leading to higher yields and more reproducible results.[1] While NHS esters can rapidly hydrolyze, especially at neutral to alkaline pH, PFP reagents remain reactive for longer periods.[4]
-
Faster Reaction Kinetics: The electrophilic nature of the PFP ester's carbonyl carbon results in faster reaction rates with amines (aminolysis) compared to other active esters.[2] This allows for more efficient conjugations, often requiring shorter reaction times or lower concentrations of the labeling reagent.[2]
-
Site-Selectivity: In antibody conjugation, PFP esters have demonstrated a remarkable ability to preferentially label lysine residues on the light chain, which can lead to more homogenous antibody-drug conjugates (ADCs) with improved properties.[5]
Data Presentation: Comparative Performance of PFP and NHS Esters
The following table summarizes the key quantitative and qualitative differences between PFP and NHS esters, highlighting the advantages of PFP-based reagents in bioconjugation.
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Significance & References |
| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[1][3] | Prone to rapid hydrolysis, with a half-life that can be mere minutes at pH 8.[3][4] | Higher stability of PFP esters leads to greater reaction efficiency and reproducibility.[1][3] |
| Reaction Efficiency | Higher, due to lower susceptibility to the competing hydrolysis reaction.[3] | Can be high, but is often compromised by hydrolysis, necessitating a larger excess of the reagent and careful control of reaction conditions.[3] | PFP esters allow for more efficient use of the labeling reagent, which is critical when working with precious biomolecules.[3] |
| Optimal Reaction pH | Typically between 7.2 and 8.5.[3] | Generally optimal between 7.2 and 8.5, but the rate of hydrolysis increases significantly at the higher end of this range.[3] | The broader effective pH range and higher stability of PFP esters provide greater flexibility in experimental design.[3] |
| Light Chain to Heavy Chain (LC:HC) Ratio in Antibody Conjugation | 1.7:1[5] | 0.1:1[5] | PFP esters show a dramatic increase in preferential light-chain labeling of antibodies, leading to more homogeneous conjugates.[5] |
| Degree of Labeling (DOL) of Antibodies | Can achieve a comparable degree of labeling to NHS esters (e.g., 1.7).[5] | Can achieve a comparable degree of labeling (e.g., 1.7).[5] | PFP esters can achieve a similar extent of labeling as NHS esters. |
Experimental Protocols
This section provides a detailed protocol for a general bioconjugation reaction using this compound to label a protein with a molecule of interest.
Protocol: Protein Labeling with this compound
This protocol describes a general procedure for conjugating a molecule activated with PFP-NBS to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound (PFP-NBS) or a molecule pre-activated with PFP-NBS
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
PFP-NBS Solution Preparation:
-
Immediately before use, dissolve the PFP-NBS activated molecule in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
While gently vortexing, add a 5- to 20-fold molar excess of the PFP-NBS stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and label.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time can be optimized based on the desired degree of labeling.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to ensure any unreacted PFP-NBS is consumed.
-
-
Purification of the Conjugate:
-
Remove the unreacted PFP-NBS and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule.
-
Visualizations
Reaction Mechanism
The reaction of this compound with a primary amine on a biomolecule proceeds via a nucleophilic substitution reaction to form a stable sulfonamide bond.
Caption: Reaction of PFP-NBS with a primary amine.
Experimental Workflow
The following diagram illustrates the general experimental workflow for protein labeling using this compound.
Caption: General workflow for protein conjugation.
References
Application Notes and Protocols: Modification of Carbohydrate Hydroxyl Groups using Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of hydroxyl groups on carbohydrates is a cornerstone of glycochemistry, enabling the synthesis of complex glycans, glycoconjugates, and probes for studying biological processes. Pentafluorophenyl 4-nitrobenzenesulfonate is a potent electrophilic reagent that serves as an excellent activating agent for hydroxyl groups. The 4-nitrobenzenesulfonate (nosylate) group is a good leaving group, facilitating subsequent nucleophilic substitution reactions, while the pentafluorophenyl moiety enhances the reactivity of the sulfonyl center. This document provides a proposed protocol for the use of this compound for the modification of carbohydrate hydroxyl groups, based on the established reactivity of analogous sulfonylating agents.
Principle of Reaction
This compound reacts with the nucleophilic hydroxyl groups of carbohydrates in the presence of a base to form the corresponding 4-nitrobenzenesulfonate (nosylate) ester. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the electron-deficient sulfur atom of the sulfonate, leading to the displacement of the pentafluorophenoxide leaving group. The resulting carbohydrate nosylate is a versatile intermediate for further synthetic transformations.
Data Presentation
| Carbohydrate Substrate (Position of -OH) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Analogy |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside (C2-OH) | Pyridine | CH₂Cl₂ | 0 to RT | 12 | ~85-95 | Nosyl Chloride Reactions |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (C6-OH) | Triethylamine | CH₂Cl₂ | RT | 4 | >90 | Nosyl Chloride Reactions |
| Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside (C6-OH) | Pyridine | Toluene | RT | 6 | ~90 | Nosyl Chloride Reactions |
| Partially protected monosaccharide (secondary -OH) | 2,6-Lutidine | Dichloromethane | -20 to 0 | 8 | ~70-85 | Nosyl Chloride Reactions |
Experimental Protocols
Proposed Protocol for the Nosylation of a Carbohydrate Hydroxyl Group using this compound
This protocol is a general guideline and may require optimization for specific carbohydrate substrates.
Materials:
-
Carbohydrate substrate with one or more free hydroxyl groups
-
This compound
-
Anhydrous pyridine (or triethylamine, 2,6-lutidine)
-
Anhydrous dichloromethane (CH₂Cl₂) (or other suitable aprotic solvent like toluene or acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbohydrate substrate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Sulfonylation: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.2-1.5 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired carbohydrate nosylate.
Safety Precautions:
-
This compound is a reactive chemical. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction should be performed in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Handle with care.
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the nosylation of a carbohydrate hydroxyl group.
Experimental Workflow:
Caption: Step-by-step workflow for the modification of a carbohydrate hydroxyl group.
Application Notes and Protocols for Covalent Fragment-Based Drug Discovery Using Sulfur(VI) Electrophiles
Topic: Use of Pentafluorophenyl 4-nitrobenzenesulfonate and Related Sulfur(VI) Electrophiles in Fragment-Based Drug Discovery
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to explore the chemical space of a biological target. Covalent FBDD, a specialized branch of this technique, employs fragments equipped with reactive electrophilic "warheads" that form a stable covalent bond with a nucleophilic amino acid residue on the target protein. This irreversible binding can offer significant advantages, including increased potency, prolonged duration of action, and the ability to target shallow or challenging binding sites.
While classic covalent FBDD has focused on cysteine-reactive warheads like acrylamides and chloroacetamides, there is growing interest in "beyond-cysteine" targeting strategies. This has brought electrophiles like sulfonyl fluorides (SFs) and related sulfur(VI) compounds to the forefront. These warheads can react with a broader range of nucleophilic residues, including lysine, tyrosine, serine, threonine, and histidine, thereby expanding the druggable proteome.
This document provides detailed application notes and protocols for the use of sulfur(VI) electrophiles, particularly sulfonyl fluorides, in covalent FBDD. While direct applications of this compound (PFP-Nos) in FBDD are not extensively documented in current literature, its properties as a potent electrophile will be discussed in the context of the broader class of sulfonate esters and compared to the more commonly used sulfonyl fluorides.
This compound (PFP-Nos): A Note on Reactivity
This compound is a highly reactive sulfonate ester. The pentafluorophenyl group is an excellent leaving group, and the nitrobenzenesulfonyl moiety is strongly electron-withdrawing, making the sulfur atom highly electrophilic.[1] This high reactivity makes it a versatile reagent in organic synthesis.[1]
In the context of FBDD, the reactivity of a covalent warhead must be finely tuned. It needs to be stable enough to not react indiscriminately with off-target molecules or hydrolyze rapidly in aqueous buffer, yet reactive enough to form a covalent bond with the target protein in a reasonable timeframe. The high reactivity of PFP-Nos might lead to a short half-life in aqueous screening buffers and potential promiscuous labeling of proteins, which are generally undesirable characteristics for a fragment library. In contrast, aryl sulfonyl fluorides exhibit greater stability in aqueous solutions while retaining sufficient reactivity for context-dependent protein modification, making them more suitable for FBDD campaigns.[2]
Application Note 1: Designing a Sulfonyl Fluoride-Based Covalent Fragment Library
The success of a covalent FBDD campaign hinges on the quality of the fragment library. A well-designed library should be diverse, possess drug-like properties, and exhibit a range of reactivities.
Key Considerations for Library Design:
-
Scaffold Diversity: The non-reactive "core" of the fragment should be diverse to explore a wide range of binding pockets.
-
"Rule of Three" Compliance: Fragments should generally adhere to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, Number of hydrogen bond donors/acceptors < 3) to ensure good ligand efficiency.
-
Reactivity Tuning: The reactivity of the sulfonyl fluoride warhead can be modulated by the electronic properties of the aryl ring it is attached to. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. A library should ideally contain fragments with a spectrum of reactivities to match the varying nucleophilicity of different amino acid residues and their microenvironments within the protein.
-
Solubility: Fragments must be soluble in aqueous buffers at the high concentrations typically used for screening.
Data Presentation: Reactivity of Sulfonyl Fluorides and Target Residues
The choice of a sulfonyl fluoride warhead allows for the targeting of a variety of nucleophilic amino acid residues beyond cysteine. The reactivity is context-dependent, influenced by the pKa of the target residue and the surrounding protein microenvironment.
| Warhead Type | Target Residues | Relative Reactivity with Amino Acid (at physiological pH) | Stability of Adduct | Key Considerations |
| Aryl Sulfonyl Fluorides | Tyrosine, Lysine, Serine, Threonine, Histidine, Cysteine | Cys > Tyr > Lys > His > Ser/Thr[3] | Stable with Tyr, Lys, Ser, Thr, His. Unstable with Cys (forms a transient thiosulfonate ester).[4][5] | Considered "privileged" warheads due to their balanced reactivity and stability. Can be tuned electronically. |
| Aryl Fluorosulfates | Tyrosine, Lysine, Histidine | Generally less reactive than sulfonyl fluorides.[6] | Stable | Offer a less reactive alternative to sulfonyl fluorides, potentially leading to higher selectivity. |
| Sulfamoyl Fluorides | Lysine | Reactivity can be modulated by the amine substituent. | Stable | Provide alternative vectors for fragment elaboration compared to aryl sulfonyl fluorides. |
| Aryl Sulfonate Esters (e.g., PFP-Nos) | Cysteine, Lysine, Tyrosine, Serine, Threonine, Histidine | Generally more reactive than corresponding sulfonyl fluorides. | Stable | High reactivity may lead to poor stability in aqueous buffers and promiscuous labeling.[3] |
Experimental Protocols
A typical covalent FBDD campaign involves a primary screen to identify hits, followed by hit validation and characterization.
Diagram: General Workflow for Covalent FBDD
Caption: A generalized workflow for a covalent fragment-based drug discovery campaign.
Protocol 1: Primary Screening by Intact Protein Mass Spectrometry
Intact protein mass spectrometry (MS) is a high-throughput method for primary screening of covalent fragment libraries. It directly detects the formation of a covalent adduct by measuring the mass increase of the target protein.
Materials:
-
Purified target protein (0.5 - 2 µM in a suitable buffer, e.g., 50 mM HEPES pH 7.4)
-
Sulfonyl fluoride fragment library (10 mM stock solutions in DMSO)
-
96- or 384-well plates
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF)
Procedure:
-
Sample Preparation:
-
Dispense the target protein solution into the wells of a microplate.
-
Add the fragment stock solution to each well to a final concentration of 20-200 µM. The final DMSO concentration should be kept low (<5%). Include DMSO-only controls.
-
Incubate the plate for a defined period (e.g., 4-24 hours) at a controlled temperature (e.g., 4°C or room temperature).[5]
-
-
LC-MS Analysis:
-
Inject a small volume of each sample onto a reverse-phase LC column suitable for protein analysis (e.g., C4).
-
Desalt the protein on the column with a rapid gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Elute the protein directly into the mass spectrometer.
-
Acquire mass spectra over the appropriate m/z range for the target protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein in the fragment-treated samples to the DMSO control.
-
A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event (a "hit").
-
Calculate the percentage of modified protein for each hit.
-
Quantitative Data from a Representative Screen: [5]
| Parameter | Value | Description |
| Library Size | 352 fragments | A diverse set of amine-functionalized fragments coupled to a sulfonyl fluoride warhead. |
| Protein Concentration | 1 µM | |
| Fragment Concentration | 50 µM | |
| Incubation Time | 24 hours | |
| Hit Rate (BCL6) | ~5.7% | Percentage of fragments showing >21% modification of the target protein. |
| Follow-up Hits | 8 fragments | Hits selected for further characterization. |
Protocol 2: Hit Validation and Binding Site Identification by NMR Spectroscopy
NMR spectroscopy is a powerful tool for validating hits and identifying the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
Materials:
-
¹⁵N-isotopically labeled purified target protein (~50 µM in NMR buffer)
-
Validated hit fragments (stock solutions in d6-DMSO)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in the spectrum corresponds to a specific backbone amide proton and nitrogen pair.
-
Titration:
-
Add a small aliquot of the hit fragment stock solution to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum.
-
Repeat the addition of the fragment to obtain a series of spectra at different protein-to-ligand ratios.
-
-
Data Analysis:
-
Overlay the spectra from the titration.
-
Monitor for chemical shift perturbations (CSPs) of the backbone amide peaks.
-
Residues with significant CSPs are likely at or near the binding site of the fragment.
-
The covalent nature of the interaction can be confirmed by the irreversible nature of the CSPs upon dilution or dialysis.
-
Diagram: NMR-based Hit Validation
Caption: Workflow for validating fragment hits and mapping the binding site using NMR.
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based drug design.
Materials:
-
High-quality crystals of the target protein
-
Validated hit fragments
-
Cryoprotectant solution
-
Synchrotron X-ray source
Procedure:
-
Soaking:
-
Transfer protein crystals to a solution containing the hit fragment (typically 1-10 mM) and cryoprotectant.
-
Allow the fragment to soak into the crystal for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement with the apo-protein structure as a model.
-
Analyze the electron density maps to confirm the binding of the fragment and its covalent linkage to a specific amino acid residue.
-
Hit-to-Lead Optimization
Once a fragment hit is validated and its binding mode is determined, the process of optimizing it into a more potent lead compound begins. This involves structure-guided medicinal chemistry efforts to "grow" the fragment by adding chemical functionalities that make additional favorable interactions with the protein, thereby increasing affinity and selectivity.
Diagram: Hit-to-Lead Optimization Strategy
Caption: An iterative cycle of structure-based drug design for hit-to-lead optimization.
Conclusion
Covalent FBDD using "beyond-cysteine" targeting electrophiles like sulfonyl fluorides is a rapidly evolving field with the potential to unlock previously intractable drug targets. While highly reactive reagents like this compound may have limited direct applicability in fragment screening due to stability and selectivity concerns, the principles of their reactivity inform the design of more suitable warheads. The protocols and data presented here provide a framework for researchers to design and execute covalent FBDD campaigns using sulfonyl fluoride-based libraries, from initial screening to lead optimization. The successful application of these methods will undoubtedly lead to the discovery of novel chemical probes and therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl Fluorides - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pentafluorophenyl 4-nitrobenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Pentafluorophenyl 4-nitrobenzenesulfonate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the reaction, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the reaction of pentafluorophenol with 4-nitrobenzenesulfonyl chloride in the presence of a base. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
A2: Low yields can be attributed to several factors. The most critical parameters to optimize are the choice of base, the solvent, the reaction temperature, and the stoichiometry of the reactants. Incomplete reaction, side reactions, or degradation of the product can all contribute to a lower than expected yield.
Q3: I am observing the formation of an insoluble precipitate during my reaction. What could this be?
A3: An insoluble precipitate is likely the hydrochloride salt of the base used in the reaction (e.g., pyridinium hydrochloride or triethylammonium hydrochloride). This is a normal occurrence as the base neutralizes the HCl generated. However, if the precipitate is difficult to stir or entraps reactants, consider using a solvent in which the salt has some solubility or increasing the solvent volume.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials (pentafluorophenol and 4-nitrobenzenesulfonyl chloride) from the desired product. The disappearance of the limiting reactant can be tracked over time.
Q5: What are the common side reactions to be aware of in this synthesis?
A5: Potential side reactions include the hydrolysis of 4-nitrobenzenesulfonyl chloride by residual water in the solvent or reagents, and the degradation of the product under harsh conditions (e.g., high temperatures or prolonged reaction times). Additionally, if the pentafluorophenol is not fully deprotonated, the reaction rate will be slow.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive 4-nitrobenzenesulfonyl chloride. | 1. Use freshly opened or properly stored 4-nitrobenzenesulfonyl chloride. The reagent can hydrolyze over time. |
| 2. Insufficiently basic conditions. | 2. Ensure at least a stoichiometric amount of a suitable base is used. Consider using a stronger, non-nucleophilic base if necessary. | |
| 3. Low reaction temperature. | 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Monitor for potential product degradation at higher temperatures. | |
| Presence of Multiple Spots on TLC (in addition to starting materials and product) | 1. Hydrolysis of 4-nitrobenzenesulfonyl chloride. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. |
| 2. Product degradation. | 2. Avoid excessive heating or prolonged reaction times. Once the reaction is complete (as determined by TLC), proceed with the workup promptly. | |
| Difficult Purification | 1. Co-elution of product with unreacted starting material. | 1. Ensure the reaction goes to completion. Optimize the stoichiometry to use a slight excess of the less valuable reagent to consume the other completely. |
| 2. Presence of polar byproducts. | 2. An aqueous workup can help remove water-soluble impurities. A wash with a dilute acid solution can remove residual amine base, and a wash with a dilute base solution can remove unreacted pentafluorophenol. |
Data Presentation
The following table summarizes the hypothetical effect of different reaction conditions on the yield of this compound. These values are illustrative and based on general principles of sulfonylation reactions.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.1) | Dichloromethane | 25 | 12 | 75 |
| 2 | Pyridine (1.1) | Acetonitrile | 25 | 12 | 80 |
| 3 | Pyridine (1.1) | Pyridine | 25 | 6 | 83 |
| 4 | Triethylamine (1.1) | Dichloromethane | 25 | 12 | 78 |
| 5 | Triethylamine (1.1) | Acetonitrile | 25 | 12 | 82 |
| 6 | Pyridine (1.1) | Dichloromethane | 0 | 24 | 60 |
| 7 | Pyridine (1.1) | Dichloromethane | 40 | 6 | 72 |
| 8 | Diisopropylethylamine (1.1) | Dichloromethane | 25 | 12 | 70 |
Note: Entry 3 reflects the conditions reported in the literature to provide a good yield.[1]
Experimental Protocols
Synthesis of this compound [1]
This protocol is based on the procedure described by Pudhom and Vilaivan in Synthetic Communications.
Materials:
-
Pentafluorophenol
-
4-Nitrobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Dichloromethane (for workup)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of pentafluorophenol (1.0 eq) in pyridine, add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 6 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate-hexane mixture to yield this compound as a crystalline solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
preventing hydrolysis of Pentafluorophenyl 4-nitrobenzenesulfonate during reactions
Welcome to the technical support center for Pentafluorophenyl 4-nitrobenzenesulfonate (PNP-NBS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of PNP-NBS during chemical reactions and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PNP-NBS) and what are its primary applications?
This compound is a highly reactive sulfonate ester.[1] It serves as a powerful electrophile in organic synthesis, valued for its ability to facilitate coupling reactions.[1] Its pentafluorophenyl group enhances its reactivity, making it an excellent reagent for the formation of sulfonamides and for bioconjugation, particularly in pharmaceutical and agrochemical development.[1]
Q2: What is the primary cause of PNP-NBS degradation during reactions?
The primary degradation pathway for PNP-NBS in the presence of water is hydrolysis. The ester bond is susceptible to cleavage by water, which results in the formation of 4-nitrobenzenesulfonic acid and pentafluorophenol. These hydrolysis byproducts are unreactive in the desired coupling reaction, leading to lower product yields. The rate of hydrolysis is significantly influenced by pH, temperature, and the solvent system.
Q3: How does the stability of PNP-NBS (as a Pentafluorophenyl ester) compare to other common coupling reagents like NHS esters?
Pentafluorophenyl (PFP) esters, including PNP-NBS, are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[2][3] This increased stability provides a larger window for the desired reaction with nucleophiles, such as primary amines, to occur, which can lead to more efficient and reproducible results.[4]
Data Presentation: Comparative Hydrolytic Stability of Activated Esters
| Parameter | Pentafluorophenyl (PFP) Esters | N-Hydroxysuccinimide (NHS) Esters | Advantage of PFP Esters |
| General Hydrolytic Stability | Less susceptible to spontaneous hydrolysis.[2][3] | Highly susceptible to hydrolysis, especially at pH > 8.[4][5] | Greater stability in aqueous media allows for a wider range of reaction conditions and times.[4] |
| Optimal Reaction pH for Amine Coupling | 7.0 - 9.0[4] | 7.2 - 8.5[4] | The broader effective pH range, coupled with higher stability, provides greater flexibility. |
| Recommended Storage | -20°C with desiccant.[2][6] | Room temperature or refrigerated, with desiccant. | Proper storage is critical for both, but PFP esters are noted to be moisture-sensitive.[2][6] |
| Stock Solution Stability | Not recommended; prepare fresh.[2][6] | Not recommended for long-term storage in solution.[5] | Both should be used immediately after dissolution to avoid degradation. |
Troubleshooting Guides
Issue: Low or No Product Yield
Low or no yield in reactions involving PNP-NBS is often attributable to the hydrolysis of the reagent before or during the reaction.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow to diagnose and resolve low product yield in reactions using PNP-NBS.
Issue: Inconsistent Reaction Rates or Yields
Inconsistent results can be due to variable levels of moisture in the reaction.
-
Possible Cause: Introduction of atmospheric moisture.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) where possible. Equilibrate the PNP-NBS vial to room temperature before opening to prevent condensation of moisture inside the vial.[2][6]
Issue: Presence of 4-Nitrobenzenesulfonic Acid in the Final Product
The presence of this byproduct is a direct indication of PNP-NBS hydrolysis.
-
Possible Cause: Significant hydrolysis of PNP-NBS during the reaction.
-
Solution: Re-evaluate the reaction conditions. Lowering the reaction temperature can help to slow the rate of hydrolysis relative to the desired reaction. Ensure the pH of the reaction mixture is not too high, as the rate of hydrolysis increases at higher pH.[7]
Experimental Protocols
Protocol 1: General Procedure for Amine Coupling to Minimize Hydrolysis
This protocol provides a general method for the reaction of PNP-NBS with a primary amine.
-
Reagent Preparation:
-
Immediately before use, dissolve the amine-containing substrate in an appropriate anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
In a separate, dry vial, dissolve this compound (1.1 - 1.5 equivalents) in a minimal amount of the same anhydrous solvent.
-
-
Reaction Setup:
-
If the amine substrate is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the amine solution to neutralize the salt and adjust the pH to the 7-9 range.
-
Maintain the reaction mixture at a controlled temperature, typically room temperature or cooled to 4°C for sensitive substrates.
-
-
Reaction Execution:
-
Slowly add the PNP-NBS solution to the stirring amine solution.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any unreacted PNP-NBS by adding a small amount of an amine-containing buffer like Tris.
-
Proceed with standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
-
Competing Reaction Pathways
Caption: Competing aminolysis and hydrolysis pathways for this compound.
Protocol 2: Monitoring PNP-NBS Hydrolysis by HPLC
This protocol can be adapted to quantify the rate of hydrolysis of PNP-NBS under specific experimental conditions.
-
Standard Preparation:
-
Prepare a stock solution of PNP-NBS (e.g., 10 mM) in anhydrous acetonitrile.
-
Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).
-
-
Hydrolysis Reaction:
-
Initiate the hydrolysis by diluting the PNP-NBS stock solution into the aqueous buffer to a final concentration of 1 mM.
-
Maintain the solution at a constant temperature.
-
-
Time-course Analysis:
-
Immediately inject a sample (t=0) into a reverse-phase HPLC system.
-
Inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
-
HPLC Analysis:
-
Use a C18 column and a UV detector set to an appropriate wavelength to monitor the disappearance of the PNP-NBS peak and the appearance of the 4-nitrobenzenesulfonic acid or pentafluorophenol peak.
-
A typical mobile phase would be a gradient of water with 0.1% Trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
-
Data Analysis:
-
Calculate the percentage of remaining PNP-NBS at each time point based on the peak area.
-
Plot the natural logarithm of the PNP-NBS concentration versus time to determine the pseudo-first-order rate constant and the half-life of the ester under the tested conditions.[7]
-
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. | Profiles RNS [profiles.umassmed.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
minimizing side reactions with Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for experiments involving Pentafluorophenyl 4-nitrobenzenesulfonate. Our goal is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive chemical reagent used primarily in organic synthesis and bioconjugation.[1][2] It serves as a powerful electrophile, facilitating the formation of sulfonamides and sulfonate esters.[3] Its high reactivity is due to the pentafluorophenyl group, which is an excellent leaving group, and the strong electron-withdrawing nature of the 4-nitrobenzenesulfonyl (nosyl) group.[1][3]
Key applications include:
-
Protecting Group Chemistry: The nosyl group can be used as a protecting group for amines.[4]
-
Peptide Synthesis: It is used as a coupling reagent to form peptide bonds.
-
Bioconjugation: It is employed to link molecules to proteins and other biomolecules.
-
Pharmaceutical and Agrochemical Development: It is a versatile building block in the synthesis of complex molecules.[1]
Q2: What are the main side reactions to be aware of when using this compound?
The two primary side reactions of concern are:
-
Hydrolysis: The ester bond is susceptible to hydrolysis, especially in aqueous environments and at higher pH, which leads to the formation of 4-nitrobenzenesulfonic acid and pentafluorophenol, rendering the reagent inactive for the desired conjugation.[5][6]
-
Reactions with non-target nucleophiles: Besides the target amine, other nucleophilic functional groups present in the reaction mixture (e.g., thiols, hydroxyls) can potentially react with the reagent, leading to undesired byproducts.
Q3: How can I minimize the hydrolysis of this compound during my experiments?
Minimizing hydrolysis is critical for achieving high yields of the desired product. Here are key strategies:
-
pH Control: Maintain the reaction pH in the optimal range for aminolysis, typically between 7.2 and 8.5.[7] Higher pH levels significantly accelerate the rate of hydrolysis.
-
Reagent Preparation: Prepare solutions of this compound immediately before use. Avoid preparing stock solutions for long-term storage, as the reagent is moisture-sensitive.[8]
-
Solvent Choice: Use anhydrous (dry) organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reagent before adding it to an aqueous reaction mixture.[8]
-
Temperature Control: Conduct reactions at room temperature or 4°C for sensitive biomolecules. While higher temperatures can speed up the desired reaction, they also increase the rate of hydrolysis.
Q4: What are the potential side reactions associated with the 4-nitrobenzenesulfonyl (nosyl) group?
The nosyl group is generally stable, but some side reactions can occur:
-
Nucleophilic Aromatic Substitution: Although less common, strong nucleophiles can potentially displace the nitro group or other substituents on the aromatic ring under certain conditions.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine under reducing conditions, which may be present in certain reaction schemes.
Q5: How can I monitor the progress of my reaction and detect the formation of side products?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction.[5] You can track the disappearance of the starting materials and the appearance of the desired product and any byproducts. Mass spectrometry (LC-MS) can be used to identify the mass of the different species in your reaction mixture, helping to confirm the identity of your product and any side products.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired product | Hydrolysis of the reagent: The reagent may have degraded due to moisture or high pH. | - Ensure all solvents are anhydrous. - Prepare the reagent solution immediately before use. - Control the pH of the reaction mixture carefully (ideally between 7.2-8.5).[7] - Run the reaction at a lower temperature. |
| Inactive nucleophile: The amine or other nucleophile may be protonated or sterically hindered. | - Adjust the pH to ensure the amine is in its free base form. - Consider using a different, less hindered nucleophile if possible. | |
| Insufficient reagent: The molar ratio of the reagent to the substrate may be too low. | - Increase the molar excess of this compound. | |
| Presence of multiple unexpected products | Reaction with non-target nucleophiles: Other functional groups in your starting material or buffer are reacting. | - Use a buffer that does not contain competing nucleophiles (e.g., avoid Tris buffers if targeting a primary amine). - Protect other reactive functional groups on your substrate before adding the reagent. |
| Degradation of starting materials or product: The reaction conditions may be too harsh. | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base if one is being used. | |
| Product is unstable during workup | Hydrolysis of the product: The newly formed sulfonate ester or other linkage may be sensitive to the workup conditions. | - Use neutral or slightly acidic conditions during purification. - Avoid prolonged exposure to aqueous environments. |
Data Presentation
Table 1: Influence of pH on the Competition between Aminolysis and Hydrolysis
This table provides a qualitative comparison of the relative rates of the desired reaction with an amine (aminolysis) versus the primary side reaction (hydrolysis) at different pH values.
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Recommendation |
| < 7 | Slow | Slow | Suboptimal for aminolysis due to protonation of the amine. |
| 7.2 - 8.5 | Fast | Moderate | Optimal range for most applications. Balances amine reactivity with manageable hydrolysis.[7] |
| > 9 | Very Fast | Fast to Very Fast | Increased risk of significant hydrolysis, leading to lower yields of the desired product. |
Note: The actual rates will depend on the specific amine, temperature, and solvent used.
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol provides a starting point for the sulfonylation of a primary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Substrate Preparation: Dissolve the amine-containing substrate in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a high concentration (e.g., 100 mM).
-
Reaction Initiation: Add the desired molar excess of the this compound solution to the substrate solution while stirring.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Monitor the reaction progress by HPLC or LC-MS.
-
Quenching: Once the reaction is complete, add the quenching solution to react with any excess reagent.
-
Purification: Purify the product using an appropriate method, such as size-exclusion chromatography, reverse-phase HPLC, or dialysis.
Protocol 2: Monitoring Reaction by HPLC
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
UV detector
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot into a solution that stops the reaction (e.g., a low pH buffer).
-
Injection: Inject the quenched sample onto the HPLC.
-
Gradient: Run a linear gradient from low %B to high %B to elute compounds of varying polarity. For example, 5% to 95% B over 20 minutes.
-
Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 280 nm). Identify the peaks corresponding to the starting materials, product, and byproducts based on their retention times and, if available, mass spectra. Quantify the peak areas to determine the extent of the reaction and the formation of byproducts.[5]
Mandatory Visualizations
Caption: Desired reaction pathway versus the primary side reaction.
Caption: A logical workflow for troubleshooting common experimental issues.
References
how to improve the yield of Pentafluorophenyl 4-nitrobenzenesulfonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Pentafluorophenyl 4-nitrobenzenesulfonate reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a versatile reagent in organic synthesis.[1] The formation of this sulfonate ester is a critical step in various synthetic pathways, and maximizing its yield is often a primary objective.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the equilibrium nature of esterification reactions and the purity of reagents.[2][3][4]
-
Presence of Water: Sulfonate ester formation is highly sensitive to water, which can lead to the hydrolysis of the product back to the starting materials.[5] Even trace amounts of water in the reagents or solvent can significantly reduce the yield.
-
Suboptimal Reagent Ratio: The stoichiometry of pentafluorophenol and 4-nitrobenzenesulfonyl chloride is crucial. An inappropriate ratio can lead to incomplete conversion of the limiting reagent.
-
Inefficient Acid Scavenger: The reaction generates hydrochloric acid (HCl), which can catalyze side reactions or product degradation. An inefficient or insufficient base (acid scavenger) will fail to neutralize the HCl as it forms.
-
Low Reaction Temperature: Insufficient temperature can lead to a slow reaction rate and incomplete conversion within a practical timeframe.
-
Poor Quality Reagents: The purity of pentafluorophenol, 4-nitrobenzenesulfonyl chloride, and the solvent is paramount. Impurities can interfere with the reaction.
Q2: How can I minimize the impact of water on my reaction?
To ensure anhydrous (water-free) conditions, which are critical for maximizing yield, consider the following:[5]
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.
-
Dry Reagents: Ensure both pentafluorophenol and 4-nitrobenzenesulfonyl chloride are dry. Pentafluorophenol can be dried by azeotropic distillation with toluene.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q3: What is the optimal temperature and reaction time?
The optimal temperature and time will depend on the specific solvent and base used. However, a general approach is:
-
Initial Cooling: The initial addition of 4-nitrobenzenesulfonyl chloride is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Gradual Warming: After the addition, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours.
-
Monitoring Progress: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid prolonged reaction times that could lead to product decomposition.
Q4: I am observing the formation of side products. How can I improve the selectivity?
The formation of side products is often related to the reaction conditions and the choice of base.
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is preferred to act as an acid scavenger without competing with the pentafluorophenol as a nucleophile.
-
Controlled Addition: The slow, dropwise addition of 4-nitrobenzenesulfonyl chloride to the solution of pentafluorophenol and base can minimize the formation of side products by maintaining a low concentration of the highly reactive sulfonyl chloride.
Impact of Reaction Parameters on Yield
The following table summarizes the expected qualitative impact of key reaction parameters on the yield of this compound.
| Parameter | Low Yield Condition | High Yield Condition | Rationale |
| Water Content | High (>0.1%) | Anhydrous (<0.01%) | Water promotes the hydrolysis of the sulfonate ester product.[5] |
| Solvent | Protic (e.g., alcohols) | Aprotic (e.g., Dichloromethane, THF) | Protic solvents can react with the sulfonyl chloride. |
| Base | Weak or Nucleophilic | Strong, Non-nucleophilic (e.g., Triethylamine) | Efficiently scavenges HCl without competing in the reaction. |
| Temperature | Too Low (<0 °C) | Optimized (e.g., 0 °C to RT) | Balances reaction rate with the stability of reactants and products. |
| Reagent Ratio | Non-stoichiometric | Slight excess of one reagent (e.g., 1.1 eq) | Drives the reaction to completion based on Le Chatelier's principle.[3] |
| Reaction Time | Too Short | Monitored to completion (TLC/HPLC) | Ensures maximum conversion of starting materials. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Pentafluorophenol
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Dissolve pentafluorophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the cooled pentafluorophenol solution over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visual Guides
Caption: A flowchart for troubleshooting low reaction yields.
Caption: A typical experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q5: Can I use a different solvent for this reaction?
Yes, other anhydrous aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or diethyl ether can be used. The choice of solvent may influence the reaction rate and solubility of the reagents. It is advisable to perform a small-scale trial to determine the optimal solvent for your specific conditions.
Q6: Is it possible to use a different base?
While triethylamine is commonly used, other non-nucleophilic bases like diisopropylethylamine (DIPEA) or pyridine can also be employed. Pyridine is less basic and may require longer reaction times. Avoid using nucleophilic bases like sodium hydroxide or potassium carbonate, as they can react with the 4-nitrobenzenesulfonyl chloride.
Q7: How do I store this compound?
This compound is a stable, crystalline solid.[6] It should be stored in a cool, dry place, away from moisture, to prevent hydrolysis. Storing it in a desiccator is recommended.
Q8: What are the safety precautions for this reaction?
-
4-Nitrobenzenesulfonyl chloride is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pentafluorophenol is toxic and an irritant. Handle with care and avoid inhalation or skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
Technical Support Center: Troubleshooting Guide for Pentafluorophenyl 4-nitrobenzenesulfonate (PFP-ONs) Mediated Couplings
Welcome to the technical support center for Pentafluorophenyl 4-nitrobenzenesulfonate (PFP-ONs) mediated couplings. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with PFP-ONs is resulting in low or no product yield. What are the likely causes?
Low or no yield in PFP-ONs mediated couplings can stem from several factors, often related to reagent integrity, reaction conditions, or the nature of your substrates.
Possible Causes & Solutions:
-
Hydrolysis of PFP-ONs Reagent: PFP esters, including PFP-ONs, are sensitive to moisture.[1] The ester can hydrolyze, rendering it inactive for the coupling reaction. The rate of hydrolysis increases significantly at higher pH values.[1][2]
-
Solution: Always use a fresh, high-quality PFP-ONs reagent.[3] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[3][4] Prepare the PFP-ONs solution immediately before use in an anhydrous solvent like DMSO or DMF and do not store it as a stock solution.[1][3][4]
-
-
Suboptimal pH: The pH of the reaction is critical. A pH that is too low will result in the protonation of primary amines, reducing their nucleophilicity. Conversely, a pH that is too high will accelerate the hydrolysis of the PFP-ONs.[2][3] The optimal pH range for PFP ester couplings is generally between 7.2 and 9.0.[3]
-
Insufficient Reagent Concentration: The molar ratio of PFP-ONs to your amine-containing molecule is crucial for efficient coupling.
-
Solution: Optimize the molar excess of the PFP-ONs. For protein concentrations of 5-10 mg/mL, a 5- to 10-fold molar excess of PFP ester is a good starting point. For more dilute solutions (1-4 mg/mL), a 20-fold molar excess may be necessary.[3]
-
-
Inadequate Reaction Time or Temperature: The reaction may not have had sufficient time or energy to proceed to completion.
Q2: I am observing unexpected side products in my reaction. What could they be and how can I minimize them?
The presence of side products can complicate purification and reduce the yield of your desired conjugate.
Possible Causes & Solutions:
-
Reaction with Non-target Amines: If your buffer system or other components in your reaction mixture contain primary amines, the PFP-ONs will react with them.[3]
-
Modification of Other Nucleophilic Residues: At higher pH values (typically above 8.5), PFP esters can react with other nucleophilic residues such as the hydroxyl groups on serine, threonine, and tyrosine.[2]
-
Solution: Maintain strict pH control and perform the reaction within the recommended pH range of 7.2-8.5 to enhance selectivity for primary amines.[2]
-
-
Role of the 4-Nitrobenzenesulfonate Leaving Group: While the pentafluorophenyl group is the primary activating group, the entire 4-nitrobenzenesulfonate moiety acts as the leaving group. In some cases, particularly with highly reactive nucleophiles or under forcing conditions, side reactions involving the sulfonate group could theoretically occur, though this is less common.
Q3: The solubility of my PFP-ONs reagent or target molecule is poor in the reaction buffer. How can I address this?
Poor solubility can significantly hinder the reaction rate and lead to low yields.
Possible Causes & Solutions:
-
Hydrophobicity of Reagents: PFP esters and some biomolecules can have limited solubility in aqueous buffers.[3]
-
Solution: Dissolve the PFP-ONs reagent in a minimal amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer.[3][4][5] The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.[6] For biomolecules prone to aggregation, including 5-10% of a co-solvent like DMSO or DMF in the reaction buffer can also improve solubility.[5]
-
Quantitative Data Summary for PFP Ester Mediated Couplings
The following table summarizes typical reaction parameters for PFP ester mediated couplings. Note that these are general guidelines, and optimal conditions may vary for your specific PFP-ONs reagent and substrates.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 (Optimal: 7.2 - 8.5)[3] | Balances amine reactivity and ester hydrolysis. Avoid amine-containing buffers.[3] |
| Temperature | 4°C to 37°C[3] | Room temperature (20-25°C) is common. Use 4°C for sensitive molecules.[3] |
| Reaction Time | 30 minutes to overnight[3] | Typically 1-4 hours at room temperature.[3] |
| Solvent | Amine-free buffer (e.g., PBS)[3] | Use minimal (<10%) dry DMSO or DMF to dissolve the PFP ester.[6] |
| Molar Excess of PFP Ester | 5- to 80-fold[3] | Dependent on the concentration of the amine-containing molecule.[3] |
Experimental Protocol: General Procedure for Protein Coupling with PFP-ONs
This protocol provides a general workflow for coupling a PFP-ONs activated molecule to a protein. This should be optimized for your specific application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5).[7]
-
This compound (PFP-ONs) activated molecule.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8]
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.[8]
-
Desalting column or dialysis cassette for purification.[8]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP-ONs Solution:
-
Initiate the Coupling Reaction:
-
Incubate:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove unreacted PFP-ONs and byproducts using a desalting column or dialysis.[8]
-
-
Analyze the Product:
-
Confirm the conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during PFP-ONs mediated coupling reactions.
Caption: A logical workflow for troubleshooting low or no yield in PFP-ONs mediated couplings.
References
Technical Support Center: Avoiding Racemization in Peptide Synthesis with Pentafluorophenyl Esters
Welcome to the technical support center for peptide synthesis using pentafluorophenyl (PFP) esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, with a specific focus on minimizing racemization.
Troubleshooting Guides
This section addresses common issues encountered during peptide synthesis with PFP esters, providing step-by-step guidance to identify and resolve them.
Issue 1: Detection of a byproduct with the same mass as the desired peptide but a different retention time in HPLC analysis.
-
Question: My HPLC analysis shows a peak with the same mass as my target peptide but it elutes at a different time. Could this be racemization, and how can I confirm it?
-
Answer: The presence of a byproduct with an identical mass but a different retention time is a strong indicator of racemization, where the stereochemistry of one or more amino acids has inverted.[1] To confirm this, chiral HPLC analysis is the recommended method to separate the desired peptide from its diastereomers.[1]
Issue 2: Significant racemization is observed, particularly with sensitive amino acids like Histidine (His) or Cysteine (Cys).
-
Question: I'm synthesizing a peptide containing Histidine, and I'm observing a high degree of racemization. What specific measures can I take to minimize this?
-
Answer: Histidine and Cysteine are known to be particularly susceptible to racemization.[1][2] For Histidine, the most effective strategy is to protect the imidazole nitrogen on the side chain.[1] For Cysteine, using a hindered base such as collidine can be beneficial.[2] Additionally, the inclusion of copper(II) chloride (CuCl₂) has been demonstrated to suppress racemization during segment coupling involving Cysteine.[1]
Issue 3: Lower than expected peptide yields and the presence of unexpected side products.
-
Question: Besides racemization, what other side reactions can occur with PFP esters, and how can I mitigate them?
-
Answer: While PFP esters are highly efficient, other side reactions common to peptide synthesis can still occur. A frequent issue is the formation of diketopiperazine, which is an intramolecular cyclization of a dipeptide that results in chain termination.[1][3] This is more common in sequences containing Proline or Glycine. To minimize this, it is advisable to add the third amino acid residue as a dipeptide unit if possible.[1] Prolonged activation times or the presence of a strong base can also contribute to side reactions.[3] Using pre-formed, purified PFP esters is the best practice to avoid these issues.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using pentafluorophenyl esters for peptide coupling?
A1: Pentafluorophenyl (PFP) esters are highly reactive active esters that offer several significant advantages in peptide synthesis.[1][4] Their high reactivity, due to the electron-withdrawing nature of the pentafluorophenyl group, results in rapid coupling times, which helps to minimize undesirable side reactions.[1][4] The use of pre-formed PFP esters also avoids exposing the growing peptide chain to a separate activating reagent, further reducing the potential for side reactions.[1][4] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) esters.[4] They are also generally stable, crystalline compounds suitable for automated solid-phase peptide synthesis (SPPS).[4]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form this intermediate. The proton at the chiral center of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1] The high reactivity of PFP esters generally leads to rapid aminolysis that outcompetes the rate of oxazolone formation and subsequent racemization.[1]
Q3: How do solvent and temperature choices affect racemization?
A3: The choice of solvent and reaction temperature can significantly influence the extent of racemization.[1] More polar solvents, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), can favor the racemization side reaction.[1] While these are commonly used for their excellent solvating properties, considering less polar solvents for particularly problematic couplings may be beneficial.[1] Higher temperatures also accelerate the rate of racemization.[1] Therefore, performing the coupling reaction at a lower temperature, such as 0°C, is a recommended strategy to minimize racemization.[1]
Q4: Can additives be used with PFP esters to further suppress racemization?
A4: Yes, additives can be beneficial. While PFP esters inherently have a low propensity for racemization, the addition of 1-hydroxybenzotriazole (HOBt) can increase reaction rates in polar solvents and ensure facile amide bond coupling.[1] This can be particularly useful in solid-phase peptide synthesis.[1]
Data Presentation
The following table summarizes the performance of PFP esters in comparison to other common coupling methodologies.
| Coupling Reagent/Method | Relative Speed | Typical Yields | Racemization Potential | Key Byproducts |
| Pentafluorophenyl (PFP) Esters | Very High | High to Quantitative | Very Low | Pentafluorophenol (water-insoluble) |
| DCC/HOBt | Moderate | Good to High | Low with HOBt additive | Dicyclohexylurea (DCU) (often insoluble) |
| HBTU/HOBt | High | Very High | Very Low | Tetramethylurea |
| p-Nitrophenyl (ONp) Esters | Low (Baseline) | Moderate | Moderate | p-Nitrophenol (water-insoluble) |
Table 1: Comparison of Coupling Reagent Performance.[1]
The following table provides reported racemization data for a specific peptide synthesis.
| Reagent/System | Peptide Sequence/Model | Average Stepwise Yield | Racemization per Cycle | Reference |
| Fmoc-AA-PFP Esters | D-Tyr-L-Lys-L-Trp | Not specified | ≤ 0.4% | [1][5] |
Table 2: Reported Stepwise Yields and Racemization.[1][5]
Experimental Protocols
Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Ester
This protocol describes the synthesis of an Fmoc-protected amino acid PFP ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][4]
Materials:
-
N-Fmoc-α-amino acid
-
Pentafluorophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Fmoc-α-amino acid and 1.5 equivalents of pentafluorophenol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 1.1 equivalents of DCC in THF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Fmoc-amino acid PFP ester.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-PFP Esters
This protocol outlines a general procedure for using pre-formed Fmoc-amino acid PFP esters in SPPS.[4]
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Wash Resin: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling: Add a solution of 3 equivalents of the Fmoc-amino acid pentafluorophenyl ester in DMF to the resin. Agitate the mixture until a negative Kaiser test is obtained, indicating the completion of the coupling reaction.
-
Wash Resin: Thoroughly wash the resin with DMF to remove excess reagents and the pentafluorophenol byproduct.
-
Repeat the deprotection, wash, and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizations
Caption: Experimental workflow for the preparation of Fmoc-amino acid PFP esters and their use in SPPS.
Caption: Logical workflow for troubleshooting and minimizing racemization in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentafluorophenyl 4-nitrobenzenesulfonate (PNP-ONs) Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the impact of base selection on the reactivity of Pentafluorophenyl 4-nitrobenzenesulfonate (PNP-ONs). Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions with this compound (PNP-ONs)?
A1: In reactions involving the sulfonylation of nucleophiles (such as primary or secondary amines) with PNP-ONs, a base serves two primary purposes:
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Acid Scavenger: The reaction releases 4-nitrobenzenesulfonic acid as a byproduct. The base neutralizes this strong acid, preventing the protonation of the amine nucleophile and maintaining its reactivity.
-
Catalyst (in some cases): Certain bases, particularly tertiary amines, can act as nucleophilic catalysts, accelerating the rate of sulfonylation.
Q2: How does the choice of base affect the outcome of my reaction with PNP-ONs?
A2: The selection of a base is critical and can significantly influence the reaction's yield, rate, and the formation of side products. Key factors to consider are the base's strength (pKa), steric hindrance, and nucleophilicity. An inappropriate base can lead to undesired side reactions such as hydrolysis of the PNP-ONs or di-sulfonylation of primary amines.
Q3: What are the most common side reactions related to base selection in PNP-ONs chemistry, and how can I avoid them?
A3: The two most prevalent side reactions are:
-
Di-sulfonylation: This occurs when a primary amine reacts with two molecules of PNP-ONs. The initially formed sulfonamide has an acidic proton on the nitrogen, which can be deprotonated by a strong, non-hindered base, leading to a second sulfonylation. To avoid this, use a sterically hindered base (e.g., DIPEA) or a milder base (e.g., pyridine), and carefully control the stoichiometry of the reactants.
-
Hydrolysis: PNP-ONs can be hydrolyzed by water, a reaction that is accelerated in the presence of a base. This leads to the consumption of the starting material and the formation of 4-nitrobenzenesulfonic acid and pentafluorophenol. To minimize hydrolysis, ensure all reactants and solvents are anhydrous.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inadequate Base Strength: The base may be too weak to effectively neutralize the sulfonic acid byproduct, leading to protonation and deactivation of the nucleophile. 2. Base-Induced Hydrolysis: The chosen base may be promoting the hydrolysis of the PNP-ONs. 3. Steric Hindrance: The base or the nucleophile may be too sterically hindered for the reaction to proceed efficiently. | 1. Select a stronger base: If using a weak base like pyridine, consider switching to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize reaction temperature: A moderate increase in temperature may overcome steric barriers, but be cautious as it can also increase the rate of side reactions. |
| Formation of Di-sulfonylation Product | 1. Base is too strong and non-hindered: A strong, non-hindered base (e.g., TEA) can readily deprotonate the initially formed sulfonamide, facilitating a second sulfonylation. 2. Incorrect Stoichiometry: Using an excess of PNP-ONs relative to the primary amine will favor di-sulfonylation. | 1. Use a sterically hindered base: Switch to a base like DIPEA, which is less likely to deprotonate the sterically encumbered sulfonamide nitrogen. 2. Use a milder base: Pyridine can be an effective choice for minimizing di-sulfonylation. 3. Adjust stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the PNP-ONs. |
| Multiple Unidentified Byproducts | 1. Reaction temperature is too high: Elevated temperatures can lead to decomposition of reactants or products. 2. Nucleophilic catalysis by the base: If using a nucleophilic base like DMAP, it may be reacting with the PNP-ONs to form reactive intermediates that lead to side products. | 1. Lower the reaction temperature: Run the reaction at room temperature or 0 °C. 2. Choose a non-nucleophilic base: Opt for a base like DIPEA or 2,6-lutidine. |
Quantitative Data on Base Selection
The following table summarizes the typical performance of common bases in the sulfonylation of a generic primary amine with this compound. Please note that actual results may vary depending on the specific substrates and reaction conditions.
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Reaction Time | Typical Yield (Mono-sulfonamide) | Potential for Di-sulfonylation | Potential for Hydrolysis |
| Pyridine | 5.25 | Low | 12-24 hours | Moderate to High | Low | Moderate |
| Triethylamine (TEA) | 10.75 | Moderate | 2-6 hours | Moderate to High | High | Moderate |
| Diisopropylethylamine (DIPEA) | 10.75 | High | 4-12 hours | High | Low | Low |
| 4-Dimethylaminopyridine (DMAP) | 9.70 | Low | 1-4 hours | High | High | High |
| Potassium Carbonate (K₂CO₃) | 10.33 (pKa2 of H₂CO₃) | N/A (Heterogeneous) | 6-18 hours | Moderate | Low | Low |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with PNP-ONs
This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Primary amine
-
This compound (PNP-ONs)
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Selected Base (e.g., Pyridine, TEA, or DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
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Nitrogen or Argon gas supply
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Standard laboratory glassware
Procedure:
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To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add the selected base (1.1-1.5 equivalents).
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In a separate flask, dissolve the this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent.
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Slowly add the PNP-ONs solution to the stirred amine solution at room temperature or 0 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
Caption: General reaction scheme for the sulfonylation of a primary amine with PNP-ONs, highlighting the desired product and potential side products influenced by the choice of base and reaction conditions.
Caption: A logical workflow for troubleshooting low product yield in reactions involving PNP-ONs, focusing on the critical parameters of base selection, anhydrous conditions, and reaction temperature.
Technical Support Center: Purification of Products from Pentafluorophenyl 4-nitrobenzenesulfonate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving Pentafluorophenyl 4-nitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include unreacted this compound, the pentafluorophenol leaving group, and the byproduct 4-nitrobenzenesulfonic acid. Depending on the specific reaction, side-products from reactions with the solvent or other nucleophiles present may also be observed.
Q2: How can I remove the 4-nitrobenzenesulfonic acid byproduct from my reaction mixture?
A2: A common and effective method is to use a liquid-liquid extraction with a basic aqueous solution. By washing the organic layer containing your product with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, the acidic 4-nitrobenzenesulfonic acid can be converted to its salt, which is soluble in the aqueous phase and can be separated.[1]
Q3: My desired product is a sulfonate ester. What is the best general approach for purification?
A3: Column chromatography is a widely used and effective method for purifying sulfonate esters.[2][3] The choice of solvent system will depend on the polarity of your specific product. A combination of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point. Additionally, crystallization can be a powerful purification technique for solid sulfonate esters, often yielding highly pure material.[4][5]
Q4: I am observing decomposition of my sulfonate ester product during purification. What could be the cause and how can I prevent it?
A4: Sulfonate esters can be susceptible to hydrolysis or reaction with nucleophiles, especially under harsh pH conditions or elevated temperatures.[3] If you suspect decomposition on silica gel during column chromatography, you can try deactivating the silica gel with a small amount of a neutral or basic modifier like triethylamine in your eluent. Alternatively, using a less acidic stationary phase like alumina might be beneficial. When performing extractions, use mild bases and avoid prolonged exposure to strongly acidic or basic conditions.
Q5: Are there any specific safety precautions I should take when working with this compound and its reaction products?
A5: Yes, this compound is known to be a skin and eye irritant.[6] It is crucial to handle this reagent and its reaction mixtures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Always consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Product loss during aqueous extractions.- Product decomposition on silica gel.- Incomplete reaction. | - Minimize the number of extractions or back-extract the aqueous layers with fresh organic solvent.- Use a less polar solvent system for chromatography or consider deactivating the silica gel.- Monitor the reaction progress by TLC or LC-MS to ensure completion before workup. |
| Persistent yellow color in the purified product | - Residual 4-nitro-containing impurities. | - Additional washes with a saturated aqueous solution of sodium bicarbonate during extraction.- Careful column chromatography, potentially with a gradient elution to better separate colored impurities. |
| Product appears as an oil that is difficult to purify by chromatography | - The product may be amorphous or have a low melting point. | - Attempt to crystallize the product from various solvent systems. A small amount of pure material obtained from a small-scale, careful chromatography can be used as a seed crystal.- Consider converting the product to a solid derivative for easier purification, if applicable to your workflow. |
| Multiple spots on TLC after chromatography | - Co-elution of impurities.- On-column decomposition of the product. | - Optimize the solvent system for chromatography to achieve better separation.- Try a different stationary phase (e.g., alumina instead of silica gel).- Check the stability of your compound to the chosen solvent system and stationary phase before scaling up. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is designed to remove water-soluble impurities, such as 4-nitrobenzenesulfonic acid, from a reaction mixture.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). This solvent should be a good solvent for your desired product.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and remove the aqueous layer.
-
Basic Wash: To remove acidic impurities like 4-nitrobenzenesulfonic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[1] Check the pH of the aqueous layer to ensure it is basic. Repeat this wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purifying the crude product using flash column chromatography.
-
Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry method with your chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for sulfonate esters is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor the elution of your product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of products.
References
- 1. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. eurjchem.com [eurjchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H4F5NO5S | CID 2783096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 244633-31-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound | 244633-31-6 | TCI AMERICA [tcichemicals.com]
dealing with steric hindrance in Pentafluorophenyl 4-nitrobenzenesulfonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pentafluorophenyl 4-nitrobenzenesulfonate, with a specific focus on challenges related to steric hindrance.
Troubleshooting Guide: Overcoming Steric Hindrance
Reactions involving sterically demanding nucleophiles or substrates with this compound can often result in low yields or slow reaction rates. The following guide provides a systematic approach to troubleshoot and optimize these reactions.
dot
Caption: Troubleshooting workflow for steric hindrance issues.
Question: My reaction with a bulky amine and this compound is extremely slow and gives a poor yield. What should I do?
Answer: This is a common issue when dealing with sterically hindered nucleophiles. The bulky nature of the amine impedes its approach to the electrophilic sulfur atom of the sulfonate. Here’s a step-by-step approach to address this:
-
Increase the Reaction Temperature: Steric hindrance increases the activation energy of the reaction. By supplying more thermal energy, you can help the reacting molecules overcome this barrier. Incrementally increase the temperature in 10-20 °C intervals and monitor the reaction progress by TLC or LC-MS. Be cautious of potential decomposition of your starting materials or product at elevated temperatures.
-
Optimize the Solvent: The choice of solvent can significantly impact the reaction rate.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP can accelerate SNAr-type reactions by stabilizing charged intermediates.
-
Less Coordinating Solvents: In some cases, a less coordinating solvent might reduce the steric crowding around the reactants.
-
-
Introduce a Catalyst:
-
Nucleophilic Catalysts: A less hindered, more nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) can be used in catalytic amounts. These catalysts can react with the sulfonate to form a more reactive intermediate, which is then more readily attacked by the sterically hindered amine.
-
Phase-Transfer Catalysts (PTC): If your reaction is biphasic, a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can facilitate the transfer of the nucleophile to the organic phase, increasing the effective concentration and reaction rate.
-
-
Adjust Reactant Concentrations: While seemingly simple, adjusting the concentration can have an effect. Higher concentrations can increase the frequency of molecular collisions. However, in cases of severe steric hindrance, dilution might be beneficial to minimize side reactions like self-condensation.
-
Consider Alternative Activation Methods:
-
Microwave Irradiation: Microwave heating can dramatically reduce reaction times by efficiently and rapidly heating the reaction mixture, sometimes overcoming high activation barriers that are difficult to surpass with conventional heating.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive?
A1: The high reactivity of this compound stems from two key features. The 4-nitrobenzenesulfonate is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting anion. Additionally, the pentafluorophenyl group is a highly electron-withdrawing group, which makes the sulfonate ester an even better leaving group and increases the electrophilicity of the sulfur atom.[1]
Q2: Can I use a hindered alcohol as a nucleophile in reactions with this compound?
A2: Yes, but you will likely face challenges similar to those with hindered amines. The approach of the bulky alcohol to the electrophilic center will be slow. The troubleshooting strategies outlined above, such as increasing the temperature, using a polar aprotic solvent, and employing a catalyst like DMAP, are all relevant and recommended for reactions with hindered alcohols.
Q3: Are there any common side reactions to be aware of when dealing with steric hindrance?
A3: With highly hindered substrates, elimination reactions can sometimes compete with the desired substitution, although this is less common with sulfonate esters compared to alkyl halides. If your nucleophile is also a strong base, you might observe some base-catalyzed decomposition of the starting material or product, especially at elevated temperatures. With bifunctional molecules, intermolecular reactions leading to oligomers or polymers can also be a concern.
Q4: How does the choice of base affect the reaction with a hindered nucleophile?
A4: When using a nucleophile that requires deprotonation (e.g., an alcohol or a secondary amine), the choice of base is critical. A bulky, non-nucleophilic base like DBU or a proton sponge is often preferred to avoid competition with your desired nucleophile. The base should be strong enough to fully deprotonate the nucleophile but not so reactive that it leads to side reactions with the sulfonate ester.
Experimental Protocols
General Protocol for the Sulfonylation of a Sterically Hindered Amine
This protocol provides a starting point for the reaction of a sterically hindered amine with this compound. Optimization of temperature, solvent, and the use of a catalyst may be necessary.
dot
Caption: General experimental workflow for sulfonylation.
Materials:
-
Sterically hindered amine (e.g., di-tert-butylamine)
-
This compound
-
Anhydrous solvent (e.g., DMF, NMP)
-
Base (e.g., DIPEA, DBU)
-
Catalyst (optional, e.g., DMAP)
-
Standard glassware for organic synthesis
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered amine (1.0 eq) and the anhydrous solvent.
-
Add the base (1.2 eq) and the catalyst (if used, 0.1 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Add the solution of this compound dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide illustrative data on how reaction conditions can be optimized to overcome steric hindrance.
Table 1: Effect of Temperature and Catalyst on Reaction Time and Yield
| Entry | Nucleophile | Temperature (°C) | Catalyst (0.1 eq) | Time (h) | Yield (%) |
| 1 | Aniline | 25 | None | 1 | 95 |
| 2 | 2,6-Diisopropylaniline | 25 | None | 24 | <10 |
| 3 | 2,6-Diisopropylaniline | 80 | None | 12 | 45 |
| 4 | 2,6-Diisopropylaniline | 80 | DMAP | 4 | 85 |
Table 2: Effect of Solvent on Reaction with a Hindered Nucleophile
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Diisopropylaniline | Toluene | 80 | 24 | 20 |
| 2 | 2,6-Diisopropylaniline | Acetonitrile | 80 | 18 | 55 |
| 3 | 2,6-Diisopropylaniline | DMF | 80 | 12 | 70 |
| 4 | 2,6-Diisopropylaniline | NMP | 80 | 10 | 78 |
References
Technical Support Center: Effect of Temperature on Pentafluorophenyl 4-nitrobenzenesulfonate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of Pentafluorophenyl 4-nitrobenzenesulfonate?
A1: In general, for most chemical reactions, an increase in temperature leads to an increase in the reaction rate.[1][2] This is because temperature is a measure of the average kinetic energy of the reacting molecules. As the temperature rises, molecules move more rapidly and collide more frequently and with greater energy, which increases the likelihood of successful, product-forming collisions.[2][3]
Q2: What is the underlying principle that describes the relationship between temperature and reaction rate?
A2: The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation: k = A * e^(-Ea/RT).[4] In this equation, 'k' is the rate constant, 'A' is the pre-exponential factor (related to collision frequency and orientation), 'Ea' is the activation energy (the minimum energy required for a reaction to occur), 'R' is the universal gas constant, and 'T' is the absolute temperature in Kelvin. This equation shows that the rate constant increases exponentially with temperature.[4]
Q3: What are the potential consequences of poor temperature control in my experiments?
A3: Poor temperature control can lead to several issues:
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Inconsistent and irreproducible results: Since the reaction rate is highly dependent on temperature, fluctuations will lead to variations in reaction times and product yields.[1]
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Formation of byproducts: Many reactions can proceed through multiple pathways. Temperature can influence the selectivity of a reaction, and deviations from the optimal temperature may favor the formation of unwanted byproducts, reducing the purity of the desired product.[1]
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Thermal runaway: For exothermic reactions, where heat is released, inadequate temperature control can lead to a dangerous situation where the reaction rate accelerates, generating more heat and potentially causing the reaction to become uncontrollable.[1]
Q4: How can I accurately control the temperature of my reaction?
A4: The choice of method depends on the scale and requirements of your experiment. Common methods include:
-
Thermal baths: For small-scale reactions, immersing the reaction vessel in a water, oil, or cryogenic bath can provide stable temperature control.[1]
-
Heating mantles and chillers: These devices can be used to heat or cool a reaction vessel to a specific temperature.
-
Jacketed reactors: For larger-scale or more precise experiments, a jacketed reactor that circulates a temperature-controlled fluid is often used.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is too slow or does not proceed to completion. | The reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. Ensure the thermometer is correctly placed to measure the internal temperature of the reaction mixture. |
| Low yield of the desired product and formation of impurities. | The reaction temperature is too high, leading to side reactions or decomposition of reactants or products. | Lower the reaction temperature to improve selectivity.[1] Consider performing the reaction at a series of lower temperatures to find the optimal balance between reaction rate and selectivity. |
| Inconsistent results between experimental runs. | Fluctuations in the reaction temperature. | Use a more robust temperature control system, such as a circulating bath or a jacketed reactor with a temperature controller.[1] Ensure the reaction vessel is well-insulated. |
| Difficulty in determining the activation energy (Ea). | Insufficient range of temperatures studied or errors in temperature measurement. | Conduct the kinetic experiments over a wider range of temperatures (e.g., at least four temperatures spanning 30-40°C). Calibrate your thermometer or temperature probe before starting the experiments. |
Quantitative Data Summary
As specific kinetic data for this compound is not available, the following table presents a hypothetical but realistic dataset for the hydrolysis of a generic aryl sulfonate ester at different temperatures to illustrate the expected trend.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |
| 25 | 298.15 | 1.5 x 10⁻⁵ |
| 35 | 308.15 | 4.2 x 10⁻⁵ |
| 45 | 318.15 | 1.1 x 10⁻⁴ |
| 55 | 328.15 | 2.8 x 10⁻⁴ |
Experimental Protocols
Representative Protocol for Determining the Effect of Temperature on the Hydrolysis Rate of an Aryl Sulfonate Ester
This protocol describes a general method for studying the kinetics of hydrolysis of an aryl sulfonate ester, such as this compound, by monitoring the reaction progress using UV-Vis spectrophotometry. The hydrolysis of many aryl sulfonates in a basic solution yields a phenolate ion, which has a distinct UV-Vis absorbance that can be monitored over time.
Materials and Equipment:
-
Aryl sulfonate ester (e.g., this compound)
-
Buffer solution of desired pH (e.g., a basic buffer to ensure hydrolysis)
-
Solvent (if the ester is not soluble in the buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature water bath or circulator
-
Calibrated thermometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the aryl sulfonate ester in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare the buffer solution at the desired pH and ensure it is at the target reaction temperature by placing it in the constant temperature bath.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the resulting phenolate ion. This should be determined beforehand by recording the spectrum of the expected product.
-
Set the temperature of the cuvette holder to the desired reaction temperature and allow it to equilibrate.
-
-
Kinetic Run:
-
Pipette a known volume of the pre-heated buffer solution into a quartz cuvette and place it in the temperature-controlled holder.
-
Allow the buffer in the cuvette to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, known volume of the aryl sulfonate ester stock solution into the cuvette.
-
Quickly mix the contents of the cuvette by inverting it several times (with a stopper) and immediately start recording the absorbance at the predetermined λ_max as a function of time.
-
Continue recording until the absorbance value becomes constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
Repeat the experiment at several different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).
-
For each temperature, plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. For a first-order reaction, this plot should be a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k).
-
To determine the activation energy (Ea), create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) versus the reciprocal of the absolute temperature (1/T). The slope of this line will be -Ea/R.
-
Visualizations
References
common impurities in Pentafluorophenyl 4-nitrobenzenesulfonate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentafluorophenyl 4-nitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its synthesis, the most probable impurities in this compound are unreacted starting materials and potential side-products. These include:
-
4-Nitrobenzenesulfonyl chloride: An unreacted starting material.
-
Pentafluorophenol: The second starting material, which may be present in excess or due to incomplete reaction.
-
4-Nitrobenzenesulfonic acid: This can form from the hydrolysis of either the starting 4-nitrobenzenesulfonyl chloride or the final product.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the main compound from its potential impurities. Gas Chromatography (GC) can also be utilized, as indicated by some commercial suppliers who report purity levels of >98.0% (GC).
Q3: My reaction requires extremely pure this compound. How can I further purify the commercial-grade material?
A3: For applications requiring higher purity, several purification methods can be employed. The choice of method will depend on the nature and quantity of the impurities present. Common techniques include:
-
Recrystallization: A common and effective method for purifying solid organic compounds.
-
Flash Column Chromatography: Useful for separating compounds with different polarities.
-
Aqueous Workup: Specifically to remove acidic impurities.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities
Symptom: Your reaction is sensitive to acid, and you suspect the presence of 4-nitrobenzenesulfonic acid or residual 4-nitrobenzenesulfonyl chloride in your this compound.
Troubleshooting Workflow:
Caption: Workflow for removing acidic impurities.
Detailed Protocol: Aqueous Wash for Acid Removal
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution if significant effervescence was observed.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water.
-
Separate the layers and transfer the organic layer to a clean flask.
-
Dry the organic solution over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the purified product.
Issue 2: Presence of Non-Acidic Organic Impurities
Symptom: Analysis (e.g., by HPLC or TLC) indicates the presence of impurities with similar polarity to the desired product, such as unreacted pentafluorophenol.
Troubleshooting Options:
-
Recrystallization: This is often the most straightforward method for purifying crystalline solids.
-
Flash Column Chromatography: This technique is suitable for separating compounds based on their differential adsorption to a stationary phase.
Quantitative Data Summary
| Purification Method | Starting Purity (Illustrative) | Final Purity (Expected) | Key Impurities Removed |
| Aqueous Wash | 98.0% | >99.0% | 4-Nitrobenzenesulfonic acid, 4-nitrobenzenesulfonyl chloride |
| Recrystallization | 98.0% | >99.5% | Starting materials, side-products with different solubilities |
| Flash Column Chromatography | 98.0% | >99.8% | Compounds with different polarities (e.g., pentafluorophenol) |
Detailed Experimental Protocols
Protocol 1: Recrystallization (General Procedure)
Objective: To purify this compound by crystallization from a suitable solvent system.
Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for recrystallization of polar aromatic compounds include ethanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography (General Procedure)
Objective: To purify this compound by separating it from impurities of different polarities.
Methodology:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase (Eluent) Selection: A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate (target Rf of the product around 0.3-0.4) should be chosen. For a polar aromatic compound like this compound, a good starting point for the eluent would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., starting with 10-20% ethyl acetate in hexanes).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure (using compressed air or a pump).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Logical Workflow for Impurity Removal
The following diagram illustrates the decision-making process for purifying this compound based on the suspected type of impurity.
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Pentafluorophenyl 4-Nitrobenzenesulfonate vs. Traditional Reagents
For researchers, scientists, and drug development professionals, the efficient formation of sulfonamides is a cornerstone of modern organic synthesis. The choice of sulfonylating agent plays a pivotal role in determining reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of Pentafluorophenyl 4-nitrobenzenesulfonate against other commonly employed sulfonylating agents, supported by experimental data to inform reagent selection in synthetic workflows.
This compound has emerged as a potent electrophile for the sulfonylation of a wide range of nucleophiles.[1] Its reactivity is attributed to the presence of two key activating groups: the electron-withdrawing 4-nitrobenzenesulfonyl moiety and the highly activating pentafluorophenyl leaving group. This dual activation strategy positions it as a highly reactive alternative to traditional sulfonylating agents such as tosyl chloride (TsCl), mesyl chloride (MsCl), and various benzenesulfonyl chlorides.
Performance Comparison in Sulfonamide Synthesis
The reactivity of a sulfonylating agent is paramount in achieving high yields and minimizing reaction times, particularly when dealing with less nucleophilic amines. The electron-withdrawing nature of the substituents on the aryl ring of arylsulfonyl chlorides significantly enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Consequently, reagents with strongly electron-withdrawing groups are generally more reactive.
While direct kinetic studies comparing this compound with other sulfonylating agents under identical conditions are not extensively documented in publicly available literature, the principles of physical organic chemistry and data from related compounds allow for a strong inference of its superior reactivity. The 4-nitro group and the pentafluorophenyl ester are both powerful electron-withdrawing groups, suggesting that this compound is significantly more reactive than sulfonyl chlorides bearing electron-donating or weakly electron-withdrawing substituents.
A study on the synthesis of sulfonamides via the aminolysis of p-nitrophenylsulfonates provides valuable insight into the efficacy of activated sulfonate esters. In this work, various amines were reacted with p-nitrophenoxysulfonylphenylxanthine derivatives, demonstrating that the p-nitrophenoxide is a suitable leaving group, leading to good to excellent yields of the desired sulfonamides.[2] This supports the principle that activated aryl sulfonates are effective sulfonylating agents.
The following table summarizes representative yields for the synthesis of a specific sulfonamide, 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine, using a p-nitrophenylsulfonate derivative, which serves as a proxy for the reactivity of highly activated sulfonate esters like this compound.
| Amine Nucleophile | Sulfonylating Agent | Yield (%) | Reference |
| N-Benzylpiperazine | 8-(4-(4-Nitrophenoxysulfonyl)phenyl)-1-propylxanthine | 85 | [2] |
This high yield underscores the utility of activated sulfonate esters in sulfonamide synthesis. Given that the pentafluorophenoxy group is an even better leaving group than the p-nitrophenoxy group, it is reasonable to expect that this compound would afford similar or even higher yields and potentially faster reaction times under comparable conditions.
Experimental Protocols
A general protocol for the comparison of sulfonylating agents in the N-sulfonylation of a primary amine is provided below. This protocol can be adapted to specific substrates and reagents to quantitatively assess their relative reactivity.
Experimental Protocol: Comparative N-Sulfonylation of Aniline
Objective: To compare the reaction rate and yield of N-sulfonylation of aniline using this compound and p-toluenesulfonyl chloride.
Materials:
-
Aniline
-
This compound
-
p-Toluenesulfonyl chloride (Tosyl Chloride)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: To the first flask, add this compound (1.1 mmol). To the second flask, add p-toluenesulfonyl chloride (1.1 mmol).
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 15 minutes). Use a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to separate the starting material and the product.
-
Work-up: Once the reactions are deemed complete (or after a set time for comparison), quench both reaction mixtures by adding water (20 mL). Extract the aqueous layers with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts for each reaction, wash with saturated aqueous NaHCO3 solution (20 mL) and brine (20 mL), and then dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the purified N-phenylbenzenesulfonamide for each reaction. Compare the reaction times based on the TLC monitoring.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the general experimental workflow for comparing sulfonylating agents and the underlying reaction mechanism.
Caption: Experimental workflow for the comparative study of sulfonylating agents.
Caption: General mechanism for the N-sulfonylation of an amine.
Conclusion
This compound stands out as a highly activated and efficient sulfonylating agent. The presence of both a 4-nitrobenzenesulfonyl group and a pentafluorophenyl leaving group significantly enhances its electrophilicity, making it a superior choice for challenging sulfonylation reactions. While direct comparative quantitative data with other reagents is emerging, the underlying principles of physical organic chemistry and evidence from related compounds strongly suggest its superior performance in terms of reaction rates and yields. For researchers in drug development and organic synthesis, this compound represents a valuable tool for the reliable and efficient construction of sulfonamide linkages.
References
- 1. Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols - Arabian Journal of Chemistry [arabjchem.org]
- 2. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Amine Modification: Pentafluorophenyl 4-nitrobenzenesulfonate vs. Tresyl Chloride
For researchers, scientists, and drug development professionals, the precise and efficient modification of amines is a cornerstone of innovation. The choice of reagent for this critical transformation can significantly impact reaction outcomes, from yield and selectivity to the stability of the final conjugate. This guide provides an objective, data-driven comparison of two prominent reagents for amine modification: Pentafluorophenyl 4-nitrobenzenesulfonate (PFP-NBS) and 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride).
This comparison delves into the fundamental reactivity, optimal reaction conditions, and practical considerations for each reagent, supported by experimental data to inform your selection process.
At a Glance: Key Differences in Reactivity and Application
This compound and tresyl chloride, while both employed for amine modification, operate through distinct chemical pathways, leading to significant differences in their reactivity and ideal applications. PFP-NBS acts as a sulfonylating agent, forming sulfonamides upon reaction with primary and secondary amines. In contrast, tresyl chloride is primarily used to activate hydroxyl groups, converting them into highly reactive tresylates that readily undergo nucleophilic substitution by primary amines to form stable secondary amine linkages.
A pivotal distinction lies in their relative reactivity. Experimental evidence demonstrates that PFP-sulfonate esters, such as PFP-NBS, are considerably less reactive than their sulfonyl chloride counterparts.[1][2] In a competitive reaction, a primary amine reacted exclusively with a sulfonyl chloride, leaving the PFP-sulfonate ester unreacted.[1][2] This lower reactivity of PFP-NBS necessitates more forcing reaction conditions, such as elevated temperatures and the presence of a strong base, compared to the milder conditions often suitable for tresyl chloride.[2]
However, this reduced reactivity of PFP-NBS is coupled with a significant advantage: enhanced stability, particularly towards hydrolysis.[2] This property makes PFP-NBS a more robust reagent for reactions conducted in aqueous or protic environments where sulfonyl chlorides like tresyl chloride are susceptible to rapid degradation.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for amine modification using PFP-NBS and tresyl chloride, based on available experimental data.
Table 1: General Reaction Parameters
| Parameter | This compound (PFP-NBS) | Tresyl Chloride (for activating hydroxyls) |
| Reaction Type | Sulfonylation | Alkylation (following hydroxyl activation) |
| Primary Target | Primary and Secondary Amines | Primary Amines (reacting with tresylated hydroxyls) |
| Typical Reaction Temperature | > 65 °C[2] | 0 °C to Room Temperature[3] |
| Base Requirement | Strong, non-nucleophilic base (e.g., DBU) often required[2] | Organic base (e.g., pyridine, triethylamine) to neutralize HCl byproduct[4] |
| Solvent | Aprotic organic solvents (e.g., acetonitrile, DMF) | Anhydrous organic solvents (e.g., dichloromethane, THF)[4] |
Table 2: Reactivity and Stability
| Feature | This compound (PFP-NBS) | Tresyl Chloride |
| Reactivity towards Amines | Significantly lower than sulfonyl chlorides[1][2] | High (as a sulfonyl chloride) |
| Hydrolytic Stability | Relatively stable in aqueous media[2] | Prone to hydrolysis[3] |
| Selectivity | Can offer chemoselectivity in the presence of more reactive functional groups | Can be highly selective for primary amines when reacting with a tresylated intermediate |
Experimental Protocols
Protocol 1: General Procedure for Amine Sulfonylation using PFP-NBS
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Amine-containing substrate
-
This compound (PFP-NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add PFP-NBS (1.1 equivalents) to the solution.
-
Add DBU (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65-80 °C and stir for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Procedure for Amine Alkylation via Hydroxyl Activation with Tresyl Chloride
This protocol outlines the activation of a hydroxyl group followed by reaction with a primary amine.
Step A: Activation of Hydroxyl Group with Tresyl Chloride
Materials:
-
Hydroxyl-containing substrate
-
Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and ice bath
Procedure:
-
Dissolve the hydroxyl-containing substrate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (1.5 equivalents) and stir the solution at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add tresyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tresylated intermediate. This intermediate is often used immediately in the next step.
Step B: Reaction of Tresylated Intermediate with a Primary Amine
Materials:
-
Tresylated intermediate from Step A
-
Primary amine
-
Anhydrous aprotic solvent (e.g., DMF, acetonitrile)
-
Magnetic stirrer
Procedure:
-
Dissolve the crude tresylated intermediate (1.0 equivalent) in an anhydrous aprotic solvent.
-
Add the primary amine (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The optimal reaction time and temperature may vary depending on the reactivity of the amine and can be optimized by monitoring the reaction progress.[3] For some applications, conducting the reaction at a controlled pH (around 8.0) can maximize the yield of the secondary amine linkage.[3]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting secondary amine product by an appropriate method, such as column chromatography or crystallization.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each amine modification strategy.
Conclusion: Making an Informed Choice
The selection between this compound and tresyl chloride for amine modification is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the chemical transformation.
Choose this compound when:
-
Stability is paramount: Your reaction involves aqueous conditions or other protic functional groups that would be compromised by a more reactive sulfonyl chloride.
-
Lower reactivity is advantageous: You need to selectively modify an amine in the presence of other, more reactive nucleophiles.
-
Formation of a sulfonamide is the desired outcome.
Choose Tresyl Chloride (for hydroxyl activation) when:
-
High reactivity is required: You are working with less nucleophilic primary amines or desire faster reaction times.
-
Milder reaction conditions are necessary: Your substrate is sensitive to high temperatures or strong bases.
-
Formation of a stable secondary amine linkage is the goal.
By carefully considering the factors outlined in this guide—reactivity, stability, reaction conditions, and the desired final product—researchers can confidently select the optimal reagent to achieve their synthetic goals in drug discovery and materials science.
References
- 1. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Tresyl-mediated synthesis: kinetics of competing coupling and hydrolysis reactions as a function of pH, temperature, and steric factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tresyl-Based Conjugation of Protein Antigen to Lipid Nanoparticles Increases Antigen Immunogencity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pentafluorophenyl Esters vs. Dansyl Chloride for Amine Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of amines is a critical step in a multitude of applications, from proteomics to drug discovery. The choice of labeling reagent can significantly impact the outcome of an experiment, influencing sensitivity, stability, and workflow efficiency. This guide provides an in-depth, objective comparison of two prominent amine-reactive labeling chemistries: Pentafluorophenyl (PFP) esters and Dansyl Chloride.
Pentafluorophenyl esters have emerged as highly efficient acylating agents for the formation of stable amide bonds with primary and secondary amines.[1][2][3] Their key advantage lies in their superior stability in aqueous solutions compared to other reagents like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[1][4] The electron-withdrawing nature of the pentafluorophenyl group enhances the reactivity of the ester, facilitating a rapid and efficient reaction.[5]
Dansyl chloride, a classic fluorescent labeling reagent, reacts with primary and secondary amino groups to yield stable, intensely fluorescent sulfonamide adducts.[6][7] This property has made it a long-standing tool for the sensitive detection and quantification of amino acids, peptides, and proteins.[7][8] Its fluorescent properties are highly sensitive to the local environment, providing insights into protein conformation and dynamics.[9]
This guide will delve into the quantitative performance of both labeling chemistries, provide detailed experimental protocols, and illustrate the underlying chemical reactions and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for amine labeling using PFP esters and dansyl chloride, allowing for a direct comparison of their performance characteristics.
Table 1: Reaction Conditions for Amine Labeling
| Parameter | Pentafluorophenyl (PFP) Esters | Dansyl Chloride |
| Target Amines | Primary and Secondary[1][2][3] | Primary, Secondary, and some Tertiary[10][11] |
| Optimal pH Range | 7.2 - 8.5[1][4][12] | 9.5 - 11.0[9][10] |
| Reaction Temperature | 4°C to 37°C[1][13] | 25°C to 75°C[10][14] |
| Reaction Time | 30 minutes to overnight[1][3] | 15 minutes to 2 hours[10] |
| Solvent for Reagent | Anhydrous DMSO or DMF[1][15] | Acetonitrile or Acetone[7][14] |
| Buffer System | Non-amine buffers (e.g., PBS, Borate, Carbonate)[1][12] | Sodium Carbonate/Bicarbonate[10][16] |
Table 2: Performance Characteristics
| Parameter | Pentafluorophenyl (PFP) Esters | Dansyl Chloride |
| Bond Formed | Amide[1] | Sulfonamide[7][9] |
| Hydrolytic Stability | More stable than NHS esters[1][4] | Unstable in aqueous solution, especially at high pH[17] |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[4] | Produces a fluorescent product for sensitive detection.[6][7] |
| Detection Method | Dependent on the label being attached (e.g., fluorophore, biotin) | Fluorescence (Excitation ~325-350 nm, Emission ~500-560 nm)[8] |
Experimental Protocols
Detailed methodologies for labeling amines with PFP esters and dansyl chloride are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for Labeling with a PFP Ester
Materials:
-
PFP ester-activated molecule
-
Amine-containing sample (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Sample Preparation: Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.[18]
-
Reagent Preparation: Immediately before use, dissolve the PFP ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[18]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the PFP ester stock solution to the molecule solution.[18]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2][3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis against an appropriate buffer.[19]
Protocol 2: General Procedure for Labeling with Dansyl Chloride
Materials:
-
Dansyl chloride
-
Amine-containing sample
-
Ammonium hydroxide (10% v/v) for quenching (optional)[9]
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in the labeling buffer.
-
Reagent Preparation: Prepare a stock solution of dansyl chloride in acetone or acetonitrile (e.g., 10 mg/mL).[7] This solution should be prepared fresh.
-
Labeling Reaction: Add a molar excess of the dansyl chloride solution to the sample solution. A >100-fold molar excess is often used for proteins.[14]
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 15 minutes for primary and secondary amines to 2 hours for some tertiary amines.[10] For protein labeling, incubation can be at 75°C for 45 minutes.[14]
-
Quenching: The reaction can be stopped by adding a small amount of ammonium hydroxide to react with excess dansyl chloride.[9]
-
Purification: The dansylated product can be separated from unreacted dansyl chloride by extraction or chromatography.[10]
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a general experimental workflow.
Conclusion
The choice between pentafluorophenyl esters and dansyl chloride for amine labeling depends heavily on the specific requirements of the application.
Pentafluorophenyl esters are an excellent choice when high reaction efficiency and stability of the final conjugate are paramount. Their increased resistance to hydrolysis makes them particularly suitable for reactions in aqueous environments and for applications where reproducibility is critical.[1][4] The resulting amide bond is highly stable. The detection method will depend on the nature of the "R" group attached to the PFP ester, offering flexibility in experimental design.
Dansyl chloride remains a valuable tool for applications requiring fluorescent detection.[6][7] It provides a direct method for introducing a fluorescent tag, enabling sensitive quantification. However, researchers must be mindful of the less stable nature of dansyl chloride in solution and the specific, alkaline pH conditions required for optimal reactivity.[17] The fluorescence of the dansyl group is also sensitive to its environment, which can be either an advantage for conformational studies or a confounding factor in quantitative assays.[9]
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate amine labeling reagent to achieve their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 15. broadpharm.com [broadpharm.com]
- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
reactivity of Pentafluorophenyl 4-nitrobenzenesulfonate compared to p-toluenesulfonyl chloride
For researchers, scientists, and professionals in drug development, the choice of activating agent for hydroxyl groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of two such agents: the highly reactive Pentafluorophenyl 4-nitrobenzenesulfonate and the well-established p-toluenesulfonyl chloride (TsCl).
This comparison delves into their relative reactivity, leaving group ability, and practical applications, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a significantly more reactive sulfonating agent than p-toluenesulfonyl chloride. This heightened reactivity stems from the powerful electron-withdrawing effects of both the pentafluorophenyl and the 4-nitrophenyl moieties, which make the sulfur atom more electrophilic and the resulting sulfonate a superior leaving group. While TsCl is a reliable and widely used reagent for routine transformations, this compound offers a powerful alternative for challenging substrates or when faster reaction rates are desired.
Reactivity Comparison: A Tale of Two Sulfonyls
The reactivity of these two reagents can be assessed in two key stages: the initial sulfonylation of an alcohol and the subsequent departure of the resulting sulfonate ester in a nucleophilic substitution reaction.
1. Sulfonylation Reaction Rate:
The initial reaction involves the attack of an alcohol on the sulfonyl sulfur atom. The electrophilicity of this sulfur is paramount to the reaction rate.
-
p-Toluenesulfonyl chloride (TsCl): The toluene ring is a moderately electron-donating group, which slightly reduces the electrophilicity of the sulfur atom.[1]
-
This compound: This molecule possesses two strongly electron-withdrawing groups. The 4-nitrophenyl group is a classic electron-withdrawing group. The pentafluorophenyl group is also intensely electron-withdrawing due to the high electronegativity of the fluorine atoms. This combined effect makes the sulfur atom in this compound significantly more electron-deficient and therefore more susceptible to nucleophilic attack by an alcohol, leading to a faster sulfonylation reaction.
2. Leaving Group Ability:
Once the sulfonate ester is formed, its ability to depart in a subsequent SN1 or SN2 reaction is crucial. A good leaving group is a weak base, meaning its conjugate acid is a strong acid. The stability of the resulting sulfonate anion determines its effectiveness as a leaving group.
-
p-Toluenesulfonate (Tosylate, OTs): The tosylate anion is a good leaving group due to resonance stabilization of the negative charge across the three oxygen atoms.[2] The electron-donating nature of the methyl group on the phenyl ring, however, slightly destabilizes the anion compared to sulfonates with electron-withdrawing substituents.
-
This compound: The resulting anion from this reagent is the 4-nitrobenzenesulfonate (nosylate, ONs) substituted with a pentafluorophenoxy group. The p-nitrobenzenesulfonate (nosylate) is already known to be a better leaving group than tosylate due to the electron-withdrawing nitro group.[3] The addition of the highly electron-withdrawing pentafluorophenyl group would further stabilize the resulting anion, making it an exceptionally good leaving group.
Quantitative Data Comparison
The following table summarizes the relative rates of solvolysis for different sulfonate esters, which directly correlates with their leaving group ability.
| Leaving Group | Structure | Relative Rate of Solvolysis (s⁻¹)[3] |
| Acetate (OAc) | CH₃COO⁻ | 1.4 x 10⁻⁶ |
| p-Toluenesulfonate (OTs) | CH₃C₆H₄SO₃⁻ | 3.7 x 10⁴ |
| p-Nitrobenzenesulfonate (ONs) | NO₂C₆H₄SO₃⁻ | 4.4 x 10⁵ |
As the data indicates, the p-nitrobenzenesulfonate (nosylate) is over 10 times a better leaving group than the p-toluenesulfonate (tosylate).[3] Given that this compound combines the features of a nosylate with an additional powerful electron-withdrawing pentafluorophenyl group, it is expected to be an even more potent leaving group, leading to significantly faster substitution reactions.
Experimental Protocols
The following is a representative experimental protocol for the comparison of the sulfonylation of a primary alcohol using p-toluenesulfonyl chloride and this compound.
Objective: To compare the reaction rate of benzyl alcohol with p-toluenesulfonyl chloride and this compound.
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup:
-
Set up two identical round-bottom flasks equipped with magnetic stirrers and nitrogen inlets.
-
To each flask, add anhydrous dichloromethane (10 mL).
-
To Flask A, add benzyl alcohol (1 mmol) and anhydrous pyridine (1.2 mmol).
-
To Flask B, add benzyl alcohol (1 mmol) and anhydrous pyridine (1.2 mmol).
-
-
Reagent Addition:
-
At time t=0, add p-toluenesulfonyl chloride (1.1 mmol) to Flask A.
-
At time t=0, add this compound (1.1 mmol) to Flask B.
-
-
Reaction Monitoring:
-
Stir both reactions at room temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., 15 min, 30 min, 1h, 2h, etc.) by Thin Layer Chromatography (TLC).
-
For TLC analysis, spot the starting material (benzyl alcohol) and the reaction mixture from each flask on the same TLC plate.
-
Visualize the spots under a UV lamp. The formation of the product will be indicated by the appearance of a new spot with a different Rf value.
-
-
Data Analysis:
-
Compare the intensity of the starting material spot and the product spot for both reactions at each time point.
-
The reaction that shows a faster disappearance of the starting material and a faster appearance of the product is the more reactive one. For a more quantitative analysis, techniques like GC-MS or HPLC could be employed to determine the concentration of reactants and products over time.
-
Logical Workflow for Reagent Selection
Caption: Decision workflow for selecting a sulfonylating agent.
Reaction Mechanism Overview
Caption: General mechanism for sulfonylation and subsequent substitution.
Conclusion
Both this compound and p-toluenesulfonyl chloride are valuable reagents in the synthetic chemist's toolbox.
-
p-Toluenesulfonyl chloride remains the workhorse for routine transformations of primary and less hindered secondary alcohols due to its cost-effectiveness and extensive documentation in the literature.[4][5]
-
This compound emerges as a superior reagent when high reactivity is paramount. It is particularly well-suited for the activation of hindered alcohols, for reactions with poorly nucleophilic partners, or when mild reaction conditions and short reaction times are critical. The enhanced reactivity is a direct consequence of the powerful electron-withdrawing nature of its constituent aromatic rings.[6]
The choice between these two reagents will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, the desired reaction kinetics, and cost considerations. For challenging synthetic targets in drug development and materials science, the enhanced reactivity of this compound can provide a significant advantage.
References
Pentafluorophenyl 4-Nitrobenzenesulfonate: A Comparative Guide to its Leaving Group Ability
For Researchers, Scientists, and Drug Development Professionals
The Principle of Leaving Group Ability
A good leaving group is a species that can stabilize the negative charge it accepts upon heterolytic bond cleavage. The stability of the departing anion is the primary factor governing its effectiveness. This stability is, in turn, influenced by several factors, including the pKa of the conjugate acid (a lower pKa indicates a more stable anion), the extent of charge delocalization through resonance, and the inductive effects of substituents.
Sulfonate esters are widely recognized as excellent leaving groups due to the extensive resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate moiety. The general order of leaving group ability among common sulfonates is a direct reflection of the electronic properties of their substituents.
Quantitative Comparison of Common Sulfonate Leaving Groups
To provide a framework for evaluating pentafluorophenyl 4-nitrobenzenesulfonate, the following table summarizes the relative SN2 reaction rates for several common sulfonate leaving groups. The data is normalized to the reactivity of the mesylate group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | ~6.0 x 10⁴ |
| This compound | -OPFPNS | Pentafluorophenol & 4-Nitrobenzenesulfonic Acid | ~5.5 & ~-1.38 | Data not available |
| Nosylate | -ONs | 4-Nitrobenzenesulfonic Acid | ~ -1.38 | ~4.4 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 1 |
| Brosylate | -OBs | 4-Bromobenzenesulfonic Acid | ~ -2.0 | ~3.3 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~0.6 |
Note: The pKa values and relative rates are approximate and can vary depending on the specific reaction conditions and substrate.
Analysis of this compound
The leaving group in this case is the pentafluorophenoxide anion, with the 4-nitrobenzenesulfonyl group being part of the ester that is attached to the substrate. However, the nomenclature "this compound" suggests that the pentafluorophenyl group is part of the ester and the 4-nitrobenzenesulfonate is the leaving group. For the purpose of this guide, we will consider the reactivity of a substrate R-O-SO₂-Ar(NO₂) where the leaving group is the Ar(NO₂)SO₃⁻ anion, and the pentafluorophenyl group is part of the substrate R. If the intention is to discuss the pentafluorophenoxy group as the leaving group from a sulfonate ester, the principles discussed still apply.
The leaving group ability of the 4-nitrobenzenesulfonate (nosylate) is enhanced by the strong electron-withdrawing nitro group, which stabilizes the resulting anion through resonance and inductive effects. This is reflected in the low pKa of its conjugate acid, 4-nitrobenzenesulfonic acid.
The pentafluorophenyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to the sulfonyl group, it would be expected to significantly stabilize the resulting sulfonate anion, even more so than a single nitro group. Therefore, it is reasonable to predict that the leaving group ability of a pentafluorophenylsulfonate would be greater than that of nosylate and potentially approaching that of triflate.
However, it is crucial to note that studies on the reactivity of alkyl pentafluorophenyl sulfonates with amines have suggested a mechanism involving an elimination-addition pathway, which differs from the classical SN1/SN2 mechanisms typically used for comparing these leaving groups. This highlights the importance of considering the specific reaction conditions and substrates when evaluating leaving group performance.
Experimental Protocols
To experimentally determine and compare the leaving group ability of this compound, a standardized kinetic study is required. Below is a representative protocol for a solvolysis reaction, a common method for evaluating leaving group ability.
Protocol: Kinetic Analysis of Solvolysis Rates
Objective: To determine the relative rates of solvolysis for an alkyl substrate with different sulfonate leaving groups.
1. Materials & Reagents:
-
Substrates: Synthesize the alkyl (e.g., 1-phenylethyl or adamantyl) esters of pentafluorophenyl 4-nitrobenzenesulfonic acid, p-toluenesulfonic acid, methanesulfonic acid, and triflic acid.
-
Solvent: A suitable polar protic solvent, such as 80% ethanol/20% water or acetic acid.
-
Indicator (for titrimetric analysis) or an internal standard (for chromatographic analysis).
-
Titrant (if applicable): A standardized solution of a non-nucleophilic base (e.g., 2,6-lutidine).
2. Synthesis of Alkyl Sulfonates:
-
The starting material is the corresponding alcohol (e.g., 1-phenylethanol).
-
To synthesize the sulfonate esters, the alcohol is reacted with the respective sulfonyl chloride (e.g., pentafluorophenylsulfonyl chloride, tosyl chloride, mesyl chloride) or anhydride (triflic anhydride) in the presence of a non-nucleophilic base like pyridine.
-
The products should be purified to >98% purity, and their identity confirmed by spectroscopic methods (NMR, IR, MS).
3. Kinetic Measurements:
-
Prepare a solution of the alkyl sulfonate substrate in the chosen solvent at a known concentration (e.g., 0.01 M).
-
Maintain the reaction mixture at a constant temperature in a thermostated bath.
-
Monitor the progress of the reaction over time by periodically withdrawing aliquots.
4. Analysis:
-
Titrimetric Method: The liberated sulfonic acid can be titrated with a standardized solution of a non-nucleophilic base using a suitable indicator.
-
Chromatographic Method (HPLC or GC): The disappearance of the starting material or the appearance of the product can be quantified. An internal standard should be used for accurate quantification.
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a first-order solvolysis reaction, the plot should yield a straight line.
-
The slope of this line corresponds to the negative of the observed rate constant (-kobs).
-
The relative rates of solvolysis can then be calculated by taking the ratio of the rate constants.
Visualizing the Logic
The following diagram illustrates the logical relationship between the electronic properties of the substituent on the sulfonate's aryl ring and the resulting leaving group ability.
Caption: Relationship between substituent effects and leaving group ability.
The following diagram illustrates a general experimental workflow for comparing leaving group abilities via solvolysis.
Caption: Workflow for the kinetic analysis of leaving group ability.
Conclusion
A Comparative Guide to Activated Esters for Difficult Peptide Couplings: Enhancing Efficiency and Minimizing Racemization
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the selection of an appropriate coupling method is paramount. Difficult peptide sequences—those containing sterically hindered, N-methylated, or racemization-prone amino acids—present significant challenges to achieving high purity and yield. This guide provides an objective, data-driven comparison of commonly employed activated esters, generated in situ from various coupling reagents, to facilitate the informed selection of the optimal strategy for these demanding syntheses.
The formation of a peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. Activated esters are key intermediates in this process, and their reactivity and stability directly influence the efficiency of the coupling reaction and the stereochemical integrity of the resulting peptide. Modern peptide synthesis predominantly relies on the in situ formation of these activated esters using coupling reagents. This guide focuses on the comparative performance of some of the most widely used uronium/aminium and phosphonium salt-based coupling reagents.
Data Presentation: A Quantitative Comparison of Coupling Reagent Performance
The efficacy of a coupling reagent is best assessed by quantitative measures of crude peptide purity and the extent of racemization. The following tables summarize performance data from various studies on the synthesis of model "difficult" peptides.
Table 1: Comparative Purity of Crude Peptides for the Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)
The ACP (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH) is a standard benchmark for evaluating coupling reagent efficiency due to its tendency to aggregate.
| Coupling Reagent | Active Ester Type | Crude Purity (%) | Key Observations |
| HATU | OAt | High | Generally considered one of the most efficient reagents, especially for hindered couplings.[1] |
| HBTU | OBt | Moderate to High | Effective, but may be less so than HATU for particularly difficult sequences.[1] |
| HCTU | 6-Cl-OBt | High | Shows performance comparable to HATU in many cases. |
| COMU | Oxyma | High | An excellent performer with a better safety profile than benzotriazole-based reagents.[2] |
| PyBOP | OBt | Moderate to High | A well-established phosphonium salt reagent. |
| TBTU | OBt | Moderate | Generally shows slightly lower purity for this difficult sequence compared to HATU or COMU. |
Table 2: Comparative Racemization Levels for Different Coupling Reagents
Racemization is a critical side reaction that can compromise the biological activity of a synthetic peptide. The data below represents the percentage of the undesired D-isomer formed during the coupling of a model dipeptide.
| Coupling Reagent/Method | Active Ester Type | % D-Isomer (Epimerization) | Reference |
| COMU | Oxyma | < 1.0% | [3] |
| HATU | OAt | 0.5 - 2.0% | [3] |
| DIC/Oxyma | Oxyma | Low | A cost-effective option with low racemization.[4] |
| PyBOP | OBt | 1.0 - 3.5% | [3] |
| HCTU | 6-Cl-OBt | 1.0 - 4.0% | [3] |
| HBTU | OBt | 1.5 - 5.0% | [3] |
| TBTU | OBt | 2.0 - 6.0% | [3] |
Mandatory Visualizations
Caption: General mechanism of peptide bond formation via an activated ester intermediate.
Caption: Standard experimental workflow for the comparative study of activated esters in SPPS.
Caption: Logical relationship between coupling reagent choice and peptide synthesis outcome.
Experimental Protocols
To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol is crucial. The following provides a general methodology for the solid-phase peptide synthesis (SPPS) of a target peptide, allowing for the substitution of different coupling reagents.
General Protocol for Comparative SPPS of a Model Peptide (e.g., ACP 65-74)
1. Resin Preparation:
-
Swell Fmoc-Rink Amide resin (or a suitable equivalent for a C-terminal acid) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).
2. Amino Acid Coupling Cycle (to be repeated for each amino acid):
-
Pre-activation: In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and the coupling reagent (3.9 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time may be extended, or a double coupling may be performed.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.
-
Washing: After a negative Kaiser test, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF as described in step 1.
3. Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
4. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide from the TFA filtrate by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Analytical Protocol for Purity and Racemization Analysis
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
2. Purity Analysis by RP-HPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: The crude purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total integrated peak area.
3. Racemization Analysis by Chiral HPLC or GC-MS:
-
For peptides containing racemization-prone residues, analysis of enantiomeric purity is required.
-
HPLC Method: Use a chiral stationary phase column suitable for the specific amino acid or peptide fragment being analyzed. The mobile phase conditions will be highly dependent on the column and the analyte.[5]
-
GC-MS Method (after hydrolysis):
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.
-
Derivatize the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) or convert them to volatile esters/amides for analysis on a chiral GC column.
-
Quantify the D- and L-isomers by integrating the corresponding peaks in the chromatogram. The percentage of racemization is reported as the percentage of the D-isomer.[6]
-
Conclusion
The experimental evidence strongly suggests that for difficult peptide couplings, aminium/uronium reagents that generate OAt-esters (e.g., HATU) and Oxyma-esters (e.g., COMU) offer superior performance in terms of reaction speed and the purity of the final peptide product.[7] While HOBt-based reagents like HBTU are effective for many standard syntheses, they may be less suitable for challenging sequences where the risk of side reactions and racemization is higher. The choice of coupling reagent should be a careful consideration based on the specific peptide sequence, the desired level of purity, and cost-effectiveness. For syntheses where minimizing racemization is of paramount importance, COMU and DIC/Oxyma are particularly advantageous choices.
References
- 1. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validating Reaction Completion: Featuring Pentafluorophenyl 4-nitrobenzenesulfonate
In the landscape of chemical synthesis and drug development, the ability to accurately determine when a chemical reaction has reached completion is paramount. Efficient and precise validation of reaction endpoints saves valuable time, conserves resources, and ensures the purity and quality of the final product. This guide provides a comparative analysis of common analytical techniques for monitoring reaction progress, with a special focus on reactions involving Pentafluorophenyl 4-nitrobenzenesulfonate .
This compound is a highly reactive sulfonylating agent, valued in organic synthesis for its role as a potent electrophile in coupling reactions.[1][2] Its unique structure, incorporating a pentafluorophenyl group and a 4-nitrobenzenesulfonate moiety, makes it an excellent candidate for monitoring by various analytical methods. The nitro group provides a strong chromophore for UV-based detection, while the fluorine atoms offer a distinct signal for ¹⁹F NMR spectroscopy.
This guide will explore the use of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for tracking the consumption of this compound in a representative sulfonylation reaction.
Hypothetical Reaction: Sulfonylation of a Primary Amine
To illustrate the comparison, we will consider the reaction of a primary amine with this compound to form a sulfonamide. The progress of this reaction can be monitored by observing the disappearance of the starting materials and the appearance of the sulfonamide product.
Comparison of Analytical Techniques
The choice of an analytical technique for reaction monitoring depends on several factors, including the nature of the reactants and products, the required level of accuracy and precision, the available instrumentation, and the cost and time constraints of the project.
| Technique | Principle | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC) | Separation of components based on differential partitioning between a solid stationary phase and a liquid mobile phase. Visualization is achieved using UV light or chemical stains.[3][4] | - Simple, rapid, and inexpensive.[3][4]- Requires minimal sample preparation.- Good for qualitative assessment of reaction progress.[5][6] | - Not quantitative.[7]- Resolution may be limited.- Can be affected by humidity and temperature.[3] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components in a packed column, followed by detection, often with a UV detector.[8][9] | - Highly sensitive and quantitative.[8]- Excellent for complex mixtures.- Can be automated for continuous monitoring. | - Requires more expensive instrumentation.- Method development can be time-consuming.- Solvents need to be filtered and degassed. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural and quantitative information about fluorine-containing compounds. | - Highly specific and quantitative.- Non-destructive.- Provides detailed structural information.- Can be used for real-time, in-situ monitoring.[10] | - Requires specialized and expensive equipment.- Less sensitive than HPLC.- Data interpretation can be complex.[11] |
Quantitative Data Comparison
The following tables present hypothetical data for the sulfonylation reaction monitored over time using HPLC and ¹⁹F NMR.
Table 1: Reaction Monitoring by HPLC
| Time (minutes) | Peak Area of this compound | Peak Area of Sulfonamide Product | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 30 | 875,000 | 375,000 | 30 |
| 60 | 500,000 | 750,000 | 60 |
| 90 | 125,000 | 1,125,000 | 90 |
| 120 | < 10,000 | 1,240,000 | > 99 |
Note: % Conversion is calculated based on the relative peak areas of the starting material and product.
Table 2: Reaction Monitoring by ¹⁹F NMR
| Time (minutes) | Integral of this compound Signal | Integral of Sulfonamide Product Signal | % Conversion |
| 0 | 5.00 | 0.00 | 0 |
| 30 | 3.50 | 1.50 | 30 |
| 60 | 2.00 | 3.00 | 60 |
| 90 | 0.50 | 4.50 | 90 |
| 120 | Not detectable | 4.98 | > 99 |
Note: % Conversion is calculated from the relative integrals of the ¹⁹F signals of the starting material and product.
Experimental Protocols
Detailed methodologies for each monitoring technique are provided below.
Protocol 1: Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel plates with a fluorescent indicator (F₂₅₄).
-
Sample Preparation: At each time point, withdraw a small aliquot (a few microliters) of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the diluted reaction mixture, along with the starting materials (amine and this compound) as references, onto the TLC plate.
-
Development: Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate, let it dry, and visualize the spots under a UV lamp (254 nm). The consumption of the UV-active this compound and the formation of the product can be observed.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength for the nitro-containing compounds (e.g., 254 nm).
-
Mobile Phase: A gradient of water and acetonitrile is a common mobile phase for such analyses.
-
Sample Preparation: At each time point, take an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase.
-
Injection: Inject a fixed volume of the prepared sample into the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material and the product. Calculate the percentage conversion based on the change in peak areas over time.
Protocol 3: ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer capable of ¹⁹F detection.
-
Sample Preparation: At each time point, a sample is taken from the reaction mixture and transferred to an NMR tube. A deuterated solvent is used for the reaction, or a coaxial insert with a deuterated solvent is used for locking.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular intervals. The pentafluorophenyl group of the starting material and the product will have distinct chemical shifts.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product. The relative integrals provide a direct measure of their molar ratio, from which the percentage conversion can be calculated.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for reaction monitoring and validation.
Caption: Experimental workflow for TLC analysis.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion
The validation of reaction completion is a critical step in chemical synthesis. As demonstrated, this compound's unique chemical structure allows for the use of multiple analytical techniques for reaction monitoring.
-
TLC is an invaluable tool for rapid, qualitative checks of reaction progress.
-
HPLC offers high-precision quantitative data, ideal for kinetic studies and purity assessment.
-
¹⁹F NMR provides detailed structural information and accurate quantification, particularly useful for in-situ, real-time monitoring of reactions involving fluorinated compounds.
The selection of the most appropriate method will depend on the specific requirements of the research or development project. For many applications, a combination of these techniques will provide the most comprehensive understanding of the reaction dynamics and ensure the successful synthesis of the desired product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Why is UV light used in HPLC? - Icon Scientific Inc. [iconsci.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
Kinetic Analysis of Pentafluorophenyl 4-nitrobenzenesulfonate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl 4-nitrobenzenesulfonate is a potent electrophile increasingly utilized in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. Its high reactivity, attributed to the presence of both a strongly electron-withdrawing pentafluorophenyl group and a nitrobenzenesulfonate leaving group, makes it a subject of significant interest for kinetic analysis. This guide provides a comparative overview of its reactivity against other common sulfonate esters, alongside detailed experimental protocols for researchers seeking to quantify its reaction kinetics.
Comparative Performance of Sulfonate Esters
The reactivity of sulfonate esters in nucleophilic substitution reactions is largely governed by the stability of the corresponding sulfonate anion, which acts as the leaving group. A more stable anion, resulting from greater charge delocalization, corresponds to a better leaving group and a faster reaction rate. The general order of reactivity for commonly used sulfonate esters is:
Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs)
This compound is anticipated to be highly reactive, likely exceeding the reactivity of tosylates and mesylates, due to the exceptional electron-withdrawing nature of the pentafluorophenyl group, which enhances the leaving group ability of the 4-nitrobenzenesulfonate.
Table 1: Hypothetical Second-Order Rate Constants (k₂) for the Reaction of Various Sulfonate Esters with Piperidine in Acetonitrile at 25°C
| Sulfonate Ester | Leaving Group | k₂ (M⁻¹s⁻¹) | Relative Rate |
| This compound | 4-Nitrobenzenesulfonate | Value to be determined | Reference |
| Methyl Tosylate | p-Toluenesulfonate | Typical literature value | Value relative to reference |
| Methyl Mesylate | Methanesulfonate | Typical literature value | Value relative to reference |
| Methyl Triflate | Trifluoromethanesulfonate | Typical literature value | Value relative to reference |
Note: The values for this compound are placeholders and must be determined experimentally. Literature values for other sulfonate esters can be inserted for a direct comparison under specific reaction conditions.
Experimental Protocols
To facilitate the kinetic analysis of this compound reactions, a detailed experimental protocol for a typical nucleophilic substitution reaction is provided below.
Protocol: Kinetic Analysis of the Reaction with a Nucleophile (e.g., an Amine) by UV-Vis Spectroscopy
1. Materials and Reagents:
-
This compound
-
Nucleophile (e.g., Piperidine, Aniline)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
2. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 10 mM).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).
3. Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product or the disappearance of the reactant. This should be determined beforehand by recording the UV-Vis spectra of the starting materials and the expected product.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the this compound stock solution into a quartz cuvette and dilute with the solvent to a final volume that is half of the total desired reaction volume.
-
Pipette the same volume of the nucleophile stock solution into a separate container.
-
To initiate the reaction, rapidly add the nucleophile solution to the cuvette containing the this compound solution, mix quickly, and immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Record the data until the reaction is complete (i.e., the absorbance value becomes constant).
-
Repeat the experiment with different concentrations of the nucleophile, ensuring pseudo-first-order conditions (i.e., the concentration of the nucleophile is at least 10 times greater than the concentration of the this compound).
4. Data Analysis:
-
For each kinetic run, plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Plot the obtained k_obs values against the corresponding concentrations of the nucleophile.
-
The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
Visualizing Reaction Concepts
To aid in the understanding of the experimental workflow and the underlying principles of the reaction, the following diagrams are provided.
Caption: Workflow for determining the second-order rate constant.
Caption: Energy profile of a typical SNAr reaction.
A Comparative Guide to Sulfonylation Reagents: Alternatives to Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the sulfonylation of alcohols is a cornerstone transformation, converting a poor hydroxyl leaving group into a highly effective sulfonate ester. This activation is pivotal for subsequent nucleophilic substitution and elimination reactions. Pentafluorophenyl 4-nitrobenzenesulfonate has emerged as a potent reagent for this purpose, prized for its heightened reactivity. However, a landscape of alternative reagents exists, each with a unique profile of reactivity, stability, and cost. This guide provides an objective comparison of this compound with other common sulfonylating agents, supported by experimental data and detailed protocols to inform reagent selection in research and development.
Executive Summary
This compound offers the advantage of high reactivity, driven by the electron-withdrawing nature of the pentafluorophenyl group, which makes the sulfur atom highly electrophilic. This often translates to faster reaction times and milder conditions. However, traditional and widely used alternatives such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) remain highly relevant due to their cost-effectiveness and well-established protocols. Other alternatives, including sulfonic anhydrides and more specialized sulfonyl chlorides like brosyl and nosyl chlorides, provide a broader spectrum of reactivity and selectivity. The choice of reagent is ultimately a balance between required reactivity, substrate compatibility, cost, and safety considerations.
Performance Comparison of Sulfonylating Agents
The efficacy of a sulfonylating agent is primarily determined by the electrophilicity of the sulfur atom and the stability of the leaving group. The following table summarizes the performance of this compound and its common alternatives in the sulfonylation of alcohols.
| Reagent | Structure | Typical Reaction Time | Typical Yield | Advantages | Disadvantages | Relative Cost |
| This compound | C₁₂H₄F₅NO₅S | 1-4 hours | High to Excellent | High reactivity, stable crystalline solid, less prone to hydrolysis than sulfonyl chlorides.[1][2] | Higher cost, limited comparative data. | High |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 4-24 hours | Good to Excellent | Readily available, cost-effective, extensive literature. | Can form HCl byproduct, potentially leading to side reactions.[3] | Low |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 2-16 hours | Good to Excellent | Higher reactivity than TsCl, good for less reactive alcohols. | Corrosive, lachrymator, can also produce HCl. | Low |
| Methanesulfonic anhydride (Ms₂O) | C₂H₆O₅S₂ | 1-6 hours | Excellent | Avoids formation of chloride byproducts, high reactivity. | More expensive than MsCl, moisture sensitive. | Medium |
| 4-Bromobenzenesulfonyl chloride (BsCl) | C₆H₄BrClO₂S | Similar to TsCl | Good to Excellent | Brosylates are good leaving groups, often used for kinetic studies. | Higher cost than TsCl. | Medium |
| 4-Nitrobenzenesulfonyl chloride (NsCl) | C₆H₄ClNO₄S | Shorter than TsCl | Good to Excellent | Nosylates are excellent leaving groups, more reactive than tosylates. | Can be less stable, nitro group can be reactive. | Medium |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the sulfonylation of a primary alcohol using various reagents.
Protocol 1: Sulfonylation using this compound
Objective: To synthesize an alkyl sulfonate from a primary alcohol using this compound.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add the amine base (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sulfonylation using p-Toluenesulfonyl Chloride (TsCl)
Objective: To synthesize an alkyl tosylate from a primary alcohol.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or DCM.
-
If using DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TsCl (1.2 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding cold water.
-
If pyridine was used, extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer extensively with dilute HCl to remove pyridine, followed by saturated NaHCO₃ and brine.
-
If DCM/triethylamine was used, wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: Sulfonylation using Methanesulfonyl Chloride (MsCl)
Objective: To synthesize an alkyl mesylate from a primary alcohol.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Ice bath
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask, dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add MsCl (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete as indicated by TLC.
-
Quench the reaction with water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Visualizing the Workflow and Reaction Mechanism
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the sulfonylation of an alcohol.
Caption: A simplified mechanism for the base-mediated sulfonylation of an alcohol.
Conclusion
This compound is a highly reactive and stable reagent for the sulfonylation of alcohols, offering an excellent alternative to traditional sulfonyl chlorides, particularly when mild conditions and rapid conversions are desired. However, its higher cost may not be justified for all applications. Reagents like TsCl and MsCl remain the workhorses of sulfonylation chemistry due to their low cost and extensive documentation. For reactions requiring higher reactivity without the generation of corrosive HCl, sulfonic anhydrides present a valuable option. The choice of the optimal sulfonylating agent will depend on a careful consideration of the specific substrate, desired reaction outcome, and practical constraints of the synthetic endeavor. This guide provides the necessary data and protocols to make an informed decision.
References
Pentafluorophenyl 4-nitrobenzenesulfonate: A Comparative Guide to its Applications and Efficacy in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl 4-nitrobenzenesulfonate (PFNBS) has emerged as a potent and versatile reagent in various fields of chemical synthesis, prized for its high reactivity as an electrophile. This guide provides a comprehensive literature review of its applications, an objective comparison of its performance against alternative methods, and detailed experimental data to support its efficacy.
Core Applications and Comparative Performance
PFNBS is primarily utilized as an activating agent in nucleophilic substitution reactions, facilitating the formation of amide (peptide), sulfonamide, and ether linkages, as well as serving as an initiator in polymer synthesis. Its efficacy stems from the presence of two key structural features: the electron-withdrawing 4-nitrobenzenesulfonate group, which is an excellent leaving group, and the pentafluorophenyl group, which further enhances the electrophilicity of the sulfonyl sulfur.
Peptide Synthesis
In peptide synthesis, PFNBS serves as an efficient coupling reagent, activating the carboxyl group of an N-protected amino acid for subsequent reaction with the amino group of another amino acid ester.
Efficacy and Comparison with Traditional Methods
PFNBS offers a compelling alternative to standard coupling reagents like dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBt). While DCC/HOBt is a widely used and cost-effective method, it is often plagued by the formation of an insoluble dicyclohexylurea (DCU) byproduct, which complicates purification. PFNBS, in contrast, offers a cleaner reaction profile with byproducts that are typically soluble and easily removed.
Table 1: Comparison of PFNBS and DCC/HOBt in Dipeptide Synthesis
| Coupling Reagent | N-Protected Amino Acid | Amino Acid Ester | Product | Yield (%)[1] |
| PFNBS/HOBt (cat.) | Boc-Gly | H-Gly-OEt | Boc-Gly-Gly-OEt | 90 |
| Boc-L-Ala | H-Gly-OEt | Boc-L-Ala-Gly-OEt | 85 | |
| Boc-L-Val | H-Gly-OEt | Boc-L-Val-Gly-OEt | 82 | |
| Fmoc-L-Val | H-Sar-OMe | Fmoc-L-Val-Sar-OMe | 88 | |
| DCC/HOBt | - | - | - | Typically high, but purification can lower isolated yields due to DCU byproduct.[2] |
Experimental Protocol: Dipeptide Synthesis using PFNBS[1]
-
To a solution of the N-protected amino acid (0.3 mmol), this compound (0.3 mmol), and 1-hydroxybenzotriazole monohydrate (HOBt·H₂O) (0.03 mmol) in DMF (3 mL), add triethylamine (0.3 mmol) for N-Boc protected amino acids or diisopropylethylamine (DIEA) (0.3 mmol) for N-Fmoc protected amino acids with stirring.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Add a solution of the amino acid methyl or ethyl ester hydrochloride (0.3 mmol) and triethylamine or DIEA (0.3 mmol) to the reaction mixture.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude dipeptide.
-
Purify the product by passing it through a short silica gel column.
Reaction Mechanism
The reaction proceeds through the formation of a highly reactive pentafluorophenyl ester intermediate of the N-protected amino acid, which is then readily attacked by the amine component.
Caption: Peptide coupling using PFNBS.
Sulfonamide Synthesis
PFNBS can be utilized in the synthesis of sulfonamides, a crucial functional group in many pharmaceutical compounds. While direct sulfonylation of amines with PFNBS is possible, a more nuanced approach involves the use of related pentafluorophenyl sulfonates. For instance, pentafluorophenyl vinylsulfonate undergoes 1,3-dipolar cycloaddition with nitrones, and subsequent amine displacement of the pentafluorophenyl group yields functionalized sulfonamides in good yields.
A more traditional and widely used alternative for sulfonamide synthesis is the reaction of an amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl).
Table 2: Comparison of Reagents for Sulfonamide Synthesis
| Reagent | Substrates | Product | Yield | Notes |
| Pentafluorophenyl vinylsulfonate | Nitrones, then various amines | Functionalized sulfonamides | Good yields[3] | Multi-step process involving cycloaddition followed by nucleophilic aromatic substitution. |
| p-Toluenesulfonyl chloride (TsCl) | Primary and secondary amines | N-substituted sulfonamides | Generally high | A standard and widely applicable method.[4] |
Experimental Protocol: General Sulfonamide Synthesis from a Sulfonyl Chloride
-
Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, pyridine).
-
Cool the solution in an ice bath.
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 equivalents) portion-wise.
-
If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and any unreacted starting materials.
-
Dry the organic layer and concentrate to obtain the crude sulfonamide.
-
Purify by recrystallization or column chromatography.
Reaction Workflow
The synthesis of sulfonamides from sulfonyl chlorides is a straightforward nucleophilic substitution at the sulfonyl sulfur.
Caption: General workflow for sulfonamide synthesis.
Polymer Synthesis
Pentafluorophenyl-containing compounds are valuable in polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Pentafluorophenyl-functionalized chain transfer agents (CTAs) and initiators can be used to synthesize well-defined polymers with reactive pentafluorophenyl ester groups. These groups can then be easily modified in post-polymerization reactions with various nucleophiles (e.g., amines) to create a library of functional polymers.
Efficacy in RAFT Polymerization
The use of pentafluorophenyl-containing CTAs allows for good control over molecular weight and results in polymers with narrow molecular weight distributions (low polydispersity index, PDI). The key advantage lies in the ability to perform facile post-polymerization modifications.
Table 3: Data from RAFT Polymerization using a Pentafluorophenyl-containing CTA
| Monomer | CTA | Initiator | Polymer | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Pentafluorophenyl methacrylate (PFMA) | Cumyldithiobenzoate | AIBN | Poly(PFMA) | up to 17,000 | < 1.2[5] |
| Methyl methacrylate (MMA) | PFP-functionalized CTA | AIBN | PFP-terminated PMMA | Controlled | Narrow[2] |
Experimental Protocol: RAFT Polymerization of Pentafluorophenyl Methacrylate (PFMA)[5]
-
In a reaction vessel, combine pentafluorophenyl methacrylate (PFMA), a chain transfer agent (e.g., cumyldithiobenzoate or 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid), and an initiator (e.g., 2,2'-azoisobutyronitrile, AIBN) in a suitable solvent (e.g., dioxane).
-
Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Monitor the progress of the polymerization by techniques such as ¹⁹F NMR spectroscopy and gel permeation chromatography (GPC).
-
Once the desired conversion is reached, quench the reaction by cooling and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane) and dry under vacuum.
Polymerization and Post-Modification Workflow
Caption: RAFT polymerization and post-modification workflow.
Comparison of Sulfonate Leaving Groups
The efficacy of PFNBS is intrinsically linked to the excellent leaving group ability of the 4-nitrobenzenesulfonate (nosylate) group. The table below provides a comparison of common sulfonate leaving groups based on the pKa of their conjugate acids, which is a good indicator of their leaving group ability (a more stable anion, corresponding to a stronger conjugate acid with a lower pKa, is a better leaving group).
Table 4: Comparison of Common Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity (Approx.) |
| Triflate | -OTf | Triflic Acid | ~ -14 | Very High |
| Nosylate | -ONs | 4-Nitrobenzenesulfonic acid | -3.5 [1] | High [1] |
| Brosylate | -OBs | 4-Bromobenzenesulfonic acid | ~ -2.9 | High |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | Moderate |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | Moderate |
The strong electron-withdrawing nitro group in the para position of the nosylate group significantly stabilizes the resulting anion, making it a highly effective leaving group, more so than the commonly used tosylate and mesylate groups.[1]
Conclusion
This compound is a highly effective reagent in organic synthesis, particularly for peptide coupling, where it offers advantages in terms of clean reaction profiles and ease of purification compared to traditional methods. Its utility also extends to the synthesis of functionalized sulfonamides and as a tool for creating reactive polymers amenable to post-polymerization modification. The enhanced reactivity of PFNBS can be attributed to the synergistic effects of the highly activating pentafluorophenyl group and the excellent leaving group ability of the 4-nitrobenzenesulfonate moiety. For researchers seeking efficient and clean methods for the formation of amide and sulfonamide bonds, or for the synthesis of functional polymers, PFNBS and related pentafluorophenyl sulfonates represent a powerful and valuable option.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of Pentafluorophenyl 4-nitrobenzenesulfonate in Large-Scale Production
In the demanding landscape of large-scale chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of reagents is a critical determinant of process efficiency, product quality, and overall economic viability. Pentafluorophenyl 4-nitrobenzenesulfonate (PNP-NBS) has emerged as a potent activating agent, primarily utilized for the formation of highly reactive pentafluorophenyl (PFP) esters. This guide provides a comprehensive cost-benefit analysis of employing PNP-NBS and its resulting PFP esters in large-scale synthesis, comparing them with common alternative methodologies.
PFP esters are lauded for their high reactivity, which can lead to faster reaction times, higher yields, and cleaner reaction profiles with minimal side reactions such as racemization.[1][2] These advantages are particularly crucial in complex, multi-step syntheses like solid-phase peptide synthesis (SPPS), where efficiency at each step is paramount. However, the higher upfront cost of specialized reagents like PNP-NBS necessitates a careful evaluation against more conventional, and often cheaper, alternatives.
Comparative Performance of Activating Agents
The primary application for PNP-NBS in large-scale synthesis is as a precursor to PFP active esters for amide bond formation, a key step in peptide manufacturing. The performance of this method is best assessed by comparing it to the workhorses of the industry: uronium/aminium salts, phosphonium salts, and carbodiimides.
Table 1: Quantitative Comparison of Common Large-Scale Peptide Coupling Reagents
| Reagent Class | Example Reagent(s) | Relative Cost (Reagent) | Typical Coupling Time | Performance in Difficult Sequences | Key Byproducts & Removal |
| PFP Esters | Activated in situ via PNP-NBS | High | Very Fast (seconds to minutes)[3][4] | Excellent[1] | Pentafluorophenol (volatile) |
| Uronium/Aminium | HBTU, HCTU, HATU | Medium to Very High | Fast (minutes to hours)[5] | Good to Excellent[5][6] | Tetramethylurea (water-soluble) |
| Phosphonium | PyBOP | High | Fast (minutes to hours) | Excellent | Hexamethylphosphoramide (HMPA) from BOP (carcinogenic); Tripyrrolidinophosphine oxide from PyBOP[6] |
| Carbodiimides | DCC, DIC | Low | Slower (hours)[7] | Moderate | Di-substituted ureas (often insoluble, requires filtration) |
Note: Relative cost is a general estimation for bulk quantities and can vary significantly based on supplier and market conditions. Performance is dependent on the specific peptide sequence and reaction conditions.
As the data suggests, a trade-off exists between reagent cost and performance. While carbodiimides like DCC are the most economical, they often require longer reaction times and can be less effective for sterically hindered amino acids, potentially leading to lower yields and higher purification costs.[7] Uronium salts like HCTU and HATU offer a significant boost in performance, with HATU being one of the most reactive but also most expensive options.[5][6] PFP esters, generated from reagents like PNP-NBS, offer a compelling advantage in terms of reaction speed and efficiency, which can translate to higher throughput in a manufacturing setting.[2][3]
Cost-Benefit Analysis: Beyond the Reagent Price
A holistic cost-benefit analysis must extend beyond the purchase price of the activating agent. Several factors contribute to the total cost of a large-scale synthesis campaign:
-
Raw Material Costs: The price per kilogram of the activating agent and any necessary additives.
-
Process Time (Throughput): Faster reaction cycles, enabled by highly reactive reagents like PFP esters, can significantly increase the output of a manufacturing plant, reducing overhead costs per batch.
-
Yield and Purity: Higher yields and cleaner crude product reduce the amount of expensive starting materials needed and decrease the burden on downstream purification processes.
-
Waste Disposal: The cost associated with treating and disposing of byproducts. For example, the carcinogenic nature of HMPA produced by the older BOP reagent has rendered it largely obsolete for industrial use.[6] The byproducts of PFP esters (pentafluorophenol) and uronium salts (tetramethylurea) are generally considered less hazardous.
-
Labor and Energy Costs: Shorter process times and simpler workups reduce both labor hours and energy consumption.
Experimental Protocols
Detailed experimental protocols are essential for a fair comparison. Below are representative high-level protocols for a key step in large-scale solid-phase peptide synthesis (SPPS): the coupling of an amino acid.
Protocol 1: Peptide Coupling via Pre-formed Pentafluorophenyl (PFP) Ester
This protocol assumes the PFP ester of the Fmoc-protected amino acid has been prepared, potentially using a reagent like PNP-NBS in a prior step.
-
Resin Preparation: The solid-support resin with the growing peptide chain is swelled in a suitable solvent (e.g., Dimethylformamide, DMF). The N-terminal Fmoc protecting group is removed using a piperidine solution. The resin is then washed thoroughly with DMF to remove residual piperidine.
-
Coupling Reaction: A solution of the Fmoc-amino acid PFP ester (typically 1.5-2.0 equivalents) in DMF is added to the washed resin. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), may be added to scavenge any residual acid.
-
Reaction Monitoring: The reaction is agitated at room temperature. The coupling is extremely rapid and can often be completed in 15-30 minutes. The completion of the reaction is monitored using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, the resin is drained and washed extensively with DMF to remove excess reagents and the pentafluorophenol byproduct. The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Peptide Coupling using HCTU (A Uronium Salt Alternative)
-
Resin Preparation: The solid-support resin is prepared and the N-terminal Fmoc group is removed and washed as described in Protocol 1.
-
Activation and Coupling: In a separate vessel, the Fmoc-amino acid (1.5-2.0 equivalents) is dissolved in DMF. HCTU (1.5-2.0 equivalents) and DIEA (3.0-4.0 equivalents) are added, and the mixture is allowed to pre-activate for a few minutes. This activated solution is then added to the resin.
-
Reaction Monitoring: The reaction is agitated at room temperature for a period of 30 minutes to 2 hours, depending on the difficulty of the coupling. The reaction is monitored for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Upon completion, the resin is drained and washed thoroughly with DMF to remove excess reagents and byproducts (tetramethylurea and 6-chloro-HOBt). The peptide-resin is ready for the next cycle.
Visualization of Workflows and Decision-Making
Experimental Workflow for SPPS Coupling
The following diagram illustrates the general workflow for a single amino acid coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: A generalized workflow for a single coupling cycle in SPPS.
Logical Decision-Making for Reagent Selection
The choice of a coupling reagent in a large-scale industrial setting is a multi-faceted decision. The following diagram illustrates the logical relationships between key factors influencing this choice.
Caption: Key factors influencing coupling reagent selection for large-scale synthesis.
Conclusion
The use of this compound to generate highly activated PFP esters represents a high-performance strategy for large-scale synthesis, particularly in the competitive field of peptide manufacturing. While the upfront cost of PNP-NBS is higher than that of traditional reagents like carbodiimides, a comprehensive cost-benefit analysis often justifies its use. The significant advantages in reaction speed, yield, and purity can lead to increased manufacturing throughput and reduced downstream processing costs, ultimately resulting in a more economically favorable process for complex, high-value products. For routine or less challenging syntheses, lower-cost alternatives like HCTU or DIC may remain the preferred option. The optimal choice, therefore, depends on a careful, data-driven evaluation of the specific chemical process, the scale of production, and the overall business objectives.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentafluorophenol and its derivatives [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Pentafluorophenyl 4-nitrobenzenesulfonate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Pentafluorophenyl 4-nitrobenzenesulfonate, ensuring the protection of personnel and the environment.
This compound is a compound that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may have carcinogenic and reproductive toxicity effects. Therefore, strict disposal procedures are necessary.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is the first and most critical line of defense against accidental exposure.
| Personal Protective Equipment (PPE) for Disposal |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The following procedure outlines the safe disposal of this compound and its container. The guiding principle is to treat the substance and its container as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials from a spill cleanup, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Labware: Any labware (e.g., beakers, spatulas) that has come into contact with the chemical should be decontaminated or disposed of as hazardous waste.
2. Empty Container Decontamination:
-
To be considered non-hazardous, an empty container must be triple-rinsed.[1]
-
First Rinse: The initial rinseate must be collected and disposed of as hazardous waste.[1] Use a suitable organic solvent like acetone or ethanol for rinsing.
-
Subsequent Rinses: For the second and third rinses, consult with your institution's Environmental Health and Safety (EHS) department for guidance on whether the rinseate can be managed as non-hazardous waste.[1]
-
Container Disposal: Once the container is thoroughly decontaminated and dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[1]
3. Contaminated PPE Disposal:
-
Disposable PPE, such as gloves, that is grossly contaminated should be collected and disposed of as hazardous waste.[1]
4. Final Disposal Arrangement:
-
All collected hazardous waste must be disposed of through an approved waste disposal plant.[2]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Due to the nitrobenzene component, approved disposal methods may include incineration or chemical/biological treatment.[2][3]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and steps involved in the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical you are handling.
References
Personal protective equipment for handling Pentafluorophenyl 4-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Pentafluorophenyl 4-nitrobenzenesulfonate. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. The primary hazards include skin irritation, serious eye irritation, and potential for reproductive harm and carcinogenicity.[1][2] Always handle this compound within a certified chemical fume hood.
Table 1: Summary of Hazard Information
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | [3] |
| Causes serious eye irritation | Eye Irrit. 2 | [3] |
| May damage fertility or the unborn child | Repr. 1B (presumed) | [1][2] |
| May cause cancer | Carc. 1B (presumed) | [1][2] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH). A face shield should also be worn. |
| Hand Protection | Double-gloving is required. Use chemically resistant outer gloves (e.g., Viton® or butyl rubber) over inner nitrile gloves. Inspect gloves before use. |
| Body Protection | A flame-retardant and impervious laboratory coat. |
| Respiratory | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Ventilation: All handling of solid and solutions of this compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the solid compound in a disposable container within the fume hood to avoid generating dust.
-
Solution Preparation: Slowly add the solid to the solvent to prevent splashing. Ensure the container is appropriately labeled.
-
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all surfaces and equipment.
Disposal Plan: Step-by-Step Waste Management
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
Step-by-Step Disposal Procedure:
-
Containment: Ensure all waste containers are kept securely closed when not in use.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Decontamination of Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as hazardous liquid waste. After triple-rinsing, the container may be disposed of as non-hazardous waste, following institutional guidelines.
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocol: Representative Procedure for Bioconjugation
The following is a representative protocol for the conjugation of a primary amine-containing biomolecule with a Pentafluorophenyl (PFP) ester, adapted for this compound. This protocol is for informational purposes and should be adapted and optimized for specific applications.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the PFP ester: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare the biomolecule: Dissolve the amine-containing biomolecule in the reaction buffer.
-
Reaction: Add the desired molar excess of the PFP ester stock solution to the biomolecule solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add the quenching reagent to stop the reaction.
-
Purification: Purify the resulting conjugate using an appropriate chromatography method to remove unreacted reagents and byproducts.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm purity.
Diagrams
Caption: Workflow for Handling and Disposal.
Caption: Reaction Mechanism of PFP Ester with a Primary Amine.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
